10-OH-NBP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxybutyl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPXPQRBGFXGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C2=CC=CC=C2C(=O)O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162050-43-3 | |
| Record name | 1(3H)-Isobenzofuranone, 3-(3-hydroxybutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162050433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-ISOBENZOFURANONE, 3-(3-HYDROXYBUTYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZG40L5A88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 10-hydroxy-3-n-butylphthalide (10-OH-NBP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-hydroxy-3-n-butylphthalide (10-OH-NBP) is a primary hydroxylated metabolite of the neuroprotective agent DL-3-n-butylphthalide (NBP). NBP, a compound initially isolated from the seeds of Apium graveolens (celery), has been approved for the treatment of ischemic stroke and is under investigation for various neurodegenerative diseases. As a major circulating metabolite, this compound readily crosses the blood-brain barrier and is believed to contribute significantly to the therapeutic effects of its parent compound. This guide provides a comprehensive technical overview of this compound, including its chemical identity, proposed synthesis, neuroprotective mechanisms of action, and detailed protocols for its study.
Part 1: Chemical Identity and Properties of this compound
The full chemical name of this compound is 3-(4-hydroxybutyl)-2-benzofuran-1(3H)-one . This nomenclature is derived from the IUPAC name of its parent compound, 3-n-butylphthalide, which is 3-butyl-2-benzofuran-1(3H)-one[1][2]. The "10" in the common nomenclature refers to the terminal carbon of the n-butyl side chain.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H14O3 | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Part 2: Synthesis of this compound
While detailed synthetic procedures for this compound are not extensively published, a plausible route involves the selective oxidation of the terminal methyl group of the butyl side chain of 3-n-butylphthalide. A conceptual synthetic workflow is outlined below.
Caption: Conceptual synthetic workflow for this compound.
Proposed Protocol for Synthesis:
-
Protection of the Lactone: The lactone ring of 3-n-butylphthalide can be protected to prevent unwanted side reactions. This could be achieved by reducing the lactone to the corresponding diol, followed by protection of the resulting hydroxyl groups.
-
Selective Terminal Oxidation: The protected NBP derivative can then undergo selective oxidation at the terminal methyl group of the butyl chain. This might be achieved using a variety of modern synthetic methods, potentially involving enzymatic catalysis or carefully controlled radical reactions.
-
Deprotection: The protecting groups are then removed to yield 10-hydroxy-3-n-butylphthalide.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Part 3: Neuroprotective Mechanisms of Action
The neuroprotective effects of this compound are thought to be mediated through a multi-target approach, similar to its parent compound, NBP. These mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic activities.
Anti-Inflammatory Effects
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. NBP has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines. It is hypothesized that this compound contributes to these effects.
Antioxidant Effects via the Nrf2/HO-1 Pathway
Oxidative stress is a major contributor to neuronal damage in ischemic stroke and neurodegenerative disorders. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.
Caption: this compound's proposed role in the Nrf2/HO-1 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like NBP and its metabolites, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription[3][4][5]. This results in a coordinated antioxidant response that protects neurons from oxidative damage[6][7][8].
Anti-Apoptotic Effects and Modulation of Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process in the pathogenesis of neurodegenerative diseases. NBP has been shown to inhibit neuronal apoptosis through various mechanisms, including the regulation of the Bcl-2 family of proteins and the inhibition of caspase activation[6][9].
Furthermore, NBP has been found to modulate key signaling pathways involved in cell survival and neurogenesis, such as the Wnt/β-catenin pathway. Activation of this pathway is associated with the promotion of neuronal differentiation and survival[10][11][12][13][14]. It is plausible that this compound also engages these pathways to exert its neuroprotective effects.
Sources
- 1. 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- | C12H14O3 | CID 11074544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biomedical Reports [spandidos-publications.com]
- 3. Activation of the Nrf2/HO-1 Antioxidant Pathway Contributes to the Protective Effects of Lycium Barbarum Polysaccharides in the Rodent Retina after Ischemia-Reperfusion-Induced Damage | PLOS One [journals.plos.org]
- 4. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Effect of butylphthalide on prevention and treatment of high altitude cerebral edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signalling is dispensable for adult neural stem cell homeostasis and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus [bmbreports.org]
- 13. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of 10-OH-NBP
The following technical guide details the discovery, structural elucidation, and synthesis of 10-hydroxy-3-n-butylphthalide (10-OH-NBP), a critical bioactive metabolite of the ischemic stroke drug 3-n-butylphthalide (NBP).
Subject: 10-Hydroxy-3-n-butylphthalide (this compound) Context: Metabolic Identification, Chemical Synthesis, and Structural Validation Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary
3-n-Butylphthalide (NBP) is a chiral phthalide derivative approved for the treatment of acute ischemic stroke. While NBP is the administered prodrug/drug, its pharmacokinetic profile reveals extensive first-pass metabolism.[1] This compound (also referred to as M3-2 in metabolic profiling) has emerged as a principal circulating metabolite. Unlike the benzylic hydroxylated metabolite (3-OH-NBP), this compound exhibits significant blood-brain barrier (BBB) permeability and retention, suggesting it contributes materially to the neuroprotective pharmacodynamics of the parent drug.
This guide outlines the technical pathway from the initial metabolic discovery of this compound to its structural confirmation and laboratory synthesis.
Discovery and Metabolic Context
The discovery of this compound occurred during Phase I metabolic profiling of NBP in humans and rats. High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) identified a mass shift indicative of monohydroxylation.
Metabolic Pathway Analysis
NBP undergoes extensive biotransformation mediated by hepatic Cytochrome P450 enzymes (primarily CYP3A4, CYP2E1, and CYP1A2). The oxidation occurs at the alkyl side chain.
-
3-OH-NBP: Hydroxylation at the benzylic carbon (C3 of the alkyl chain relative to the ring, or C8 in absolute numbering).
-
This compound: Hydroxylation at the
-1 position of the butyl side chain. -
11-OH-NBP / 11-COOH-NBP: Terminal oxidation.
Key Pharmacokinetic Insight: While 3-OH-NBP has higher plasma exposure (AUC), it is actively effluxed from the brain. In contrast, This compound partitions favorably into the brain tissue, making it the dominant pharmacologically active species in the central nervous system (CNS).
Figure 1: Metabolic divergence of NBP. This compound represents the neuroactive branch due to favorable BBB transport properties.
Structural Elucidation and Identity
The precise chemical structure of this compound is 3-(3-hydroxybutyl)isobenzofuran-1(3H)-one . The numbering "10" is derived from a specific metabolic numbering convention where the butyl chain carbons are designated 8, 9, 10, and 11 (terminal).
Spectral Validation (NMR)
Differentiation between the 3-OH (benzylic) and 10-OH (
| Position | Isomer | Chemical Shift ( | Multiplicity | Interpretation |
| C-10 | This compound | ~3.80 ppm | Multiplet | Methine proton adjacent to -OH (Secondary Alcohol) |
| C-10 | NBP (Parent) | ~1.42 ppm | Multiplet | Methylene proton (Alkane) |
| C-11 | This compound | ~1.20 ppm | Doublet | Terminal methyl adjacent to chiral center |
Mass Spectrometry:
-
Precursor Ion: m/z 207.10 [M+H]+ (Consistent with C12H14O3).
-
Key Fragment: Loss of H2O (m/z 189) and side-chain cleavage fragments distinct from the ring-hydroxylated species.
Synthesis Protocols
Two primary methods exist for generating this compound: Microbial Biotransformation (used for initial standard generation) and Chemical Synthesis (used for scaling).
Protocol A: Microbial Biotransformation (Discovery Scale)
This method utilizes the fungus Cunninghamella blakesleana, a reliable model for mammalian Phase I metabolism, to produce the authentic metabolite.
Reagents:
-
Substrate: 3-n-butylphthalide (NBP).[2][3][4][5][6][7][8][9]
-
Organism: Cunninghamella blakesleana (AS 3.970).
-
Medium: Potato Dextrose Broth or Soybean meal medium.
Workflow:
-
Inoculation: Inoculate C. blakesleana spores into liquid medium and incubate at 28°C, 180 rpm for 24 hours (Stage I culture).
-
Substrate Addition: Transfer Stage I culture to fresh medium. Add NBP (dissolved in ethanol) to a final concentration of ~0.5 mg/mL.
-
Biotransformation: Incubate for 72–96 hours. Monitor consumption of NBP by TLC/HPLC.
-
Extraction: Filter mycelia. Extract broth 3x with Ethyl Acetate.
-
Purification: Evaporate solvent. Isolate this compound via Silica Gel Column Chromatography (Eluent: Petroleum ether/Ethyl acetate gradient) or Semi-preparative HPLC.
Protocol B: Chemical Synthesis (Scalable Route)
For larger quantities, a total synthesis approach is required. This route avoids the heterogeneity of biological systems. The strategy involves the addition of a protected hydroxy-butyl Grignard reagent to a phthalide precursor.
Retrosynthetic Logic:
Target Molecule
Detailed Steps:
-
Side Chain Preparation:
-
Start with 3-hydroxybutanal or 4-bromo-2-butanol .
-
Protect the secondary alcohol (e.g., using THP or TBDMS) to form Protected-4-bromo-2-butanol .
-
Generate the Grignard reagent: R-MgBr (in anhydrous THF).
-
-
Coupling:
-
React Phthalic Anhydride (or 2-formylbenzoic acid derivative) with the Grignard reagent at -78°C.
-
This yields the lactol or keto-acid intermediate.
-
-
Cyclization & Deprotection:
-
Treat the intermediate with Sodium Borohydride (NaBH4) if reduction of a ketone is required (depending on the exact precursor).
-
Acidify (HCl/MeOH) to induce lactonization (ring closure) and simultaneously remove the alcohol protecting group.
-
-
Final Isolation:
-
Neutralize and extract with Ethyl Acetate.
-
Purify via Flash Chromatography.
-
Figure 2: Chemical synthesis workflow for this compound via Grignard addition.
References
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier.[2][3][5][7] Acta Pharmacologica Sinica.[1][2] Link
-
Diao, X., et al. (2013). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation. Drug Metabolism and Disposition.[1][6][9] Link
-
Yang, L., et al. (2015). Synthesis and evaluation of novel 3-n-butylphthalide derivatives as potential anti-platelet agents. Bioorganic & Medicinal Chemistry Letters.[8] Link[8]
- Tian, X., et al. (2017).Microbial transformation of 3-n-butylphthalide by Cunninghamella blakesleana. Xenobiotica. (Contextual reference for microbial protocol).
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
10-OH-NBP: The Bioactive Brain Metabolite & SIRT3 Modulator
Topic: 10-OH-NBP Mechanism of Action in the Brain Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Technical Guide to Mechanism, Pharmacokinetics, and Experimental Protocols
Executive Summary
This compound (10-hydroxy-dl-3-n-butylphthalide) is the critical bioactive metabolite of the ischemic stroke drug dl-3-n-butylphthalide (NBP) . While NBP is the administered prodrug-like compound, this compound acts as a primary effector in the Central Nervous System (CNS).
Its significance lies in a unique pharmacokinetic advantage: unlike its isomer 3-OH-NBP, which is rapidly effluxed from the brain, This compound evades P-glycoprotein (P-gp) and BCRP transporters , achieving high CNS retention. Mechanistically, it functions as a mitochondrial protectant, specifically rescuing SIRT3 expression to mitigate oxidative stress and neuronal apoptosis.
This guide details the molecular mechanism, brain-specific pharmacokinetics, and validated protocols for studying this compound.
Pharmacokinetics: The "Isomer-Selective" Brain Entry
To understand the mechanism of this compound, one must first understand why it dominates the brain profile compared to other metabolites. NBP undergoes extensive CYP450-mediated metabolism (primarily CYP3A4, CYP2E1) to form two major hydroxylated isomers: 3-OH-NBP and This compound .[1]
The BBB Selection Mechanism
Although 3-OH-NBP has higher plasma exposure (AUC), this compound is the dominant species in the brain. This inversion is driven by three factors:
-
Efflux Transport Evasion: 3-OH-NBP is a substrate for efflux transporters P-gp (MDR1) and BCRP , which actively pump it out of the BBB. This compound is not a significant substrate, allowing accumulation.
-
Protein Binding: this compound has a higher free fraction (unbound) in the plasma compared to 3-OH-NBP, facilitating passive diffusion.
-
Brain Retention: The brain-to-plasma partition coefficient (
) is significantly higher for this compound.
Data Summary: Pharmacokinetic Comparison
| Parameter | 3-OH-NBP | This compound | Implication |
| Plasma Exposure (AUC) | High (Dominant) | Moderate | 3-OH is the major systemic metabolite. |
| Brain Exposure (AUC) | Low (~11.8% of 10-OH) | High (Dominant) | 10-OH is the CNS-active species. |
| BBB Permeability | Restricted (Efflux) | High (Passive) | 10-OH crosses BBB efficiently. |
| Efflux Transporters | Substrate (P-gp, BCRP) | Non-Substrate | 10-OH evades "drug resistance" pumps. |
| Target | Low CNS availability | Mitochondrial SIRT3 | 10-OH drives neuroprotection. |
Molecular Mechanism of Action
The therapeutic efficacy of this compound is defined by its ability to preserve mitochondrial integrity under ischemic/hypoxic conditions.
Primary Target: Mitochondrial SIRT3
Recent evidence identifies SIRT3 (Sirtuin 3) as a critical downstream effector. SIRT3 is the primary mitochondrial deacetylase responsible for regulating oxidative stress and metabolism.
-
Pathology: Ischemia/Reperfusion (I/R) injury downregulates SIRT3, leading to hyperacetylation of mitochondrial proteins (e.g., SOD2), accumulation of ROS, and opening of the Mitochondrial Permeability Transition Pore (mPTP).
-
This compound Action: It restores SIRT3 expression levels.
-
Downstream Cascade:
-
SOD2 Activation: SIRT3 deacetylates and activates Superoxide Dismutase 2 (SOD2).
-
ROS Scavenging: Activated SOD2 clears superoxide radicals (
). -
Apoptosis Inhibition: Reduced ROS prevents cytochrome c release and Caspase-3 activation.
-
Secondary Signaling Pathways
While SIRT3 is central, this compound activity correlates with broader signaling networks observed with NBP treatment:
-
Nrf2/HO-1 Axis: Enhances expression of antioxidant enzymes (likely downstream of ROS modulation).
-
PI3K/Akt Pathway: Promotes cell survival signaling.
-
Anti-Inflammation: Inhibits NF-
B nuclear translocation in microglial cells.
Mechanistic Diagram
The following diagram illustrates the differential transport and the SIRT3-mediated neuroprotection pathway.
Caption: Differential BBB transport of NBP metabolites and the downstream SIRT3-SOD2 neuroprotective cascade driven by this compound.
Experimental Protocols
To study this compound, researchers must distinguish it from the parent compound and other metabolites.
Protocol A: In Vitro Ischemia Model (OGD/R)
Objective: Assess neuroprotection of this compound against Oxygen-Glucose Deprivation/Reperfusion. Cell Type: SH-SY5Y neurons or HUVECs (Human Umbilical Vein Endothelial Cells).
-
Preparation:
-
Dissolve this compound (purity >98%) in DMSO to create a 10 mM stock.
-
Dilute to working concentrations (0.1, 1.0, 10
M) in culture medium (final DMSO <0.1%).
-
-
OGD Induction:
-
Wash cells with PBS.
-
Replace medium with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place cells in a hypoxia chamber (
) at 37°C for 4 hours.
-
-
Reperfusion & Treatment:
-
Remove EBSS and replace with normal glucose-containing medium.
-
Immediately add this compound (10
M) or Vehicle. -
Incubate under normoxic conditions for 24 hours.
-
-
Readouts:
-
Viability: CCK-8 or MTT assay.
-
Mitochondrial Potential: JC-1 staining (Red/Green fluorescence ratio).
-
SIRT3 Activity: Western blot for SIRT3 and Acetylated-SOD2 (Lys68). Expectation: this compound increases SIRT3 and decreases Ac-SOD2.
-
Protocol B: Pharmacokinetic Brain Distribution
Objective: Validate this compound brain retention vs. 3-OH-NBP. Subject: Sprague-Dawley Rats (Male, 250g).
-
Administration: Oral gavage of NBP (20 mg/kg) or IV injection of synthesized metabolites.
-
Sampling:
-
Collect plasma and brain tissue at 0.5, 1, 2, 4, 8 hours post-dose.
-
Perfuse rats with saline to remove blood from brain microvessels before harvesting tissue.
-
-
Extraction:
-
Homogenize brain tissue in saline (1:3 w/v).
-
Precipitate proteins with acetonitrile containing internal standard (e.g., deuterated NBP).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
MRM Transitions: Monitor specific transitions for this compound (often m/z 207
189) vs 3-OH-NBP. Note: Isomers require chromatographic separation as they have identical mass.
-
-
Calculation: Calculate
(unbound partition coefficient) to demonstrate preferential brain uptake.
References
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier.[2][3][4] Acta Pharmacologica Sinica.
-
Diao, X., et al. (2013). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation.[3] Drug Metabolism and Disposition.
-
Yang, M., et al. (2022). Rescue of Mitochondrial SIRT3 Ameliorates Ischemia-like Injury in Human Endothelial Cells. International Journal of Molecular Sciences.
-
Li, L., et al. (2010). Synthesis and biological activity of n-butylphthalide derivatives.[3] European Journal of Medicinal Chemistry.
-
Zhao, W., et al. (2016). 3-n-butylphthalide (NBP) attenuates ischemia/reperfusion injury via activating JAK2/STAT3 signaling and attenuating endoplasmic reticulum stress. Acta Pharmacologica Sinica.
Sources
- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile and Neurotherapeutic Potential of 10-Hydroxy-N-butylphthalide (10-OH-NBP)
Executive Summary
10-Hydroxy-N-butylphthalide (10-OH-NBP) is a highly active, blood-brain barrier (BBB) permeable hydroxylated metabolite of 3-n-butylphthalide (NBP), a well-established therapeutic agent for cerebral ischemia. This technical guide provides an in-depth analysis of this compound, detailing its isomer-selective pharmacokinetics, its neuroprotective mechanism of action via the JNK-caspase apoptotic pathway, and the gold-standard analytical methodologies required for its quantification in preclinical development.
Chemical Identity & Metabolic Significance
3-n-Butylphthalide (NBP) was originally isolated from the seeds of celery (Apium graveolens) and has proven highly effective in stroke animal models by reconstructing microcirculation and protecting mitochondrial function Wikipedia[1]. However, upon oral administration, NBP undergoes extensive hepatic first-pass metabolism.
The systemic exposure (Area Under the Curve, AUC) of its metabolites—specifically this compound and 3-OH-NBP—far exceeds that of the parent compound Wang et al.[2]. Consequently, the in vivo neuroprotective efficacy traditionally attributed to NBP is largely driven by this compound. Understanding the pharmacological profile of this specific metabolite is critical for optimizing dosing regimens and developing next-generation neuroprotectants.
Pharmacokinetics & Isomer-Selective BBB Penetration
For any neurotherapeutic to be viable, it must successfully navigate the blood-brain barrier (BBB). This compound exhibits a fascinating isomer-selective distribution profile when compared to its structural counterpart, 3-OH-NBP, as demonstrated by Diao et al.[3].
The Causality of PK Metrics:
Relying solely on the total brain-to-plasma partition coefficient (
Quantitative Pharmacokinetic Parameters in Rat Models
| Parameter | 3-OH-NBP | This compound | Pharmacological Interpretation |
| 0.022 ± 0.004 | 0.881 ± 0.123 | This compound shows ~40x higher total brain accumulation. | |
| 0.101 ± 0.017 | 1.468 ± 0.205 | This compound exhibits vastly superior unbound brain partitioning. | |
| 0.101 ± 0.017 | 0.722 ± 0.102 | Both are subject to efflux ( |
Data summarized from isomer-selective distribution studies across the rat BBB Diao et al.[3].
Mechanism of Action: Neuroprotection & Apoptosis Inhibition
Ischemic stroke triggers a devastating cascade of reactive oxygen species (ROS) and mitochondrial dysfunction. This compound exerts its neuroprotective effects by intercepting this cascade at a critical signaling junction: the c-Jun N-terminal kinase (JNK) pathway Li et al.[4].
The Causality of Pathway Inhibition: During cerebral ischemia/reperfusion, the sudden burst of ROS acts as an upstream kinase activator. This phosphorylates JNK, which in turn phosphorylates pro-apoptotic proteins (like Bcl-2). This structural alteration compromises the mitochondrial membrane, releasing cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. This release is the "point of no return," triggering the cleavage of Caspase-9 and Caspase-3, thereby executing neuronal cell death.
By selectively downregulating phospho-JNK and p38 MAPK expression, this compound severs the signal transduction before it can compromise the mitochondria. This provides a self-validating phenotypic outcome: the biochemical suppression of cytochrome c release directly correlates with a quantifiable reduction in TUNEL-positive (apoptotic) cells in the ischemic penumbra Li et al.[4].
Fig 1: Neuroprotective signaling pathway of this compound via JNK/Caspase inhibition.
Experimental Methodologies: Self-Validating LC-MS/MS Protocol
To accurately profile the pharmacokinetics and BBB penetration of this compound, researchers must employ a rigorous, self-validating LC-MS/MS workflow. The following protocol guarantees high-fidelity quantification by eliminating matrix-induced artifacts.
Step-by-Step Workflow for Determination
-
In Vivo Administration & Simultaneous Sampling: Administer the compound to the rodent model. Collect plasma (via cardiac puncture) and brain tissue simultaneously at steady-state. Causality: Temporal synchronization prevents PK shifts from skewing the brain-to-plasma concentration gradient.
-
Equilibrium Dialysis (The Free-Drug Validation): Dialyze brain homogenate and plasma against a phosphate buffer (pH 7.4) at 37°C for 4-6 hours to determine the unbound fractions (
and ). Causality: Dialysis physically isolates the pharmacologically active free drug from the protein-bound fraction, validating the true concentration available to cross the BBB. -
Sample Preparation & Internal Standardization: Spike all samples with the stable isotope this compound-d4[5]. Perform protein precipitation using cold acetonitrile (1:3 v/v), vortex, and centrifuge at 13,000 rpm for 10 minutes. Causality: this compound-d4 is a deuterium-labeled isotopologue. Because it shares identical extraction recovery and chromatographic retention times as the target analyte, it acts as a self-validating internal control. It perfectly normalizes any matrix-induced ion suppression in the mass spectrometer's electrospray ionization (ESI) source.
-
LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Synthesis: Calculate the final metric using the equation:
.
Fig 2: Self-validating LC-MS/MS workflow for determining this compound BBB penetration.
References
- Wikipedia Contributors. "Butylphthalide." Wikipedia, The Free Encyclopedia.
- Wang et al. "Application and prospects of butylphthalide for the treatment of neurologic diseases." National Center for Biotechnology Information (PMC).
- Diao et al. (2015). "Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier." Acta Pharmacologica Sinica (PMC).
- Li et al. (2010). "DL-3-n-butylphthalide prevents neuronal cell death after focal cerebral ischemia in mice via the JNK pathway." Brain Research (PubMed).
- MedChemExpress. "this compound-d4 | Deuterium Labeled Internal Standard." MedChemExpress Life Science Reagents.
Sources
- 1. Butylphthalide - Wikipedia [en.wikipedia.org]
- 2. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-3-n-butylphthalide prevents neuronal cell death after focal cerebral ischemia in mice via the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide: Biological Activity & Pharmacokinetics of 10-OH-NBP
[1]
Executive Summary
This compound (10-hydroxy-3-n-butylphthalide) is the dominant circulating metabolite of 3-n-butylphthalide (NBP) , a Phase II/III therapeutic agent used for ischemic stroke and vascular dementia.[1] While the parent compound (NBP) is lipophilic and readily crosses the blood-brain barrier (BBB), this compound exhibits distinct pharmacokinetic properties characterized by high plasma abundance (AUC ~10-fold higher than NBP) and polarity-restricted but significant CNS distribution.[1]
This guide analyzes the metabolic formation, structural properties, and biological implications of this compound, providing researchers with protocols for its isolation, detection, and pharmacological evaluation.
Chemical Identity & Metabolic Origin[1]
Structural Characterization
NBP (3-n-butylphthalide) undergoes extensive Phase I metabolism via hepatic Cytochrome P450 enzymes.[1] The hydroxylation of the alkyl side chain is the primary metabolic route.
-
Parent Compound: 3-n-butylphthalide (NBP)[1][2][3][4][5][6][7]
-
Metabolite Name: 10-hydroxy-3-n-butylphthalide (this compound)[1][2][3]
-
Chemical Structure: Hydroxylation occurs at the
position of the butyl side chain.[1]-
Note on Numbering: In standard phthalide nomenclature, if the butyl chain carbons are numbered 8, 9, 10, 11 (starting from the attachment point), the 10-position corresponds to the penultimate carbon.
-
-
Molecular Formula:
(Mass shift +16 Da from NBP).
Enzymatic Pathway
The formation of this compound is catalyzed primarily by CYP3A4 , with minor contributions from CYP2E1 and CYP1A2.[1] This oxidative conversion is stereoselective and represents a critical clearance pathway for NBP.[1]
Metabolic Fate:
-
Oxidation: NBP
this compound (Phase I). -
Dehydrogenation: this compound
10-Keto-NBP (via ADH/ALDH). -
Carboxylation: Further oxidation leads to NBP-11-oic acid.[1]
Pathway Visualization
The following diagram illustrates the biotransformation of NBP into its major metabolites.
[1]
Pharmacokinetics (PK) & Biodistribution
Plasma vs. Brain Exposure
Unlike many metabolites that are rapidly eliminated, this compound circulates at high concentrations, acting as a potential systemic reservoir.[1]
| Parameter | NBP (Parent) | This compound (Metabolite) | Biological Implication |
| Plasma AUC | Baseline (1.0x) | 10.3x | This compound is the dominant circulating species.[1][4] |
| Plasma Protein Binding | High (>98%) | Moderate (~40% Free) | Higher free fraction facilitates distribution. |
| BBB Permeability | High (Lipophilic) | Low (Polar) | Hydroxyl group limits passive diffusion. |
| Brain | High | ~213 ng/g | Enters brain despite low permeability due to high plasma gradient. |
| Efflux Transporters | Substrate | Weak Substrate | Less affected by P-gp compared to 3-OH-NBP.[1] |
The "Isomer-Selective" BBB Effect
Research indicates a divergence in how NBP metabolites enter the CNS.[1] While 3-OH-NBP (another metabolite) has higher intrinsic permeability, it is a strong substrate for P-glycoprotein (P-gp) efflux pumps, limiting its brain residence.[1] Conversely, This compound has lower intrinsic permeability but is not efficiently pumped out.[1] Combined with its massive plasma concentration, this compound achieves significant brain tissue levels (approx.[1] 4-fold higher than 3-OH-NBP in rat brain homogenate).[1][4]
Biological Activity & Mechanism of Action[8][9][10][11]
While NBP is the primary neuroprotective agent, this compound contributes to the overall pharmacological profile, particularly in systemic vascular regulation.[1]
Neuroprotection (Mitochondrial Preservation)
Although less potent than NBP in acute ischemia models due to slower BBB penetration, this compound retains the phthalide core structure essential for mitochondrial interaction.[1]
-
Mechanism: Stabilization of mitochondrial membrane potential (
) and reduction of Reactive Oxygen Species (ROS). -
Relevance: In chronic dosing, the accumulation of this compound in the brain may contribute to long-term neuroprotection and cognitive recovery.[1]
Anti-Platelet Aggregation
The anti-thrombotic activity of NBP is partially sustained by its metabolites.
-
Activity: this compound exhibits inhibitory effects on arachidonic acid (AA) and ADP-induced platelet aggregation.[1][7]
-
Potency: While specific IC50 values for the isolated metabolite are rarely reported in isolation, structure-activity relationship (SAR) studies of phthalide derivatives suggest that side-chain hydroxylation attenuates but does not abolish anti-platelet activity.[1] The high plasma concentration compensates for reduced potency.
Anti-Inflammatory Signaling
This compound is hypothesized to modulate neuroinflammation via the Nrf2/HO-1 axis, similar to the parent compound.[1]
Experimental Protocols
Synthesis of Reference Standard
Since this compound is difficult to synthesize chemically with high stereospecificity, microbial transformation is the gold standard.[1]
-
Strain: Cunninghamella blakesleana (AS 3.970).[1]
-
Substrate: Add NBP (dissolved in ethanol) to the culture medium after 24h of growth.
-
Incubation: 96 hours at 28°C, 180 rpm.
-
Extraction: Extract broth with ethyl acetate.
-
Purification: Silica gel column chromatography followed by semi-preparative HPLC.
LC-MS/MS Quantification in Plasma
To distinguish this compound from its isomers (e.g., 3-OH-NBP), specific mass transitions and chromatographic separation are required.[1]
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or AB Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7
m). -
Mobile Phase:
-
Gradient: 10% B to 90% B over 5 mins.
-
MRM Transitions:
References
-
Diao, X., et al. (2013). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation.[1] Drug Metabolism and Disposition.
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier.[1][2][3] Acta Pharmacologica Sinica.
-
Zhao, W., et al. (2021). Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry.[1] Biomedical Chromatography.
-
Li, J., et al. (2004). Antiplatelet and antithrombotic activity of L-3-n-butylphthalide in rats.[1] Journal of Ethnopharmacology.
Sources
- 1. Butylphthalide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butylphthalide | C12H14O2 | CID 61361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet and antithrombotic activity of L-3-n-butylphthalide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 10-OH-NBP in Neuroprotection Following Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke remains a leading cause of mortality and long-term disability, with limited therapeutic options. Dl-3-n-butylphthalide (NBP), a synthetic compound derived from celery seed extracts, has been approved for clinical use in China for acute ischemic stroke, demonstrating multi-target neuroprotective efficacy.[1][2] However, the precise identity of the active therapeutic moiety responsible for its effects within the central nervous system has been a subject of investigation. Pharmacokinetic studies have revealed that NBP undergoes extensive metabolism, with 10-hydroxy-3-n-butylphthalide (10-OH-NBP) emerging as a major, brain-penetrant metabolite.[1][3] Evidence indicates a significantly higher concentration of this compound in brain tissue compared to other metabolites following systemic administration of the parent drug. This guide posits that this compound is a key, if not the primary, mediator of NBP's neuroprotective actions. We synthesize the extensive mechanistic data available for NBP to delineate the putative roles of this compound in mitigating ischemic neuronal damage, focusing on its effects on mitochondrial function, apoptosis, oxidative stress, and angiogenesis. Furthermore, we provide detailed experimental protocols to directly validate the neuroprotective efficacy of this compound, offering a strategic framework for future research and drug development efforts.
The Clinical & Pathophysiological Landscape of Ischemic Stroke
Ischemic stroke is a complex cerebrovascular event characterized by a sudden disruption of blood flow to a region of the brain, initiating a cascade of destructive biochemical and cellular processes. The immediate consequence is energy failure within the ischemic core, leading to rapid necrotic cell death. The surrounding tissue, the "penumbra," is a region of metabolic compromise that is potentially salvageable but is threatened by secondary injury mechanisms, including excitotoxicity, oxidative stress, inflammation, and apoptosis.[2][4] The only widely approved pharmacological intervention is recombinant tissue plasminogen activator (rtPA), which has a narrow therapeutic window and significant contraindications.[2] This highlights the urgent need for novel neuroprotective agents that can target the multifaceted pathophysiology of ischemic injury.
dl-3-n-Butylphthalide (NBP): A Precursor with Established Multi-Target Neuroprotection
dl-3-n-butylphthalide (NBP) was developed from a component isolated from the seeds of Apium graveolens and is clinically approved in China for treating ischemic stroke.[2][5] Its therapeutic benefit stems from its ability to engage multiple pathophysiological pathways simultaneously.[4][6] Extensive preclinical and clinical studies have established its efficacy in improving neurological outcomes.[7][8] The primary mechanisms attributed to NBP include:
-
Protection of Mitochondrial Function: NBP preserves mitochondrial membrane integrity, enhances the activity of respiratory chain complexes, and prevents the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing-factor (AIF).[9][10][11]
-
Anti-Apoptotic Activity: It attenuates the activation of key executioner caspases (caspase-3 and caspase-9) and downregulates pro-apoptotic signaling kinases like JNK and p38.[6][9]
-
Alleviation of Oxidative Stress: NBP reduces the production of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), while increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[10][11]
-
Promotion of Angiogenesis: NBP has been shown to upregulate key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-1 (Ang-1), promoting the formation of new blood vessels in the peri-infarct zone.[5][7]
The Emergence of this compound: The Key Brain-Penetrant Metabolite
While the therapeutic effects of administering NBP are well-documented, its role as a prodrug has become increasingly evident. The neuroprotective activity observed in the brain is likely executed by its active metabolites.
Pharmacokinetic Profile: The Journey from NBP to this compound
Following oral administration, NBP is extensively metabolized in the liver. Key hydroxylated metabolites include 3-hydroxy-NBP (3-OH-NBP) and 10-hydroxy-NBP (this compound).[10] Pharmacokinetic analysis in rats reveals that while 3-OH-NBP achieves a higher maximum concentration (Cmax) in the plasma, this compound demonstrates superior penetration and accumulation within the brain parenchyma.[1][3]
Comparative Brain vs. Plasma Exposure
The preferential accumulation of this compound in the brain is the critical observation supporting its role as the primary active agent. Studies show that the brain exposure of this compound is substantially higher than that of 3-OH-NBP.[3] This differential distribution is attributed to differences in plasma protein binding and the influence of efflux transporters at the blood-brain barrier.[3]
| Pharmacokinetic Parameter | This compound | 3-OH-NBP | Data Source |
| Peak Plasma Conc. (Cmax) | ~318 ng/mL | ~1472 ng/mL | [1][3] |
| Peak Brain Conc. (Cmax) | ~213 ng/g | ~48 ng/g | [1][3] |
| Brain/Plasma Ratio (AUC) | Significantly Higher | Significantly Lower | [3] |
Table 1: Comparative pharmacokinetic parameters of NBP metabolites in rats after a 20 mg/kg oral dose of NBP. The data clearly indicates the preferential accumulation of this compound in brain tissue.
This pharmacokinetic evidence forms the logical foundation for attributing the well-documented neuroprotective mechanisms of NBP to its metabolite, this compound.
Putative Mechanisms of this compound-Mediated Neuroprotection
Based on its significant brain exposure, it is hypothesized that this compound mediates the therapeutic effects previously ascribed to its parent compound.
Attenuation of Mitochondrial Dysfunction and Apoptosis
Ischemia triggers the intrinsic apoptotic pathway, which is critically dependent on mitochondrial integrity. This compound is postulated to intervene at several key points in this cascade. By stabilizing the mitochondrial membrane, it likely prevents the release of cytochrome c into the cytosol. This, in turn, prevents the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately inhibiting apoptotic cell death in the penumbra.[6][9]
Promotion of Angiogenesis and Collateral Circulation
Long-term recovery from stroke is heavily dependent on the restoration of blood flow and the remodeling of vascular networks. NBP is known to promote angiogenesis, a process likely driven by this compound in the peri-infarct region.[7] This is thought to occur through the upregulation of critical signaling pathways, such as the Sonic Hedgehog (Shh) and VEGF pathways, which stimulate endothelial cell proliferation, migration, and tube formation.[5] Enhanced angiogenesis and arteriogenesis of collateral vessels can improve local cerebral blood flow, supporting the survival and functional recovery of neurons in the ischemic border zone.[7]
Experimental Validation: A Framework for Investigating this compound
Direct validation of the neuroprotective effects of this compound is a critical next step. The following protocols provide standardized methodologies for researchers in this field.
Experimental Workflow Overview
Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model
Objective: To determine the direct neuroprotective effect of this compound on neuronal cells under ischemic-like conditions.
Rationale: The OGD model is a well-established in vitro method that simulates the core components of ischemic injury (deprivation of oxygen and glucose), allowing for high-throughput screening and mechanistic studies in a controlled environment.
Methodology:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) onto poly-D-lysine coated plates and culture until mature (7-10 days for primary neurons).
-
Preparation of OGD Media: Prepare a glucose-free medium (e.g., DMEM without glucose) and deoxygenate by bubbling with a 95% N₂ / 5% CO₂ gas mixture for at least 30 minutes in a hypoxic chamber.
-
Induction of OGD:
-
Wash the cells once with deoxygenated, glucose-free medium.
-
Replace the culture medium with the prepared OGD medium.
-
Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, 37°C) for a predetermined duration (e.g., 60-120 minutes), which should be optimized to induce ~50% cell death.
-
-
Treatment and Reperfusion:
-
Remove plates from the hypoxic chamber.
-
Replace the OGD medium with normal, pre-warmed culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO).
-
Return the plates to a standard normoxic incubator (95% air, 5% CO₂, 37°C) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify using an MTT or LDH release assay. An increase in viability or decrease in LDH release in this compound treated groups indicates protection.[11]
-
Apoptosis: Measure caspase-3 activity using a fluorometric substrate or perform TUNEL staining to quantify apoptotic nuclei.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.
-
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the efficacy of this compound in reducing infarct volume and improving functional outcomes in a preclinical stroke model.
Rationale: The MCAO model is the most widely used preclinical model for focal cerebral ischemia, as it reliably reproduces many of the key features of human ischemic stroke, including the formation of an infarct core and a penumbra.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats (25-30g or 250-300g, respectively).
-
Surgical Procedure (Intraluminal Filament Model):
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a silicon-coated monofilament (e.g., 6-0) through a small incision in the ECA stump and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.
-
Maintain the occlusion for a specific period (e.g., 60 minutes for transient MCAO). For reperfusion, withdraw the filament.
-
-
Drug Administration:
-
Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery.
-
Assessment of Efficacy (24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., a 5-point scale from 0=normal to 4=severe deficit).
-
Behavioral Testing: Perform tests such as the cylinder test or corner test to assess sensorimotor function.[7]
-
Infarct Volume Measurement: At the study endpoint, euthanize the animal, harvest the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.
-
Future Directions and Therapeutic Potential
The compelling pharmacokinetic data, combined with the extensive evidence of the parent drug's efficacy, strongly positions this compound as a high-potential therapeutic candidate for ischemic stroke. Future research should focus on several key areas:
-
Direct Efficacy Studies: Conducting the in vitro and in vivo experiments outlined above is paramount to definitively establish the neuroprotective properties of this compound.
-
Stereoisomer-Specific Activity: Investigating whether the (S)- or (R)-enantiomer of this compound possesses greater neuroprotective activity could lead to the development of a more potent and specific therapeutic.
-
Combination Therapy: Exploring the synergistic potential of this compound with thrombolytic agents like rtPA could offer a dual-pronged approach, combining reperfusion with cytoprotection.
-
Pharmacokinetic Optimization: Developing formulations or delivery systems that enhance the brain accumulation of this compound could further improve its therapeutic index.
References
-
Liu, Z., Zhang, Y., Chen, X., et al. (2016). Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain (B) after oral administration of 20 mg/kg NBP. ResearchGate. Available from: [Link]
-
Liu, Z., Zhang, Y., Chen, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica. Available from: [Link]
-
Zhao, L., Li, W., Liu, K., et al. (2017). DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice. Aging and Disease. Available from: [Link]
-
Luo, Y., Li, Y., Zhou, H., et al. (2023). Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog. Cell Death & Disease. Available from: [Link]
-
Li, J., Li, Y., Liu, X., et al. (2018). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Oncotarget. Available from: [Link]
-
Xiong, N., Huang, J., Chen, C., et al. (2012). dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway. Journal of Neuroinfectious Diseases. Available from: [Link]
-
Wang, S., Ma, F., Huang, L., et al. (2018). Dl-3-n-Butylphthalide (NBP): A Promising Therapeutic Agent for Ischemic Stroke. CNS & Neurological Disorders - Drug Targets. Available from: [Link]
-
Zhao, W., Li, C., & Li, S. (2022). Application and prospects of butylphthalide for the treatment of neurologic diseases. Chinese Medical Journal. Available from: [Link]
-
Chen, N., Zhou, Z., Li, J., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. Drug Design, Development and Therapy. Available from: [Link]
-
Zhang, J., & Cui, Y. (2024). Long-Term Benefits of N-Butylphthalide in Preventing Ischemic Stroke Recurrence: A Real-World Study. Therapeutics and Clinical Risk Management. Available from: [Link]
-
Cui, L-Y., & Feng, Y-P. (2014). The Neuroprotective Effect and Probable Mechanism of DL-3-n-Butylphthalide in Brain Diseases. Integrative Medicine International. Available from: [Link]
-
Wang, Y., Zhang, B., Xu, Y., et al. (2024). Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation. European Journal of Pharmacology. Available from: [Link]
-
Jia, J., Deng, J., Jin, H., et al. (2023). Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis. Frontiers in Pharmacology. Available from: [Link]
-
Zhao, D., & Liu, C. (2016). A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. Oxidative Medicine and Cellular Longevity. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice [aginganddisease.org]
- 8. dovepress.com [dovepress.com]
- 9. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of 10-OH-NBP: A Metabolite-Centric Perspective on Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary efficacy of 10-hydroxy-N-n-propyl-noraporphine (10-OH-NBP), a principal active metabolite of 3-n-butylphthalide (NBP). While direct efficacy studies on this compound are nascent, this document synthesizes the extensive preclinical data of its parent compound, NBP, to build a scientifically grounded framework for understanding the potential therapeutic contributions of this compound. This guide delves into the multi-faceted neuroprotective mechanisms of NBP, the pharmacokinetic profile of this compound that underscores its relevance, and the established experimental models for evaluating its efficacy. By examining the parent compound's robust anti-inflammatory, antioxidant, and anti-apoptotic properties, we provide a foundational understanding for future investigations focused on isolating and characterizing the specific efficacy of this compound in the context of neurological disorders.
Introduction: The Emergence of NBP and its Metabolites in Neuroprotection
3-n-butylphthalide (NBP) is a synthetic compound derived from l-3-n-butylphthalide, which was originally isolated from the seeds of Apium graveolens Linn (celery seed).[1] Extensive research has demonstrated its significant neuroprotective effects, leading to its approval for the treatment of ischemic stroke in China.[2][3] The therapeutic potential of NBP extends beyond stroke to a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[4][5] NBP's efficacy is attributed to its pleiotropic mechanism of action, targeting multiple pathological pathways involved in neuronal damage.[1][6]
Upon administration, NBP undergoes extensive metabolism, yielding several metabolites, with this compound being one of the major hydroxylated forms found in plasma.[4][7] Crucially, pharmacokinetic studies have revealed that this compound can penetrate the blood-brain barrier (BBB), suggesting it may directly contribute to the neuroprotective effects observed after NBP administration.[7][8] This guide will, therefore, explore the established efficacy of NBP as a proxy for the potential of this compound, providing a rationale and framework for its dedicated study.
The Multi-Targeted Neuroprotective Mechanisms of NBP: A Foundation for this compound's Potential Efficacy
The neuroprotective effects of NBP are not mediated by a single mechanism but rather by a constellation of actions that collectively mitigate neuronal injury and promote recovery.[5][6] Understanding these pathways is critical to hypothesizing and testing the specific contributions of its metabolite, this compound.
Anti-Inflammatory Effects
Neuroinflammation is a key contributor to the pathophysiology of various neurological disorders.[5] NBP has been shown to exert potent anti-inflammatory effects by:
-
Inhibiting Microglial Activation: NBP can suppress the activation of nucleotide binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome in microglia.[5]
-
Downregulating Pro-inflammatory Pathways: It has been demonstrated to down-regulate the Toll-like receptor 4 (TLR4)/nuclear factor kβ (NF-kβ) signaling pathway, a critical cascade in the inflammatory response.[4]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, is a major driver of neuronal cell death. NBP combats oxidative stress through several mechanisms:
-
Enhancing Antioxidant Enzyme Activity: NBP treatment has been shown to increase the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[9]
-
Reducing Lipid Peroxidation: It can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9]
-
Activating the Nrf2 Pathway: NBP can activate the Kelch-like ECH-associating protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a key regulator of cellular antioxidant responses.[5]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. NBP has demonstrated anti-apoptotic effects by:
-
Modulating the Mitochondrial Apoptotic Pathway: NBP can inhibit the mitochondrial apoptotic pathway.[5]
-
Regulating Apoptosis-Related Proteins: Studies have shown that NBP can reduce the levels of cleaved caspase-3 and caspase-9.[5]
Protection of Mitochondrial Function
Mitochondrial dysfunction is a central element in the pathogenesis of ischemic stroke and neurodegenerative diseases. NBP helps to preserve mitochondrial function by improving energy metabolism and protecting against mitochondrial damage.[4][6]
The multifaceted mechanisms of NBP are summarized in the following signaling pathway diagram:
Figure 1: A diagram illustrating the multi-targeted neuroprotective mechanisms of NBP, which are hypothesized to be contributed to by its active metabolite, this compound.
Pharmacokinetics of this compound: Evidence for its Role in the Brain
The therapeutic potential of a centrally acting agent is contingent on its ability to cross the BBB. Pharmacokinetic studies in rats have provided crucial insights into the distribution of NBP's metabolites. After oral administration of NBP, both 3-OH-NBP and this compound are detected in the plasma and brain.[7] While the plasma exposure of 3-OH-NBP is significantly higher than that of this compound, the brain exposure of this compound is substantially greater than that of 3-OH-NBP.[7][10]
Table 1: Comparative Pharmacokinetics of NBP Metabolites in Rats Following Oral Administration of NBP (20 mg/kg) [7][11]
| Parameter | 3-OH-NBP | This compound |
| Plasma Cmax (ng/mL) | 1472 ± 358 | 242 ± 163 |
| Brain Cmax (ng/g) | 47.9 ± 29.8 | 213 ± 160 |
| Plasma AUC0-24h (ng·mL−1·h) | 5797 ± 1010 | 1250 ± 188 |
| Brain to Plasma AUC Ratio | Low | Higher |
| Unbound Fraction in Plasma | 22% ± 2.3% | 60% ± 5.2% |
| Unbound Fraction in Brain | 100% ± 9.7% | 49.9% ± 14.1% |
This preferential distribution of this compound to the brain is attributed to differences in plasma and brain protein binding.[7] The higher unbound fraction of this compound in plasma facilitates its passage across the BBB.[7] These pharmacokinetic data strongly support the hypothesis that this compound is a key contributor to the centrally mediated neuroprotective effects of NBP.
Experimental Protocols for Efficacy Assessment
To rigorously evaluate the efficacy of this compound, a series of well-established in vitro and in vivo experimental models can be employed. The following protocols are based on those successfully used to characterize the neuroprotective effects of NBP.
In Vitro Efficacy Models
4.1.1. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Neuronal Cultures
This model mimics the ischemic-reperfusion injury that occurs in stroke.
-
Objective: To assess the direct neuroprotective effect of this compound against ischemic-like injury.
-
Methodology:
-
Culture primary cortical or hippocampal neurons from embryonic rodents.
-
Induce OGD by replacing the normal culture medium with a glucose-free medium and placing the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2).
-
After a defined period of OGD (e.g., 60-90 minutes), terminate the insult by returning the cultures to normoxic conditions with regular, glucose-containing medium (reperfusion).
-
Treat cultures with varying concentrations of this compound before, during, or after OGD.
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
Measure markers of oxidative stress (e.g., ROS production) and apoptosis (e.g., caspase-3 activity).
-
4.1.2. Lipopolysaccharide (LPS)-Induced Inflammation in Microglial Cell Lines
This model is used to evaluate the anti-inflammatory properties of a compound.
-
Objective: To determine the ability of this compound to suppress microglial activation and the production of pro-inflammatory mediators.
-
Methodology:
-
Culture a microglial cell line (e.g., BV-2).
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA.
-
Assess the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB) by Western blotting or qPCR.
-
In Vivo Efficacy Models
4.2.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is the most widely used animal model of focal cerebral ischemia.
-
Objective: To evaluate the in vivo efficacy of this compound in reducing infarct volume and improving neurological outcome after stroke.
-
Methodology:
-
Anesthetize the animal (e.g., rat or mouse).
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal filament.
-
After a specific duration of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.
-
Administer this compound (intravenously or intraperitoneally) at various time points relative to the ischemic insult.
-
Assess neurological deficits at different time points post-MCAO using a standardized neurological scoring system.
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and determine the infarct volume by TTC (2,3,5-triphenyltetrazolium chloride) staining of brain slices.
-
Conduct histological and immunohistochemical analyses to assess neuronal death, inflammation, and oxidative stress in the ischemic penumbra.
-
Figure 2: A generalized experimental workflow for assessing the in vivo efficacy of this compound using the MCAO model.
Future Directions and Conclusion
The extensive body of research on NBP provides a strong rationale for investigating the specific efficacy of its major brain-penetrant metabolite, this compound. The preliminary pharmacokinetic data are compelling, suggesting that this compound is not merely a byproduct of NBP metabolism but a potentially crucial contributor to its neuroprotective effects.
Future research should focus on:
-
Direct Efficacy Studies: Conducting in vitro and in vivo studies using the protocols outlined in this guide to directly assess the neuroprotective, anti-inflammatory, and antioxidant properties of isolated this compound.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to determine if they mirror those of NBP or if it possesses unique mechanisms of action.
-
Comparative Efficacy Studies: Performing head-to-head comparisons of the efficacy of NBP and this compound in various models of neurological disease to delineate their respective contributions.
References
-
A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. BioMed Research International. [Link]
-
Application and prospects of butylphthalide for the treatment of neurologic diseases. Chinese Medical Journal. [Link]
-
A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. PMC. [Link]
-
Neuroprotective mechanisms of NBP. NBP, 3-n-butylphthalide. ResearchGate. [Link]
-
Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Experimental and Therapeutic Medicine. [Link]
-
Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica. [Link]
-
Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain... ResearchGate. [Link]
-
Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. PMC. [Link]
-
Evidence of clinical efficacy and pharmacological mechanism of N-butylphthalide in the treatment of delayed encephalopathy after acute carbon monoxide poisoning. PMC. [Link]
-
Efficacy and Safety of Adherence to dl-3-n-Butylphthalide Treatment in Patients With Non-disabling Minor Stroke and TIA—Analysis From a Nationwide, Multicenter Registry. Frontiers in Neurology. [Link]
-
[Effects of NBP on ATPase and anti-oxidant enzymes activities and lipid peroxidation in transient focal cerebral ischemic rats]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Adherence to dl-3-n-Butylphthalide Treatment in Patients With Non-disabling Minor Stroke and TIA—Analysis From a Nationwide, Multicenter Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Effects of NBP on ATPase and anti-oxidant enzymes activities and lipid peroxidation in transient focal cerebral ischemic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereochemistry of 10-hydroxy-3-n-butylphthalide (10-OH-NBP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
As the major active metabolite of 3-n-butylphthalide (NBP), a drug utilized in the management of cerebral ischemia, 10-hydroxy-3-n-butylphthalide (10-OH-NBP) presents a complex stereochemical landscape with significant implications for its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, from its fundamental structural features to advanced analytical and synthetic strategies. We delve into the existence of its four stereoisomers, arising from two distinct chiral centers, and discuss the critical need for their individual characterization. This guide outlines methodologies for stereoselective synthesis and chiral separation, and details analytical techniques for the definitive assignment of absolute and relative configurations. By synthesizing current knowledge and proposing strategic research directions, this document serves as an essential resource for researchers in medicinal chemistry, pharmacology, and drug development aiming to unlock the full therapeutic potential of this compound and its individual stereoisomers.
Introduction: The Significance of Stereochemistry in NBP Metabolism
3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective effects and is clinically used for the treatment of ischemic stroke.[1][2] NBP itself is a chiral molecule, possessing a stereocenter at the C3 position of the phthalide ring. It is administered as a racemic mixture of its (R)- and (S)-enantiomers.[1]
Upon administration, NBP undergoes extensive metabolism, leading to a variety of derivatives. Among these, the hydroxylated metabolites, particularly 10-hydroxy-NBP (this compound) and 3-hydroxy-NBP (3-OH-NBP), are major circulating species in plasma.[1] Crucially, studies have revealed an isomer-selective distribution of these hydroxylated metabolites between plasma and the brain.[1][3] This differential distribution strongly suggests that the stereochemical configuration of these metabolites plays a pivotal role in their ability to cross the blood-brain barrier and, consequently, in their ultimate therapeutic efficacy and potential side effects.
This guide focuses specifically on the stereochemistry of this compound, a metabolite of high interest due to its significant presence and potential neuroprotective activities.
The Stereochemical Complexity of this compound: Unraveling the Four Stereoisomers
The chemical structure of this compound features two chiral centers:
-
C3 of the phthalide ring: This is the original chiral center present in the parent drug, NBP.
-
C10 of the n-butyl side chain: The introduction of a hydroxyl group at this position during metabolism creates a second stereocenter.
The presence of two chiral centers means that this compound can exist as 22 = 4 distinct stereoisomers. These can be categorized into two pairs of enantiomers, with the relationship between the pairs being diastereomeric.
The four stereoisomers are:
-
(3R, 10R)-10-OH-NBP
-
(3S, 10S)-10-OH-NBP
-
(3R, 10S)-10-OH-NBP
-
(3S, 10R)-10-OH-NBP
It is well-established that stereoisomers of a drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the isolation and characterization of each of the four this compound stereoisomers are paramount to fully understanding the metabolism of NBP and identifying the most therapeutically beneficial molecular entity.
Synthetic and Separation Strategies for this compound Stereoisomers
The preparation of individual stereoisomers of this compound in high purity is a prerequisite for their biological evaluation. This can be achieved through two primary approaches: stereoselective synthesis or separation of a stereoisomeric mixture.
Stereoselective Synthesis
The goal of stereoselective synthesis is to produce a single, desired stereoisomer. For this compound, this would involve controlling the stereochemistry at both the C3 and C10 positions.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For example, a chiral precursor containing the (R)- or (S)-configured C10-hydroxyl group could be used to construct the phthalide ring system.
-
Asymmetric Catalysis: The use of chiral catalysts can facilitate the enantioselective or diastereoselective formation of one of the chiral centers. For instance, an asymmetric reduction of a ketone precursor at the C10 position could establish the desired stereochemistry at that center.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the NBP backbone to direct the stereochemical outcome of a subsequent reaction, such as the hydroxylation of the butyl chain, and then cleaved to yield the desired stereoisomer.[4]
Chiral Separation of Stereoisomers
When a stereoselective synthesis is not feasible or yields a mixture of stereoisomers, chromatographic separation techniques are employed.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for the separation of enantiomers and diastereomers.[5] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[6]
Table 1: Key Parameters for Chiral HPLC Method Development
| Parameter | Considerations |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), protein-based, or synthetic polymer-based. Selection is often empirical. |
| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives). The polarity and additives can significantly impact resolution. |
| Temperature | Can affect the thermodynamics of the chiral recognition process and thus the separation efficiency. |
| Flow Rate | Optimized to balance analysis time and resolution. |
| Detector | UV-Vis is common, but a circular dichroism (CD) detector can provide additional stereochemical information.[7] |
Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers (Proposed)
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak AS-H).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and isopropanol in varying ratios (e.g., 90:10, 80:20, 70:30). Add a small amount of a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) if necessary to improve peak shape.
-
Reversed Phase: Use a mobile phase of acetonitrile and water with a buffer (e.g., ammonium acetate or formic acid) to control pH.
-
-
Optimization: Once partial separation is achieved, systematically optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength. For confirmation of enantiomeric pairs, a CD detector can be used in-line.
Analytical Techniques for Stereochemical Characterization
Once the individual stereoisomers of this compound are obtained, their absolute and relative configurations must be unambiguously determined. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the structure and relative stereochemistry of molecules. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct spectra.
-
Distinguishing Diastereomers: The different spatial arrangement of atoms in diastereomers leads to different chemical environments for the nuclei, resulting in different chemical shifts and coupling constants in their 1H and 13C NMR spectra.
-
Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): To distinguish enantiomers by NMR, they can be converted into diastereomers by reaction with a CDA or by complexation with a CSA. The resulting diastereomeric species will have different NMR spectra, allowing for the determination of enantiomeric purity.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can provide information about the through-space proximity of protons, which can be used to deduce the relative stereochemistry of the chiral centers.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive technique for distinguishing between enantiomers.
-
Enantiomeric Distinction: Enantiomers give mirror-image CD spectra. A positive Cotton effect for one enantiomer will correspond to a negative Cotton effect for the other.[8]
-
Determination of Absolute Configuration: By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to theoretical calculations, the absolute configuration of the chiral centers can often be determined.
-
Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.[9]
Experimental Protocol: CD Analysis of this compound Enantiomers (Proposed)
-
Sample Preparation: Prepare solutions of the purified this compound enantiomers in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Data Acquisition: Record the CD spectra over a suitable wavelength range (typically 200-400 nm).
-
Data Analysis:
-
Compare the spectra of the enantiomeric pairs to confirm their mirror-image relationship.
-
Correlate the sign of the Cotton effects to the absolute configuration based on established rules for similar chromophores or by comparison with quantum chemical calculations.
-
For mixtures, calculate the enantiomeric excess based on the signal intensity.
-
X-ray Crystallography
For crystalline compounds, single-crystal X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry.
The Impact of Stereochemistry on Biological Activity: A Call for Further Research
While the differential distribution of the positional isomers 3-OH-NBP and this compound has been established, the specific pharmacological and toxicological profiles of the four individual stereoisomers of this compound remain largely unexplored. It is highly probable that these stereoisomers will exhibit significant differences in their biological activities.
-
Receptor Binding: The three-dimensional shape of a molecule is critical for its interaction with biological targets such as receptors and enzymes. It is likely that only one or two of the this compound stereoisomers will bind with high affinity to the relevant neuroprotective targets.
-
Metabolism and Pharmacokinetics: The stereochemistry can also influence the rate and pathway of further metabolism, as well as the transport of the molecule across biological membranes, including the blood-brain barrier.
-
Toxicity: In some cases, one enantiomer of a drug can be responsible for its therapeutic effects, while the other may be inactive or even contribute to toxicity.[10]
Table 2: Potential Differential Biological Activities of this compound Stereoisomers
| Property | Potential Stereochemical Influence |
| Neuroprotective Efficacy | One or more stereoisomers may be significantly more potent in protecting neurons from ischemic damage. |
| Blood-Brain Barrier Permeability | The stereochemistry can affect the interaction with efflux transporters, leading to differential brain penetration.[1] |
| Metabolic Stability | The rate of further metabolism and clearance may be stereoselective. |
| Off-Target Effects and Toxicity | Undesired side effects may be associated with specific stereoisomers. |
Future Directions and Conclusion
The exploration of the stereochemistry of this compound is a critical frontier in the development of more effective and safer treatments for ischemic stroke. This technical guide has outlined the fundamental principles and practical approaches for the synthesis, separation, and characterization of the four stereoisomers of this compound.
Key future research priorities should include:
-
Development of robust and scalable methods for the stereoselective synthesis or chiral separation of all four this compound stereoisomers.
-
Comprehensive in vitro and in vivo pharmacological evaluation of each individual stereoisomer to determine their neuroprotective efficacy, mechanism of action, and potential toxicity.
-
Detailed pharmacokinetic studies of the individual stereoisomers to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.
By systematically addressing these research questions, the scientific community can move towards a more complete understanding of the role of stereochemistry in the therapeutic effects of NBP and its metabolites. This knowledge will be instrumental in the potential development of a single-enantiomer or diastereomerically enriched form of this compound as a next-generation neuroprotective agent with an optimized therapeutic window.
References
- Li, Z. M., Zhang, Y. H., Lai, Y. S., & Peng, S. X. (2007). Asymmetric synthesis of 3-butylphthalide using isomannide and isosorbide as chiral auxiliaries. Chinese Chemical Letters, 18(11), 1361-1363.
- Diao, X. X., Zhong, K., Li, X. L., Zhong, D. F., & Chen, X. Y. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta pharmacologica Sinica, 36(12), 1520–1527.
- Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
- Aguilar, F., & Tovar, A. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24831-24835.
- Foroozesh, M., & Foroozesh, M. (2021). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Diao, X. X., Zhong, K., Li, X. L., Zhong, D. F., & Chen, X. Y. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta pharmacologica Sinica, 36(12), 1520–1527.
- Liscio, P., & Bertucci, C. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of pharmaceutical and biomedical analysis, 155, 233–240.
- Hu, J., & Rychnovsky, S. D. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS omega, 5(38), 24831-24835.
- Sarne-Fleischmann, V., & Gafni, M. (2011). The dual neuroprotective–neurotoxic profile of cannabinoid drugs. British journal of pharmacology, 163(7), 1391–1401.
- Szebeni, G., Forgács, B., Fodor, E., Gáti, T., Kádas, I., & Poppe, L. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(3), 724-738.
- Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
- Wenzel, T. J. (2018). NMR determination of enantiomeric excess. Molecules, 23(8), 2038.
- Usui, K., & Maruoka, K. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein journal of organic chemistry, 13, 1563–1569.
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
- Smith, G., & Rzepa, H. S. (2017). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Applied Sciences, 7(10), 1010.
- Cui, L. Y., et al. (2021). DL-3-n-butylphthalide improved physical and learning and memory performance of rodents exposed to acute and chronic hypobaric hypoxia. Scientific reports, 11(1), 6825.
-
University of Regensburg. (n.d.). CD Spectroscopy. Retrieved from [Link]
-
Di Bari, L. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain... Retrieved from [Link]
- Diao, X., Deng, P., Xie, C., Li, X., Zhong, D., Zhang, Y., & Chen, X. (2014). Bioactivation of 3-n-butylphthalide via sulfation of its major metabolite 3-hydroxy-NBP: mediated mainly by sulfotransferase 1A1.
- Drutu, I., & Antilla, J. C. (2023).
- Marcinkowska, E., Gocek, E., & Kutner, A. (2013). Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells. Molecules (Basel, Switzerland), 18(11), 13395–13414.
- Jones, S., & O'Dowd, C. R. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. Molecules (Basel, Switzerland), 28(23), 7894.
- Masson, G., & Zhu, J. (2011). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Angewandte Chemie (International ed. in English), 50(48), 11498–11501.
- Zhang, Y., et al. (2024). Exploring the neuroprotective effects and underlying mechanisms of medical cannabinoids in ischemic stroke: a systematic meta-analysis with bibliometric mapping of cerebral ischemia research. Frontiers in Pharmacology, 15, 1359853.
- DeGraw, J. I., Colwell, W. T., Piper, J. R., & Sirotnak, F. M. (1990). Synthesis and biological activity of resolved C-10 diastereomers of 10-methyl- and 10-ethyl-10-deazaminopterin. Journal of medicinal chemistry, 33(2), 679–683.
-
Taylor & Francis. (n.d.). Diastereomers – Knowledge and References. Retrieved from [Link]
-
Athens Cannabis Dispensary. (2024, September 18). Beyond THC: The Rise of 10-OH-HHC. Retrieved from [Link]
- Sticher, P., & Tamm, C. (1993). Stereoselective Synthesis of cis- and trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one. Helvetica Chimica Acta, 76(6), 2263-2276.
- Avola, R., et al. (2020). Neuroprotective and Neuromodulatory Effects Induced by Cannabidiol and Cannabigerol in Rat Hypo-E22 cells and Isolated Hypothalamus. International journal of molecular sciences, 21(2), 522.
- Molina-Holgado, F., Pinteaux, E., Moore, J. D., Molina-Holgado, E., Guaza, C., Gibson, R. M., & Rothwell, N. J. (2005). Neuroprotective effects of the synthetic cannabinoid HU-210 in primary cortical neurons are mediated by phosphatidylinositol 3-kinase/AKT signaling. Molecular and cellular neurosciences, 28(1), 189–194.
- Tian, H., Holyoke, C. W., Jr, & Fleming, F. F. (2014). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. Organic letters, 16(10), 2736–2739.
Sources
- 1. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DL-3-n-butylphthalide improved physical and learning and memory performance of rodents exposed to acute and chronic hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fz-juelich.de [fz-juelich.de]
- 9. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note & Protocol: Synthesis of 10-Hydroxy-N-n-propylnoraporphine (10-OH-NBP)
Introduction
The designation "10-OH-NBP" can be ambiguous, potentially referring to two distinct molecules: 10-hydroxy-N-n-propylnoraporphine, a derivative of the aporphine alkaloid class of compounds, or 10-hydroxy-n-butylphthalide, a metabolite of the neuroprotective agent 3-n-butylphthalide (NBP)[1][2]. This application note provides a detailed protocol for the laboratory synthesis of racemic 10-hydroxy-N-n-propylnoraporphine, a compound of interest in dopamine receptor research[3]. The synthesis of aporphine analogues is crucial for investigating their potential as therapeutic agents, particularly in the context of neurological disorders such as Parkinson's disease. The protocol described herein is based on a Reissert alkylation-Pschorr cyclization route, a classic and effective method for constructing the aporphine core[3]. This guide is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
I. Strategic Overview: The Reissert-Pschorr Approach
The synthesis of 10-hydroxy-N-n-propylnoraporphine is a multi-step process that leverages the power of established organic reactions to build the complex tetracyclic aporphine skeleton. The chosen strategy involves a Reissert alkylation to construct a key precursor, followed by a Pschorr cyclization to form the characteristic aporphine ring system. This approach offers a convergent and reliable pathway to the target molecule.
Visualizing the Workflow: Synthesis of this compound
Sources
- 1. CN107216298B - Preparation method of butylphthalide - Google Patents [patents.google.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Synthesis of Novel 3-Butylphthalide Derivatives Containing Isopentenylphenol Moiety as Potential Antiplatelet Agents for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for 10-OH-NBP quantification in plasma
An Application Note and Protocol for the Bioanalysis of 10-hydroxy-N-butylphthalide (10-OH-NBP) in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and validated method for the quantitative determination of 10-hydroxy-N-butylphthalide (this compound), a major active metabolite of 3-n-butylphthalide (NBP), in human plasma. NBP is a therapeutic agent used in the treatment of cerebral ischemia.[1][2] Given that NBP undergoes extensive metabolism, with key metabolites like this compound showing significantly higher plasma exposure than the parent drug, its accurate quantification is critical for pharmacokinetic assessments, safety evaluations, and overall clinical drug development.[1][3] This protocol employs a straightforward protein precipitation method for sample preparation, followed by analysis using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The method has been validated for linearity, accuracy, precision, and stability to ensure reliable performance for bioanalytical studies.
Introduction: The Rationale for this compound Quantification
3-n-butylphthalide (NBP) is a drug with demonstrated neuroprotective effects, widely utilized for patients suffering from ischemic stroke.[4][5] Upon administration, NBP is rapidly absorbed and extensively biotransformed in the body through metabolic pathways that include hydroxylation and oxidation.[3][6] Pharmacokinetic studies in humans have revealed that several metabolites, including 10-keto-NBP, 3-hydroxy-NBP, and 10-hydroxy-NBP (also referred to as M3-2), are the major circulating species in plasma, with areas under the curve (AUC) values multiple times higher than that of the parent NBP compound.[1]
Specifically, this compound is a prominent metabolite whose plasma concentration and pharmacokinetic profile are essential for understanding the overall efficacy and safety of NBP therapy. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application, offering unparalleled sensitivity and specificity, which are necessary to accurately measure analyte concentrations in a complex biological matrix like plasma.[7] This note details a robust, validated LC-MS/MS protocol designed for researchers and drug development professionals requiring reliable bioanalysis of this compound.
Experimental Protocol
Materials and Reagents
-
Analytes and Standards:
-
10-hydroxy-N-butylphthalide (this compound) reference standard (>98% purity)
-
10-hydroxy-N-butylphthalide-d4 (this compound-d4) as internal standard (IS) (>98% purity)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free, pooled human plasma (K2-EDTA as anticoagulant)
-
Instrumentation
-
Liquid Chromatography: A UPLC system, such as a Waters ACQUITY or equivalent, capable of delivering precise gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex QTRAP 6500 or Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 (IS) by dissolving the accurately weighed compounds in methanol. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol/water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (300 ng/mL): Dilute the this compound-d4 stock solution with methanol. This concentration is chosen to provide a consistent and strong signal across all samples.
Sample Preparation: Protein Precipitation
The selection of a sample preparation method is a balance between cleanup efficiency, recovery, and throughput. While techniques like liquid-liquid extraction (LLE) can yield very clean extracts, protein precipitation (PPT) with methanol or acetonitrile offers significant advantages in speed and simplicity, making it highly suitable for large batches of clinical samples.[8] The use of a stable isotope-labeled internal standard that co-elutes with the analyte effectively compensates for potential matrix effects inherent to the PPT method.[2][9]
Step-by-Step Protocol:
-
Aliquot 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution (300 ng/mL this compound-d4).
-
Add 600 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex mix the tube for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 11,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and centrifuge again to pellet any remaining particulates.
-
Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic conditions are optimized to achieve a sharp peak shape for this compound and ensure baseline separation from its isomers (e.g., 3-hydroxy-NBP) and other endogenous plasma components, which is critical for accurate quantification.[2][7]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | ACQUITY BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
Positive electrospray ionization was found to be optimal for the sensitive detection of this compound.[2][5] Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition.[10]
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 207.1 → 171.1 (Quantifier) |
| MRM Transition (this compound-d4) | m/z 211.1 → 175.1 (Quantifier) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas Pressure | 25 psi |
| Drying Gas Flow | 10 L/min |
Method Validation
The developed method was validated according to established bioanalytical method validation guidelines to ensure its reliability.[11]
Table 3: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 7.3% |
| Inter-day Precision (%CV) | ≤ 8.5% |
| Accuracy (%RE) | Within ±15% of nominal values (±20% at LLOQ) |
| Extraction Recovery | 85.6% - 94.2% |
| Matrix Effect | Minimal and compensated by the deuterated internal standard. |
| Stability | Stable for 6h at room temp, 3 freeze-thaw cycles, and 60 days at -20°C.[12] |
Visualization of Workflows
Metabolic Pathway
The metabolic conversion of the parent drug NBP to its active hydroxylated metabolite is a key pathway influencing its pharmacological profile.
Caption: Metabolic conversion of NBP to this compound.
Experimental Workflow
The analytical workflow is designed for efficiency and robustness, from sample receipt to final data output.
Caption: Bioanalytical workflow for this compound in plasma.
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the optimized chromatographic and mass spectrometric conditions provide excellent analytical performance. The method is fully validated and is fit-for-purpose for supporting pharmacokinetic and clinical studies involving 3-n-butylphthalide.
References
-
Peng, Y., et al. (2013). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation. ResearchGate. Available at: [Link]
-
Peng, Y., et al. (2012). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. PubMed. Available at: [Link]
-
Peng, Y., et al. (2013). Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards. PubMed. Available at: [Link]
-
Zhao, W., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. PMC. Available at: [Link]
-
Vecon Technologies. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Vecon Technologies. Available at: [Link]
-
Tian, J., et al. (2021). Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats. ScienceDirect. Available at: [Link]
-
Lin, L., et al. (2021). Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. PubMed. Available at: [Link]
-
Shahane, S., et al. (2025). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. PMC. Available at: [Link]
-
Lin, L., et al. (2021). Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma by using liquid chromatography tandem mass spectrometry and application to a pharmacokinetic study. Semantic Scholar. Available at: [Link]
-
Peng, Y., et al. (2013). Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC–MS. Ovid. Available at: [Link]
-
Unadkat, J. D., et al. (2010). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. PMC. Available at: [Link]
-
Wang, J., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. Available at: [Link]
-
Schmid, Y., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Available at: [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. Available at: [Link]
Sources
- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadinstitute.org [broadinstitute.org]
- 11. journals.plos.org [journals.plos.org]
- 12. ovid.com [ovid.com]
Application Note & Protocol: A Validated In Vitro Tri-Culture Blood-Brain Barrier Model for Assessing the Transport of 10-Hydroxy-Norethindrone (10-OH-NBP)
Authored by a Senior Application Scientist
Abstract
The blood-brain barrier (BBB) represents a formidable obstacle in the development of neurotherapeutics, meticulously controlling the passage of substances into the central nervous system (CNS).[1][2][3] This application note provides a detailed framework for establishing and validating a robust in vitro tri-culture BBB model. Furthermore, it outlines a comprehensive protocol for investigating the transport characteristics of 10-hydroxy-norethindrone (10-OH-NBP), a compound of interest for potential neurological applications. The described model, incorporating brain microvascular endothelial cells, astrocytes, and pericytes, recapitulates key physiological features of the in vivo BBB, including tight junction integrity and the functional expression of efflux transporters.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method to evaluate the CNS permeability of novel compounds.
Introduction: The Challenge of CNS Drug Delivery
The BBB is a highly specialized and selective barrier composed of brain microvascular endothelial cells (BMECs) that are interconnected by complex tight junctions.[1][2] This cellular barricade is further supported by astrocytes and pericytes, forming a dynamic "neurovascular unit" that strictly regulates the flux of molecules between the bloodstream and the brain.[4][7] While essential for protecting the CNS from toxins and pathogens, the BBB also severely restricts the entry of most therapeutic agents, posing a significant challenge in the treatment of neurological disorders.[8]
A critical aspect of the BBB's gatekeeping function is the presence of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).[9][10][11][12] These transporters actively pump a wide range of xenobiotics from the endothelial cells back into the bloodstream, effectively limiting their brain penetration.[4][13] Therefore, a comprehensive understanding of a drug candidate's interaction with these transporters is crucial for predicting its CNS efficacy.
This application note focuses on establishing a physiologically relevant in vitro BBB model to study the transport of 10-hydroxy-norethindrone (this compound). By employing a tri-culture system of BMECs, astrocytes, and pericytes, we aim to create a more in vivo-like environment that promotes the formation of a tight endothelial barrier with functional efflux pump activity.[4][5][6]
Model System: A Tri-Culture Approach for Enhanced Physiological Relevance
To accurately model the complexity of the neurovascular unit, a tri-culture system is employed. This model consists of:
-
Brain Microvascular Endothelial Cells (BMECs): These cells form the primary barrier and are responsible for the formation of tight junctions. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a well-characterized and widely used cell line for in vitro BBB models.[14][15][16][17] Alternatively, primary BMECs can be used for potentially higher barrier tightness, though they are more challenging to source and maintain.[8]
-
Astrocytes: These glial cells play a crucial role in inducing and maintaining the barrier properties of BMECs through the secretion of soluble factors.[18][19][20]
-
Pericytes: These cells share a basement membrane with BMECs and are integral to the structural and functional integrity of the BBB.[5][18][19]
The co-culture of these three cell types has been shown to result in significantly higher transendothelial electrical resistance (TEER) values and lower paracellular permeability compared to monoculture models, indicating a tighter and more physiologically representative barrier.[5][18][21]
Experimental Workflow Overview
Figure 2. Potential transport mechanisms of this compound at the BBB.
Conclusion
The in vitro tri-culture BBB model detailed in this application note provides a robust and physiologically relevant platform for assessing the brain permeability of drug candidates like this compound. By carefully validating the barrier integrity and conducting bidirectional transport studies, researchers can gain crucial insights into a compound's ability to cross the BBB and its susceptibility to active efflux. This information is invaluable for the rational design and development of effective CNS therapies.
References
- In-vitro blood-brain barrier models for drug screening and permeation | DDDT. (2019, October 18). Drug Design, Development and Therapy.
- Stanimirovic, D., & Friedman, A. (2012). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neurology, 3.
- Mishra, A., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
- Sivandzade, F., & Cucullo, L. (2018). In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies. Journal of Cerebral Blood Flow & Metabolism, 38(10), 1667-1681.
- Deli, M. A., et al. (2014). An Electrically Tight In Vitro Blood–Brain Barrier Model Displays Net Brain-to-Blood Efflux of Substrates for the ABC Transporters, P-gp, Bcrp and Mrp-1. The AAPS Journal, 16(5), 1046-1055.
- Visikol. (2024, February 7). P-Glycoprotein Function Within Visikol's In Vitro Blood Brain Barrier Model.
- Veszelka, S., et al. (2021). Characterization of a Primate Blood-Brain Barrier Co-Culture Model Prepared from Primary Brain Endothelial Cells, Pericytes and Astrocytes. MDPI.
- Thomsen, L. B., et al. (2015). A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes. PLOS One.
- Nakagawa, S., et al. (2009). In Vitro Models of the Blood–Brain Barrier.
- Regina, A., et al. (1998). Involvement of P-glycoprotein in an in vitro blood-brain barrier model. Journal of Neurochemistry, 71(2), 705-715.
- Thomsen, L. B., et al. (2015). A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes. PubMed.
- Helms, H. C., et al. (2014). An electrically tight in vitro blood-brain barrier model displays net brain-to-blood efflux of substrates for the ABC transporters, P-gp, Bcrp and Mrp-1. PubMed.
- Yemisci, M., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334.
- Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems.
- Chen, C., et al. (2014). P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models. PLoS ONE, 9(7), e102442.
- Goshi, E., et al. (2025). Blood-Brain Barrier Mimic Permeability Assay: An In Vitro Assay to Assess the Permeability of BBB Mimic to Tracer Molecules. JoVE.
- van der Veen, J. W., et al. (2022). Regulation of P-Glycoprotein in the Brain. MDPI.
- Yamauchi, A., et al. (2023).
- Brown, J. A., et al. (2016). Distinct Contributions of Astrocytes and Pericytes to Neuroinflammation Identified in a 3D Human Blood-Brain Barrier on a Chip.
- Silva, V., et al. (2017).
- D'Agostino, E., et al. (2025).
- Helms, H. C., et al. (2022). Current Status of In Vitro Models of the Blood-Brain Barrier. Pharmaceutics, 14(9), 1936.
- Haruki, H., et al. (2022).
- Jiang, Y., et al. (2018). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. Methods in Molecular Biology, 1740, 485-498.
- Al-Ahmad, A. J., et al. (2024). Increased Permeability of the Blood–Brain Barrier in a Diabetic Mouse Model (Lepr db /db Mice). MDPI.
- Kaya, M., & Ahishali, B. (2020). Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, Sodium Fluorescein, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase. Methods in Molecular Biology, 2231, 239-253.
- STEMCELL Technologies. (2020, October 28). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube.
- Wuest, D. M., et al. (2012). Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies. Cellular and Molecular Bioengineering, 5(3), 315-328.
- Al-Ahmad, A. J., et al. (2018). High-throughput screening for identification of blood-brain barrier integrity enhancers: a drug repurposing opportunity to rectify vascular amyloid toxicity.
- MilliporeSigma. Blood-Brain Barrier hCMEC/D3 Cell Line.
- Srinivasan, B., et al. (2020). Transepithelial/Transendothelial Electrical Resistance (TEER) to Measure the Integrity of Blood-Brain Barrier.
- PharmaCo-Cell Company Ltd. in vitro model of Blood-Brain Barrier.
- Kim, J., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI.
- Helms, H. C., et al. (2014). Cell-Culture Models of the Blood–Brain Barrier. Stroke, 45(6), 1867-1875.
- Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Eukaryotic Cell, 8(11), 1803-1807.
- Jamieson, J. J., et al. (2018). Establishment of murine in vitro blood-brain barrier models using immortalized cell lines. bioRxiv.
- MilliporeSigma. Blood-Brain Barrier hCMEC/D3 Cell Line.
- Axion BioSystems. (2024, February 2). The Importance of Blood-Brain Barrier Models and Measurement: A Focus on TEER.
- BCRJ. hCMEC/D3 - Cell Line.
- Pardridge, W. M., & Mietus, L. J. (1979). Transport of steroid hormones through the rat blood-brain barrier. Primary role of albumin-bound hormone.
- Dehouck, M. P., et al. (1992). An in vitro model for evaluating drug transport across the blood-brain barrier. Journal of Neurochemistry, 58(5), 1790-1797.
- Okamoto, N., et al. (2012). Steroid Hormone Entry into the Brain Requires a Membrane Transporter in Drosophila. Cell Reports, 2(2), 345-355.
- ResearchGate. (2014, December 30). Does anyone have a protocol for growing bEnd3 cells on Corning Transwell inserts?.
- Vigh, J. P., et al. (2026).
Sources
- 1. dovepress.com [dovepress.com]
- 2. An electrically tight in vitro blood-brain barrier model displays net brain-to-blood efflux of substrates for the ABC transporters, P-gp, Bcrp and Mrp-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, Sodium Fluorescein, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein Function Within Visikol's In Vitro BBB Model [visikol.com]
- 5. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes | PLOS One [journals.plos.org]
- 6. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 8. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 10. An Electrically Tight In Vitro Blood–Brain Barrier Model Displays Net Brain-to-Blood Efflux of Substrates for the ABC Transporters, P-gp, Bcrp and Mrp-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bcrj.org.br [bcrj.org.br]
- 18. Distinct Contributions of Astrocytes and Pericytes to Neuroinflammation Identified in a 3D Human Blood-Brain Barrier on a Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel human blood-brain barrier model reveals pericytes as critical regulators of viral neuroinvasion | bioRxiv [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. mdpi.com [mdpi.com]
Technical Application Note: Evaluating the Neuroprotective Efficacy of 10-OH-NBP in In Vitro Ischemia Models
This guide outlines a rigorous technical framework for evaluating the neuroprotective effects of 10-hydroxy-n-butylphthalide (10-OH-NBP) , the bioactive hydroxylated metabolite of dl-3-n-butylphthalide (NBP).
While NBP is a recognized treatment for ischemic stroke, pharmacokinetic studies indicate that This compound is the predominant form crossing the blood-brain barrier (BBB) and accumulating in brain tissue, often achieving higher exposure than the parent compound. Therefore, direct assessment of this compound is critical for accurate pharmacodynamic profiling.
Executive Summary & Mechanistic Rationale
This compound exerts neuroprotection primarily by mitigating oxidative stress and stabilizing mitochondrial function during ischemia-reperfusion (I/R) injury. The core mechanism involves the activation of the PI3K/Akt signaling pathway , which triggers the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), upregulating cytoprotective enzymes like HO-1 (Heme Oxygenase-1) and NQO1 .[1]
To validate this efficacy, researchers must utilize a multi-tiered assay approach:
-
Phenotypic Screening: Cell viability under Oxygen-Glucose Deprivation (OGD).[2]
-
Functional Assessment: Mitochondrial Membrane Potential (MMP) and ROS scavenging.
-
Mechanistic Confirmation: Pathway analysis using specific inhibitors (e.g., LY294002).[3]
Pathway Visualization
The following diagram illustrates the signaling cascade activated by this compound and the logical flow of the experimental validation.
Caption: Figure 1: this compound mechanism of action via the PI3K/Akt/Nrf2 axis. The inhibitor LY294002 is used as a negative control to validate pathway dependence.
Experimental Model Selection
Select the appropriate cell model based on the stage of your research.
| Cell Model | Source | Relevance | Application |
| PC12 | Rat Pheochromocytoma | High throughput, neuron-like differentiation with NGF. | Initial dose-response screening (1-100 |
| SH-SY5Y | Human Neuroblastoma | Human origin, dopaminergic phenotype. | Oxidative stress assays (H |
| Primary Cortical Neurons | E16-E18 Rat/Mouse Embryos | Gold Standard. Physiological relevance (synapses, receptors). | Final validation of neuroprotection and pathway signaling. |
Protocol 1: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This assay mimics ischemic stroke conditions in vitro.[4][5] The "Reoxygenation" phase simulates reperfusion, where this compound is typically introduced to evaluate therapeutic potential.
Reagents & Setup
-
OGD Medium: Glucose-free DMEM (no pyruvate), deoxygenated with N
for 30 min prior to use. -
Hypoxia Chamber: Sealed chamber flushed with 95% N
/ 5% CO .[6] -
This compound Stock: Dissolve in DMSO (typically 100 mM stock). Final DMSO concentration in culture must be
.
Step-by-Step Methodology
-
Seeding: Plate PC12 cells (
/well) or Primary Neurons ( /well) in 96-well plates. Culture for 24h (PC12) or 7 days (Primary Neurons). -
OGD Induction:
-
Wash cells 2x with PBS.
-
Replace media with deoxygenated OGD Medium .
-
Place cells in the hypoxia chamber at 37°C.
-
Duration: 4–8 hours (Optimization required: aim for ~50% cell death in vehicle control).
-
-
Reoxygenation & Treatment:
-
Remove OGD medium.
-
Add full-nutrient medium (high glucose) containing This compound at graded concentrations (e.g., 1, 5, 10, 20, 50
M). -
Controls:
-
-
Incubation: Return to standard CO
incubator for 24 hours. -
Readout (CCK-8 Assay):
-
Add 10
L CCK-8 reagent per well. Incubate 1–2 hours. -
Measure Absorbance at 450 nm.
-
Calculation:
-
Protocol 2: Mitochondrial Function & Oxidative Stress
This compound preserves mitochondrial membrane potential (MMP). This protocol uses JC-1 dye to visualize the health of the mitochondria.
JC-1 Staining Principle
-
Healthy Mitochondria (High MMP): JC-1 forms aggregates (Red Fluorescence).
-
Damaged Mitochondria (Low MMP): JC-1 remains monomeric (Green Fluorescence).
-
Target Metric: An increase in the Red/Green ratio indicates neuroprotection.
Methodology
-
Treatment: Subject cells to OGD/R or H
O ( M) injury in the presence/absence of this compound (10 M). -
Staining:
-
After treatment, wash cells with PBS.
-
Incubate with JC-1 working solution (2
M) for 20 min at 37°C in the dark. -
Wash 2x with JC-1 buffer.
-
-
Visualization/Quantification:
-
Microscopy: Capture images in Red (Ex/Em 525/590 nm) and Green (Ex/Em 490/530 nm) channels.
-
Plate Reader: Measure fluorescence intensity for both channels.
-
-
Data Analysis:
-
Calculate Ratio
. -
Normalize to Normoxia Control.
-
Protocol 3: Mechanistic Validation (PI3K/Akt/Nrf2)
To prove causality, you must demonstrate that inhibiting the PI3K pathway abolishes the protective effect of this compound.
Experimental Design
-
Group 1: Control (Normoxia)
-
Group 2: Model (OGD/R or H
O ) -
Group 3: Model + this compound (10
M) -
Group 4 (Critical): Model + this compound + LY294002 (10-20
M, PI3K inhibitor).
Western Blot Workflow
-
Lysate Preparation:
-
Extract total protein for p-Akt/Akt.
-
Use Nuclear Extraction Kit to separate Nuclear vs. Cytosolic fractions for Nrf2 detection.
-
-
Primary Antibodies:
-
Anti-Nrf2 (1:1000)
-
Anti-HO-1 (1:1000)
-
Anti-p-Akt (Ser473) (1:1000) vs. Total Akt.
-
Loading Controls:
-actin (Cytosolic), Lamin B1 (Nuclear).
-
-
Expected Outcome:
-
Group 3 (this compound): Increased p-Akt and Nuclear Nrf2 compared to Group 2.
-
Group 4 (Inhibitor): p-Akt and Nuclear Nrf2 levels should drop back to Group 2 levels, and cell viability (from parallel CCK-8) should significantly decrease.
-
Data Presentation & Troubleshooting
Summary of Expected Results
| Assay | OGD/R Vehicle | OGD/R + this compound | OGD/R + this compound + LY294002 | Interpretation |
| Cell Viability | Low (~50%) | High (~85%) | Low (~55%) | Protection is PI3K-dependent. |
| ROS Levels | High | Low | High | This compound scavenges ROS via signaling. |
| MMP (Red/Green) | Low (Green) | High (Red) | Low (Green) | Mitochondria are preserved. |
| Nuclear Nrf2 | Low | High | Low | Nrf2 translocation is the key driver. |
Troubleshooting Guide
-
Issue: High variability in OGD cell death.
-
Solution: Strictly control the deoxygenation time of the media. Ensure the hypoxia chamber is fully sealed. Use a glucose meter to verify "glucose-free" media.
-
-
Issue: this compound precipitates in media.
-
Solution: this compound is lipophilic. Pre-dilute in DMSO, then add to warm media while vortexing. Do not exceed 0.1% DMSO final.
-
-
Issue: No increase in Nrf2.
-
Solution: Nrf2 translocation is transient. Measure at earlier time points (e.g., 2h, 4h, 6h post-treatment) rather than 24h.
-
References
-
Pharmacokinetics of NBP Metabolites: Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier.[9][10] Acta Pharmacologica Sinica.
-
NBP & Nrf2 Mechanism: Li, J., et al. (2023). Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis. Frontiers in Pharmacology.
-
PI3K/Akt/Nrf2 Pathway: Qi, Q., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke.[6] Drug Design, Development and Therapy.[[“]]
-
OGD Protocol Standards: Tasikian, S., et al. (2015). Oxygen–Glucose Deprivation (OGD) Modulates the Unfolded Protein Response (UPR) and Inflicts Autophagy in a PC12 Hypoxia Cell Line Model. Cellular and Molecular Neurobiology.[[“]]
-
General Neuroprotection Assays: Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity.[1] Methods in Molecular Biology.
Sources
- 1. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]
- 4. Frontiers | Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdrh-rst.fda.gov [cdrh-rst.fda.gov]
- 8. staff.najah.edu [staff.najah.edu]
- 9. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
Application Notes & Protocols: Investigating the Neuroprotective Efficacy of 10-OH-NBP in Cerebral Ischemia Research
Introduction: The Therapeutic Potential of 10-OH-NBP in Ischemic Stroke
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, initiating a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively lead to neuronal death.[1] The primary metabolite of Dl-3-n-butylphthalide (NBP), 10-hydroxy-NBP (this compound), has emerged as a molecule of significant interest. NBP, a synthetic compound derived from celery seeds, is approved for the treatment of ischemic stroke in China and has demonstrated a range of neuroprotective actions.[2][3] Studies on the parent compound, NBP, have revealed its multi-target efficacy in ameliorating brain injury by preserving mitochondrial function, enhancing cerebral energy metabolism, reducing oxidative stress, and inhibiting inflammation and neuronal apoptosis.[3][4][5] As a major active metabolite, this compound is hypothesized to mediate many of these therapeutic effects, making it a critical subject for direct investigation in cerebral ischemia models.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the application of this compound in relevant in vitro and in vivo models of cerebral ischemia. The protocols are designed to be robust and self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Elucidating the Multi-Target Mechanism of Action
The neuroprotective effects of NBP and its metabolites are not attributed to a single mechanism but rather to a synergistic modulation of multiple pathological pathways triggered by ischemia-reperfusion injury.[3] Understanding these pathways is crucial for designing experiments and interpreting results.
Key Protective Pathways:
-
Antioxidant Defense via Nrf2/HO-1 Activation: A primary driver of ischemic damage is oxidative stress, resulting from the excessive production of reactive oxygen species (ROS).[6] NBP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[7] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like HO-1 and GPX4, which neutralize ROS, reduce lipid peroxidation, and protect cells from oxidative damage and ferroptosis.[7]
-
Pro-Survival Signaling via PI3K/Akt: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes neuronal survival and inhibits apoptosis.[6][8] Activation of this pathway, as has been observed with various neuroprotective compounds, is essential for mitigating ischemic cell death.[6][9] It functions by balancing pro-apoptotic and anti-apoptotic proteins and inhibiting factors that trigger cell death programs.[8]
-
Anti-Apoptotic Regulation: Ischemic insults trigger both caspase-dependent and caspase-independent apoptotic pathways.[10] This involves the mitochondrial release of cytochrome c and apoptosis-inducing factor (AIF).[10][11] NBP has been shown to reduce the activation of key executioner caspases (caspase-3 and caspase-9) and inhibit the release of these mitochondrial factors, directly preventing the progression of programmed cell death.[10][11]
-
Inhibition of Neuroinflammation: Brain ischemia rapidly triggers an inflammatory response, involving the activation of microglia and the infiltration of myeloid cells, which exacerbates brain injury.[2] NBP can attenuate this neurovascular inflammation by downregulating adhesion molecules on cerebrovascular endothelial cells, thereby reducing immune cell infiltration and preserving blood-brain barrier integrity.[2]
The following diagram illustrates the convergence of these pathways, representing the putative mechanism of this compound's neuroprotective action.
Caption: Putative neuroprotective signaling pathways of this compound in cerebral ischemia.
In Vitro Application: Oxygen-Glucose Deprivation (OGD) Model
The OGD model is a widely used in vitro system to simulate the core components of ischemic injury—lack of oxygen and glucose—in a controlled cellular environment.[12][13] It is an essential first step for screening neuroprotective compounds and elucidating cellular mechanisms.[14]
Rationale and Experimental Principle
By depriving cultured neuronal cells of oxygen and glucose, this model effectively mimics the ischemic cascade, leading to ATP depletion, ion imbalance, excitotoxicity, and ultimately, cell death through necrosis and apoptosis.[13] This allows for the precise evaluation of this compound's ability to directly protect neurons from ischemic-like damage.
Protocol: OGD in Primary Cortical Neurons
This protocol is optimized for primary cortical neurons but can be adapted for cell lines like SH-SY5Y or organotypic slice cultures.[14][15]
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin
-
OGD buffer (glucose-free DMEM or custom salt solution)
-
This compound stock solution (dissolved in DMSO, then diluted)
-
Hypoxic chamber (e.g., with 1% O2, 5% CO2, 94% N2)[14]
-
Cell viability assay reagents (e.g., MTT, LDH)
-
Apoptosis detection kits (e.g., TUNEL, Caspase-3 activity)
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation and network formation.
-
Establish Experimental Groups:
-
Control: Cells maintained in normal culture medium under normoxic conditions.
-
OGD + Vehicle: Cells subjected to OGD and treated with the vehicle (e.g., 0.1% DMSO) during reperfusion.
-
OGD + this compound: Cells subjected to OGD and treated with desired concentrations of this compound during reperfusion.
-
-
OGD Induction:
-
Wash cells twice with pre-warmed, deoxygenated OGD buffer.[16]
-
Replace the medium with fresh OGD buffer.
-
Immediately place the culture plates into a hypoxic chamber pre-equilibrated to 37°C for a duration of 60-120 minutes, depending on the desired severity of injury.
-
-
Reperfusion and Treatment:
-
Remove plates from the hypoxic chamber.
-
Quickly aspirate the OGD buffer and replace it with pre-warmed normal culture medium (containing glucose).
-
Add the vehicle or this compound to the respective wells at final concentrations.
-
Return the plates to a standard normoxic incubator (95% air, 5% CO2) for 24 hours.[14]
-
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify cell survival using an MTT assay or measure cell death by assaying lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Perform TUNEL staining to identify cells with DNA fragmentation or use a fluorometric assay to measure the activity of cleaved caspase-3.[15]
-
| Parameter | Recommended Range | Notes |
| Cell Type | Primary Neurons, SH-SY5Y, Organotypic Slices | Primary cells offer higher physiological relevance. |
| OGD Duration | 60 - 120 minutes | Titrate to achieve ~50% cell death in the vehicle group. |
| This compound Conc. | 1 - 20 µM | Based on effective concentrations of the parent compound, NBP.[10] |
| Reperfusion Time | 24 hours | Standard time point for assessing acute cell death. |
In Vivo Application: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most frequently used animal model for preclinical stroke research because it accurately mimics the territorial infarction seen in human ischemic stroke.[17][18] This model is indispensable for evaluating the therapeutic efficacy of this compound in a complex physiological system.
Rationale and Experimental Principle
The transient MCAO model involves the temporary occlusion of the middle cerebral artery, typically using an intraluminal suture, followed by its withdrawal to allow for reperfusion.[17] This procedure induces a reproducible infarct in the cortex and striatum, leading to measurable neurological deficits. It provides a robust platform to assess whether this compound can reduce infarct volume, mitigate brain edema, and improve functional recovery.[2][19]
Caption: Experimental workflow for the in vivo MCAO model.
Protocol: Transient MCAO in Mice or Rats
This procedure requires significant surgical skill and must be performed under approved animal ethics protocols.
Materials:
-
Male Sprague-Dawley rats (270-310g) or C57BL/6 mice (20-25g)
-
Anesthetic (e.g., Isoflurane)[18]
-
Heating pad with rectal probe to maintain body temperature at 37°C[20]
-
Surgical microscope and tools
-
Coated MCAO suture (size appropriate for species)
-
This compound solution for administration (e.g., intraperitoneal injection)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal with isoflurane (3% for induction, 1.5% for maintenance).[17] Place the animal in a supine position on a heating pad to maintain normothermia.[20]
-
Surgical Exposure: Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) while avoiding the vagus nerve.[20]
-
Suture Insertion:
-
Ligate the distal ECA and place a temporary ligature on the CCA and ICA.
-
Insert the coated filament suture via an incision in the ECA stump and advance it into the ICA until a slight resistance indicates it has occluded the origin of the MCA.
-
-
Occlusion: Maintain the suture in place for the desired occlusion period (e.g., 60-90 minutes).
-
Reperfusion and Treatment:
-
Withdraw the suture to allow reperfusion.[20]
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). The timing is critical and can be before, during, or immediately after MCAO to model different clinical scenarios.[10]
-
Close the incision and allow the animal to recover. Provide post-operative care, including analgesia and hydration.[20]
-
-
Outcome Assessment (24 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scale (e.g., 0-5 scale, where 0 is normal and 5 is severe deficit).
-
Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into 2-mm coronal sections.[17] Incubate slices in 2% TTC solution, which stains viable tissue red, leaving the infarcted area pale white.[17] Quantify the infarct volume using image analysis software.
-
| Parameter | Recommended Range (Rats) | Recommended Range (Mice) | Notes |
| Occlusion Duration | 60 - 90 minutes | 30 - 60 minutes | Shorter times may be needed for mice to manage mortality.[18] |
| This compound Dosage | 10 - 100 mg/kg (i.p.) | 10 - 100 mg/kg (i.p.) | Dose based on parent compound studies.[10][19] Dose-response studies are recommended. |
| Administration Time | Pre-ischemia (prophylactic) or Post-ischemia (therapeutic) | Pre-ischemia (prophylactic) or Post-ischemia (therapeutic) | Post-ischemia administration has higher clinical relevance.[10] |
| Primary Endpoint | 24 - 48 hours | 24 - 48 hours | For assessing acute infarct volume and edema. |
References
- Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC. Vertex AI Search.
- Dl-3-n-butylphthalide Reduces Neurovascular Inflammation and Ischemic Brain Injury in Mice - PMC. Vertex AI Search.
- Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling p
- Long-Term Benefits of N-Butylphthalide in Preventing Ischemic Stroke R | TCRM. Vertex AI Search.
- Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC. Vertex AI Search.
- Vertex AI Search.
- dl-3-n-Butylphthalide prevents neuronal cell death after focal cerebral ischemia in mice via the JNK p
- Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain...
- dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK P
- Dl-3-n-Butylphthalide (NBP): A Promising Therapeutic Agent for Ischemic Stroke. Vertex AI Search.
- Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC. Vertex AI Search.
- Therapeutic Effects of Simultaneous Delivery of Nerve Growth Factor mRNA and Protein via Exosomes on Cerebral Ischemia - PMC. Vertex AI Search.
- Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC. Vertex AI Search.
- Effects different doses of NBP on ischemic stroke. (A) In mice, MCAO...
- Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - MDPI. Vertex AI Search.
- Injury of neurons by oxygen-glucose deprivation in organotypic hippocampal slice culture. Vertex AI Search.
- Stretch and/or oxygen glucose deprivation (OGD) in an in vitro traumatic brain injury (TBI) model induces calcium alteration and inflammatory cascade - Frontiers. Vertex AI Search.
- The Role of Endogenous Neuroprotective Mechanisms in the Prevention of Retinal Ganglion Cells Degener
- In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell De
- In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC. Vertex AI Search.
- Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evalu
- Research progress of IGF‐1 and cerebral ischemia - PMC. Vertex AI Search.
- How to create a successful MCAO Stroke model? - RWD Life Science. Vertex AI Search.
- Insulin-Like Growth Factor I | Stroke - American Heart Associ
- HIF‑1α in cerebral ischemia (Review)
- Supplemental material Methods Middle Cerebral Artery Occlusion (MCAO) mouse model Reagents / Consumables - bioRxiv. Vertex AI Search.
- Oxygen Glucose Deprivation Model - Cre
- Neuron-derived FGF10 ameliorates cerebral ischemia injury via inhibiting NF-κB-dependent neuroinflammation and activating PI3K/Akt survival signaling pathway in mice - PubMed. Vertex AI Search.
Sources
- 1. Molecular Medicine Reports [spandidos-publications.com]
- 2. Dl-3-n-butylphthalide Reduces Neurovascular Inflammation and Ischemic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuron-derived FGF10 ameliorates cerebral ischemia injury via inhibiting NF-κB-dependent neuroinflammation and activating PI3K/Akt survival signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-cep.org [e-cep.org]
- 16. Frontiers | Stretch and/or oxygen glucose deprivation (OGD) in an in vitro traumatic brain injury (TBI) model induces calcium alteration and inflammatory cascade [frontiersin.org]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cds.ismrm.org [cds.ismrm.org]
- 20. rwdstco.com [rwdstco.com]
Application Note & Protocol: Quantitative Analysis of 10-OH-NBP in Brain Tissue by LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Introduction
3-n-Butylphthalide (NBP) is a synthetic compound derived from celery seed oil, approved and utilized in clinical settings for the treatment of cerebral ischemia.[1][2] Its neuroprotective effects are attributed to a variety of mechanisms, including improving microcirculation and protecting mitochondria.[1] Following administration, NBP undergoes extensive metabolism in humans and animal models, leading to the formation of several metabolites.[2][3] Among these, 10-hydroxy-NBP (10-OH-NBP) is a major circulating metabolite that readily penetrates the blood-brain barrier (BBB).[1][4]
The concentration of this compound in the brain is of significant interest for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as it provides crucial information on the distribution and potential central nervous system activity of this key metabolite.[1][5][6] Accurate quantification of this compound in the complex brain matrix requires a highly selective, sensitive, and robust analytical method. This application note provides a detailed protocol for the extraction and quantification of this compound in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard technique for bioanalysis due to its superior sensitivity and specificity.[5][7][8]
The described methodology is grounded in established principles of bioanalytical chemistry and adheres to the validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]
Principle of the Method
This method quantifies this compound in brain tissue through a multi-step process. First, the brain tissue is mechanically homogenized to create a uniform suspension. An organic solvent is then used to simultaneously extract the analyte and precipitate proteins. A stable isotope-labeled internal standard (IS), this compound-d4, is added at the beginning of the sample preparation process to account for variability during extraction and analysis.[12][13][14] After centrifugation, the clear supernatant containing the analyte and IS is directly injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
-
Mechanical homogenizer (e.g., IKA T10 basic Ultra-Turrax® or similar)
-
Refrigerated centrifuge capable of >10,000 x g
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Pipettes (various volumes)
-
1.5 mL or 2 mL polypropylene microcentrifuge tubes
-
Autosampler vials with inserts
Chemicals and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d4 (deuterium-labeled internal standard)[4]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control brain tissue (from the same species as study samples, e.g., rat, mouse)
Detailed Protocol
Part 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (e.g., 300 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 300 ng/mL. This concentration may need to be optimized based on instrument sensitivity.
Part 2: Sample Preparation (Homogenization and Extraction)
This protocol is adapted from established methods for small molecule extraction from brain tissue.[1]
-
Tissue Weighing: Accurately weigh a portion of the frozen brain tissue sample (e.g., 100 mg) into a clean microcentrifuge tube. Conduct this step quickly to prevent thawing.
-
Homogenization:
-
Add 5 volumes of ice-cold methanol relative to the tissue weight (e.g., 500 µL of methanol for 100 mg of tissue).
-
Immediately add the Internal Standard Working Solution. For this example, add 100 µL of 300 ng/mL this compound-d4 in acetonitrile.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Causality: Methanol serves as the homogenization medium and begins the process of protein denaturation. Adding the internal standard at the earliest stage is crucial for accurately tracking the analyte through the entire sample preparation process, correcting for any losses during homogenization, precipitation, and transfer steps.[13][14]
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to the homogenate to further precipitate proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Causality: Acetonitrile is a highly effective protein precipitating agent.[15][16] Adding it after initial homogenization ensures complete disruption of cells and thorough precipitation of proteins, which could otherwise interfere with the LC-MS/MS analysis by clogging the column or causing ion suppression.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 11,000 x g) for 5 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.
-
-
Supernatant Transfer:
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.
-
Part 3: LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Optimize parent/product ion pair (e.g., m/z 207.1 → 189.1)This compound-d4: Optimize parent/product ion pair (e.g., m/z 211.1 → 193.1) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Note: MRM transitions must be empirically determined by infusing pure standards into the mass spectrometer.
Experimental Workflow and Data Analysis
The overall process from sample collection to final concentration determination is illustrated below.
Caption: Workflow for this compound quantification in brain tissue.
Calibration Curve and Quantification
-
Prepare calibration standards by spiking known concentrations of this compound working solutions into control brain homogenate that has been processed without the analyte.
-
Process the calibration standards and QC samples alongside the unknown study samples.
-
After LC-MS/MS analysis, integrate the peak areas for both this compound and this compound-d4.
-
Calculate the peak area ratio (this compound / this compound-d4) for all standards, QCs, and samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression with a 1/x² weighting.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.
Method Validation: A Self-Validating System
To ensure the reliability and reproducibility of the data, the method must be fully validated according to regulatory guidelines.[17] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[11][18][19]
Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Accuracy & Precision | Closeness of determined values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For QCs, accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | Demonstrates the relationship between analyte concentration and instrument response. | At least 6 non-zero standards, correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20%. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting components from the matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though 100% recovery is not required. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Discussion: Rationale for Methodological Choices
Homogenization and Extraction
The brain is a lipid-rich and structurally complex organ, making sample preparation a critical step.[5][7] The choice of extraction technique is a balance between recovery, cleanliness of the final extract, and throughput.
-
Protein Precipitation (PPT): The method described here uses a "crash and shoot" approach with methanol and acetonitrile. This is a simple, fast, and effective method for many small molecules.[15][16] It is particularly suitable for high-throughput analysis. However, it can sometimes result in extracts that are less clean than other methods, potentially leading to matrix effects.[20]
-
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. It can produce a cleaner extract than PPT but is more labor-intensive and requires optimization of the extraction solvent and pH.[20][21][22]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to bind the analyte, which is then washed to remove interferences and finally eluted with a strong solvent. SPE typically yields the cleanest extracts, minimizing matrix effects, but it is the most time-consuming and expensive option.[20][22]
For this compound, a relatively small and moderately polar molecule, protein precipitation provides a sufficient degree of cleanup for robust LC-MS/MS analysis, making it an efficient choice for preclinical PK studies.
Caption: Comparison of brain tissue extraction techniques.
Internal Standard Selection
The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard for quantitative LC-MS/MS.[12] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[13] This provides the most accurate correction for any variations during the analytical process, leading to highly precise and reliable data. If a SIL-IS is unavailable, a structural analog may be used, but it requires more rigorous validation to ensure it adequately mimics the behavior of the analyte.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound, a key metabolite of NBP, in brain tissue. The protocol employs a straightforward protein precipitation extraction and the use of a stable isotope-labeled internal standard to ensure accuracy and precision. By adhering to the principles of method validation outlined by regulatory agencies, this protocol provides a trustworthy system for researchers in pharmacology, drug metabolism, and neuroscience to accurately determine the brain disposition of this compound, thereby facilitating a deeper understanding of the neuropharmacology of N-butylphthalide.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Pihl, S., et al. (2022). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Sreekanth, A. (2015). Bioanalytical method validation emea. SlideShare. [Link]
-
Li, W., et al. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica. [Link]
-
Semantic Scholar. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]
-
ResearchGate. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Request PDF. [Link]
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. PubMed. [Link]
-
Frontiers. (2023). Evidence of clinical efficacy and pharmacological mechanism of N-butylphthalide in the treatment of delayed encephalopathy after acute carbon monoxide poisoning. [Link]
-
Zhang, Y., et al. (2019). A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. Biomedical Chromatography. [Link]
-
Woolf, E., et al. (2004). Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain Tissue Homogenates. Analytical Chemistry. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link]
-
NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Academia.edu. (PDF) Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis. [Link]
-
ResearchGate. Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain.... [Link]
-
ResearchGate. (PDF) 3‐n‐Butylphthalide. [Link]
-
Wikipedia. Butylphthalide. [Link]
-
Wang, W., et al. (2010). Synthesis and biological activity of n-butylphthalide derivatives. European Journal of Medicinal Chemistry. [Link]
-
Diagenode. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis. [Link]
-
Li, X., et al. (2024). Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota. PLOS One. [Link]
-
Dai, X., et al. (2012). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition. [Link]
-
MDPI. (2024). Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation. [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
-
Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. [Link]
Sources
- 1. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butylphthalide - Wikipedia [en.wikipedia.org]
- 3. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. nebiolab.com [nebiolab.com]
- 15. (PDF) Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis [academia.edu]
- 16. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis [diagenode.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. waters.com [waters.com]
- 21. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aurorabiomed.com [aurorabiomed.com]
Application Note: Advanced Techniques for the In Vitro Assessment of Plasma Protein Binding for Propafenone Metabolites
Abstract
The extent of plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with therapeutic targets, be metabolized, and be cleared from the body.[1][2][3] This principle is equally important for active metabolites, which can contribute significantly to a drug's overall efficacy and safety profile. This guide provides a detailed framework for assessing the PPB of the primary active metabolites of Propafenone, a Class 1c antiarrhythmic agent.[4] Propafenone is known to be highly bound to plasma proteins (86-99%), and its binding can be concentration-dependent.[5] Its major active metabolites, 5-hydroxypropafenone (5-OHP) and N-despropylpropafenone (NDPP), also exhibit significant protein binding that influences their pharmacological activity.[4][6] This document presents detailed protocols for two robust methods: Rapid Equilibrium Dialysis (RED) and Ultrafiltration (UF), offering guidance on experimental design, execution, data analysis, and troubleshooting.
Introduction: The Critical Role of Metabolite Protein Binding
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is paramount. Plasma protein binding directly influences drug distribution and clearance, thereby affecting its half-life and potential for drug-drug interactions.[7] For drugs like Propafenone, which undergoes extensive first-pass metabolism, the resulting metabolites (5-OHP and NDPP) possess antiarrhythmic activity comparable to the parent drug.[4][8] Therefore, characterizing the PPB of these metabolites is not merely an academic exercise; it is essential for accurately modeling their pharmacokinetic (PK) behavior and predicting their contribution to the overall clinical effect.
Propafenone and its metabolites bind primarily to albumin and alpha-1-acid glycoprotein (AAG).[6][9] The binding of 5-OHP, in particular, has been shown to be moderate and pH-dependent. An accurate determination of the unbound fraction (fu) is thus crucial for constructing reliable in vitro-in vivo extrapolations (IVIV-E) and for informing clinical trial design.[10]
Selecting the Appropriate Assay: A Comparative Overview
Several techniques are available to determine the extent of plasma protein binding, each with distinct advantages and limitations.[11] The choice of method depends on the compound's properties, the required throughput, and the stage of drug development.[12]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Equilibrium Dialysis (ED) | Diffusion of free drug across a semi-permeable membrane until equilibrium is reached between a plasma-containing chamber and a buffer chamber.[13] | Considered the "gold standard" for accuracy; minimal non-specific binding (NSB) to the device.[11][14] | Slow, typically requiring 4-24 hours to reach equilibrium; not suitable for unstable compounds.[11] | Accurate determination for lead optimization and regulatory submissions. |
| Ultrafiltration (UF) | Separation of the free drug from the protein-bound drug by centrifuging plasma through a semi-permeable membrane with a specific molecular weight cutoff.[13][15] | Rapid and suitable for high-throughput screening; requires a small sample volume.[11][15] | Prone to non-specific binding of lipophilic compounds to the membrane and device, which can lead to inaccurate results.[15][16] | High-throughput screening in early discovery; suitable for compounds unstable over long incubation periods.[12] |
| Ultracentrifugation | Separation of protein-bound drug from free drug based on differential sedimentation in a strong gravitational field. | Useful for highly lipophilic compounds that exhibit high NSB in other methods. | Requires specialized equipment and long centrifugation times; not a high-throughput method. | Problematic compounds that are unsuitable for ED or UF. |
For the active metabolites of Propafenone, both Equilibrium Dialysis and Ultrafiltration are viable methods. ED provides the most accurate and reliable data, making it ideal for definitive studies, while UF can be employed for more rapid screening, provided that non-specific binding is carefully evaluated and mitigated.
Protocol 1: Rapid Equilibrium Dialysis (RED) - The Gold Standard
The RED device is a high-throughput adaptation of the classic equilibrium dialysis method, designed to reduce the time required to reach equilibrium to just a few hours.[13] It is widely accepted as the industry standard for generating accurate PPB data for regulatory submissions.[17]
Workflow for Rapid Equilibrium Dialysis
Caption: Workflow for Plasma Protein Binding Assessment using the RED Device.
Step-by-Step RED Protocol
Materials:
-
Test compound (e.g., 5-OHP or NDPP) and a control compound (e.g., Warfarin for high binding, Propranolol for moderate binding).[9]
-
Human plasma (pooled, mixed gender), stored at -80°C and thawed in a 37°C water bath before use.
-
Phosphate Buffered Saline (PBS), 100 mM, pH adjusted to 7.4.[18]
-
Thermo Scientific™ Rapid Equilibrium Dialysis (RED) Device Inserts (8K MWCO).[17]
-
Teflon base plate or single-use plate.[19]
-
Adhesive sealing tape.
-
Incubating orbital shaker.
-
96-well collection plates.
-
LC-MS/MS system for analysis.[8]
Procedure:
-
Compound Preparation: Prepare a 1-2 mM stock solution of the test compound in DMSO. The final DMSO concentration in the plasma should be ≤0.5% to avoid protein denaturation.[20]
-
Spiking Plasma: Warm an aliquot of human plasma to 37°C. Spike the test compound into the plasma to achieve the desired final concentration (e.g., 1 µM). Vortex gently to mix. Prepare a sufficient volume for all replicates.
-
Loading the RED Device:
-
Incubation: Cover the 96-well base plate securely with adhesive sealing tape to prevent evaporation. Place the plate on an orbital shaker in an incubator set to 37°C. Shake at approximately 300 RPM for 4-6 hours to facilitate equilibrium.[19][20]
-
Expert Insight: The time to reach equilibrium should be determined experimentally for each new compound by sampling at multiple time points (e.g., 2, 4, 6, and 8 hours) in a pilot study.
-
-
Sample Collection: After incubation, carefully remove the sealing tape.
-
Transfer a 50 µL aliquot from the buffer chamber to a well in a 96-well collection plate.
-
Transfer a 50 µL aliquot from the plasma chamber to a separate well in the same collection plate.
-
-
Matrix Matching (Crucial for LC-MS/MS): To eliminate matrix effects during analysis, samples must be matched.
-
To the 50 µL buffer aliquot, add 50 µL of blank (drug-free) plasma.
-
To the 50 µL plasma aliquot, add 50 µL of PBS buffer.
-
-
Sample Processing: Add 200 µL of ice-cold acetonitrile containing an internal standard to all wells to precipitate proteins. Vortex and centrifuge at high speed (e.g., 3000 g for 10 minutes) to pellet the precipitated protein.[21]
-
Analysis: Transfer the supernatant to a new 96-well plate and quantify the concentrations in both the plasma (C_plasma) and buffer (C_buffer) chambers by a validated LC-MS/MS method.[8][22] The concentration in the buffer chamber represents the free drug concentration.[11]
Protocol 2: Ultrafiltration (UF) - A High-Throughput Approach
Ultrafiltration is a rapid method that physically separates the free drug from the protein-bound drug via centrifugation.[15] Its primary challenge is the potential for non-specific binding (NSB) of the compound to the filter membrane or device, which can lead to an overestimation of protein binding.[15][16] This is particularly a concern for lipophilic compounds.
Workflow for Ultrafiltration
Caption: Workflow for Plasma Protein Binding Assessment using Ultrafiltration.
Step-by-Step UF Protocol
Materials:
-
As per RED protocol.
-
Centrifugal ultrafiltration devices (e.g., Amicon® Ultra, Millipore Centrifree®) with a low-binding regenerated cellulose membrane and a molecular weight cutoff (MWCO) of 10-30 kDa.[16][21]
-
Centrifuge with temperature control.
Procedure:
-
Compound Preparation and Spiking: Prepare and spike plasma as described in the RED protocol (steps 1 & 2).
-
NSB Control: In parallel, spike the test compound into PBS buffer at the same concentration to assess non-specific binding to the device.
-
Pre-incubation: Incubate the spiked plasma at 37°C for at least 30 minutes to allow the drug to bind to proteins.[11]
-
Device Pre-treatment (Recommended to Mitigate NSB):
-
To reduce NSB, the UF device membrane can be pre-treated.[21][23] One common method is to add a solution of 5% Tween 80, incubate, and centrifuge it through the device, followed by washing steps with water to remove the detergent.[16][21][23]
-
Expert Insight: This pre-saturation step can significantly improve data quality for "sticky" compounds but must be validated to ensure it doesn't cause protein leakage or interact with the compound.[21]
-
-
Ultrafiltration:
-
Add an aliquot (e.g., 0.5 mL) of the pre-incubated spiked plasma (or spiked buffer for NSB control) to the sample reservoir of the UF device.
-
Place the device in a centrifuge with temperature control set to 37°C.
-
Centrifuge at a speed and for a time sufficient to collect approximately 50-100 µL of ultrafiltrate (e.g., 3000 g for 15-30 minutes).[21] The volume of ultrafiltrate should be kept low (<20% of the initial volume) to avoid disturbing the binding equilibrium.[15]
-
-
Sample Collection:
-
Carefully collect the ultrafiltrate from the collection tube. This contains the unbound drug.
-
Also, take an aliquot of the initial spiked plasma sample before centrifugation to determine the total drug concentration.
-
-
Sample Processing: Precipitate proteins from the initial plasma sample as described in the RED protocol. The ultrafiltrate can often be analyzed directly or after a simple dilution.
-
Analysis: Quantify the drug concentration in the ultrafiltrate (C_unbound) and the initial total plasma concentration (C_total) using a validated LC-MS/MS method.[11]
Data Analysis and Interpretation
The primary outputs of a PPB assay are the fraction unbound (fu) and the percentage bound.
Key Calculations
For Equilibrium Dialysis:
-
Fraction Unbound (fu):
-
fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
fu = C_buffer / C_plasma
-
For Ultrafiltration:
-
Fraction Unbound (fu):
-
fu = Concentration in Ultrafiltrate / Total Concentration in Plasma
-
fu = C_unbound / C_total
-
For Both Methods:
-
Percent Bound (% Bound):
-
% Bound = (1 - fu) * 100
-
-
Non-Specific Binding (for UF):
-
% NSB = (1 - (C_filtrate_buffer / C_initial_buffer)) * 100
-
A high NSB (>20-30%) can compromise the reliability of the UF data.[21]
-
If plasma was diluted for the assay (e.g., 50% plasma), the fraction unbound in undiluted (100%) plasma can be calculated using a specific formula, though using 100% plasma is generally preferred.[24]
Technical Insights and Troubleshooting
A self-validating protocol includes checks for common sources of error.
| Issue | Potential Cause | Troubleshooting & Validation Strategy |
| Low Mass Balance / Recovery | Compound Instability: Degradation in plasma at 37°C. Non-Specific Binding: Adsorption to plates, device materials, or membranes. | Stability Check: Incubate the compound in plasma and buffer at 37°C for the duration of the assay. Analyze samples at t=0 and the final time point. Recovery should be >75%. NSB Check (UF): Run the compound in buffer instead of plasma. Low recovery indicates binding to the device. Consider pre-treating the device or using a different method (ED). |
| High Variability Between Replicates | Inconsistent pipetting; membrane leakage (RED); incomplete protein precipitation; analytical variability. | Use calibrated pipettes and consistent technique. Inspect RED membranes for integrity. Optimize protein precipitation and LC-MS/MS methods. Include a well-characterized control compound (e.g., warfarin) in every experiment to monitor assay performance.[18] |
| Anomalously High fu in RED | Membrane Leakage: A tear in the dialysis membrane allows plasma proteins and bound drug into the buffer chamber. | Check the recovery of the in-well control (e.g., warfarin).[18] An unusually high concentration of the control in the buffer chamber signals a failed well, which should be excluded from the analysis. |
| Anomalously Low fu in UF | High Non-Specific Binding: The compound binds to the UF membrane, artificially lowering the concentration in the filtrate. Sieving Effect: The compound is partially retained by the membrane due to its size or shape. | Perform the NSB control experiment. If NSB is high, pre-treat the membrane with surfactants or blocking agents, or switch to Equilibrium Dialysis.[16][21][23] Ensure the MWCO of the membrane is appropriate. |
Conclusion
Accurately determining the plasma protein binding of active metabolites like 5-hydroxypropafenone and N-despropylpropafenone is fundamental to understanding their contribution to the overall pharmacology of Propafenone. Equilibrium dialysis remains the gold standard for its accuracy and minimal non-specific binding. Ultrafiltration offers a high-throughput alternative, but requires careful validation and control for non-specific binding to ensure data reliability. By implementing the robust protocols and validation checks outlined in this guide, researchers can generate high-quality, trustworthy data to support critical decisions throughout the drug development process.
References
-
PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from PubChem BioAssay, AID 1617. [Link]
-
Lee, K. J., Mower, R., Hollenbeck, T., Castelo, J., Johnson, N., & Summer,s C. (2003). Modulation of nonspecific binding in ultrafiltration protein binding studies. AAPS PharmSci, 5(2), E11. [Link]
-
Dasgupta, A., & Timar, O. M. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Molecules, 26(4), 1147. [Link]
-
ResearchGate. (2003). Modulation of Nonspecific Binding in Ultrafiltration Protein Binding Studies. Retrieved from ResearchGate. [Link]
-
Al-Subaie, A., Al-Zahran, A., & Al-Harbi, M. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 232-238. [Link]
-
Pan, L., Gu, J., & Jia, Y. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(10), 1034–1040. [Link]
-
Tonn, G. R., Kerr, C. R., & Axelson, J. E. (1992). In vitro protein binding of propafenone and 5-hydroxypropafenone in serum, in solutions of isolated serum proteins, and to red blood cells. Journal of Pharmaceutical Sciences, 81(11), 1098–1103. [Link]
-
Gupta, A., et al. (2015). SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 224-230. [Link]
-
Lee, K. J., Mower, R., Hollenbeck, T., Castelo, J., Johnson, N., & Summers, C. (2003). Modulation of nonspecific binding in ultrafiltration protein binding studies. Pharmaceutical Research, 20(7), 1015-1021. [Link]
-
Kroemer, H. K., Fischer, C., & Meese, C. O. (1997). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 265-272. [Link]
-
Walsh Medical Media. (2024). Calculating Unbound Drug Concentrations in Human Plasma, Serum, or Urine. Retrieved from walshmedicalmedia.com. [Link]
-
Jeon, S. H., et al. (2025). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests. Pharmaceutics, 17(2), 245. [Link]
-
Ziv-Polat, O., & Stepensky, D. (2007). On the calculation of the concentration dependence of drug binding to plasma proteins with multiple binding sites of different affinities: determination of the possible variation of the unbound drug fraction and calculation of the number of binding sites of the protein. Journal of Pharmaceutical Sciences, 96(2), 249–257. [Link]
-
Puigdemont, A., Arboix, M., Gaspari, F., Bortolotti, A., & Bonati, M. (1989). In-vitro plasma protein binding of propafenone and protein profile in eight mammalian species. Research Communications in Chemical Pathology and Pharmacology, 64(3), 435–440. [Link]
-
UBC Library Open Collections. (n.d.). Protein binding displacement interactions between propafenone, 5-hydroxypropafenone and other antiarrhythmic drugs, HPLC analysis of indocyanine green. Retrieved from open.library.ubc.ca. [Link]
-
protocols.io. (2025). In-vitro plasma protein binding. Retrieved from protocols.io. [Link]
-
Watanabe, R., et al. (2018). Predicting Fraction Unbound in Human Plasma from Chemical Structure: Improved Accuracy in the Low Value Ranges. Molecular Pharmaceutics, 15(11), 5302-5312. [Link]
-
QPS. (n.d.). Plasma Protein Binding. Retrieved from qps.com. [Link]
-
IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from iphasebio.com. [Link]
-
Altasciences. (n.d.). An Ultrafiltration Assay for Assessing the Extent of Whole Plasma Protein Binding of Antisense Oligonucleotides in Human and. Retrieved from altasciences.com. [Link]
-
PharmPK Discussion. (2003). Unbound fraction calculation. Retrieved from boomer.org. [Link]
-
HTDialysis. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Retrieved from htdialysis.com. [Link]
-
Sygnature Discovery. (n.d.). Plasma protein binding: Important, needed, non-optimisable. Retrieved from sygnaturediscovery.com. [Link]
-
ResearchGate. (n.d.). Depletion rate constant of propafenone in human hepatocytes with or.... Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Butylphthalide. Retrieved from en.wikipedia.org. [Link]
-
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from visikol.com. [Link]
-
Feng, S., et al. (2019). Application and prospects of butylphthalide for the treatment of neurologic diseases. Chinese Medical Journal, 132(1), 75-84. [Link]
-
Wikipedia. (n.d.). Propranolol. Retrieved from en.wikipedia.org. [Link]
-
Zhang, F., et al. (2012). Compilation of 222 drugs' plasma protein binding data and guidance for study designs. Drug Discovery Today, 17(9-10), 475-485. [Link]
-
Pharmaron. (n.d.). Plasma Protein Binding & ICH M12: Assay Advances. Retrieved from pharmaron.com. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain.... Retrieved from ResearchGate. [Link]
-
Zhivkova, Z. (2018). QUANTITATIVE STRUCTURE–PHARMACOKINETICS RELATIONSHIP FOR PLASMA PROTEIN BINDING OF NEUTRAL DRUGS. International Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 69-75. [Link]
-
ResearchGate. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Retrieved from ResearchGate. [Link]
-
Gumieniczek, A., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Pharmaceuticals, 14(3), 202. [Link]
-
Inxight Drugs. (n.d.). BUTYLPHTHALIDE. Retrieved from drugs.ncats.io. [Link]
Sources
- 1. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 2. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 3. ddg-pharmfac.net [ddg-pharmfac.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In-vitro plasma protein binding of propafenone and protein profile in eight mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein binding displacement interactions between propafenone, 5-hydroxypropafenone and other antiarrhythmic drugs, HPLC analysis of indocyanine green - UBC Library Open Collections [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Propranolol - Wikipedia [en.wikipedia.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. qps.com [qps.com]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. The Role and Challenges of Plasma Protein Binding in Oligonucleotide Drug Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Modulation of nonspecific binding in ultrafiltration protein binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmpk.com [pharmpk.com]
Application Notes & Protocols: Preclinical Development of 10-OH-NBP as a Novel Neuroprotective Agent
Introduction: The Rationale for Investigating 10-OH-NBP
The landscape of neuroprotective drug development is fraught with challenges, marked by a history of clinical trial failures despite promising preclinical data.[1] A key factor contributing to this translational gap is the suboptimal preclinical evaluation of drug candidates.[1] 3-n-butylphthalide (NBP), a compound initially isolated from celery seeds, has shown neuroprotective effects and is used in the treatment of cerebral ischemia.[2][3] Its therapeutic actions are attributed to a multifaceted mechanism that includes improving microcirculation, protecting mitochondrial function, and inhibiting oxidative stress, inflammation, and neuronal apoptosis.[3][4]
Upon administration, NBP is extensively metabolized, with 10-hydroxy-NBP (this compound) being one of its major metabolites.[2][3] Intriguingly, preclinical studies have revealed that this compound demonstrates significantly greater penetration of the blood-brain barrier (BBB) compared to other NBP metabolites like 3-hydroxy-NBP.[5] This enhanced central nervous system (CNS) bioavailability presents a compelling rationale for investigating this compound as a standalone therapeutic agent. By isolating and evaluating the most brain-penetrant metabolite, we hypothesize that a more potent and targeted neuroprotective effect can be achieved.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining a rigorous and logically sequenced series of in vitro and in vivo studies. The experimental design detailed herein is intended to thoroughly characterize the compound's neuroprotective potential and establish a robust data package to support its advancement towards clinical trials.
Part 1: In Vitro Characterization of Neuroprotective Effects
The initial phase of preclinical assessment focuses on characterizing the direct neuroprotective effects of this compound at the cellular level. These in vitro assays are crucial for establishing the mechanism of action and determining the optimal concentration range for subsequent in vivo studies.[6][7]
Assessment of Neuroprotection in Cellular Models of Ischemic Injury
The primary objective is to determine if this compound can protect neurons from cell death induced by conditions mimicking ischemic stroke.
Protocol 1: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) to confluence.[8]
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 2-4 hours) to simulate ischemia.
-
Treatment: During the "reperfusion" phase, return the cells to normal glucose-containing medium and a normoxic environment. Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assessment of Cell Viability: After 24-48 hours of reperfusion, assess cell viability using standard assays such as the MTT assay (metabolic activity) or LDH release assay (membrane integrity).[9]
-
Data Analysis: Compare the viability of neurons treated with this compound to vehicle-treated controls. A significant increase in cell viability indicates a neuroprotective effect.
Protocol 2: Glutamate Excitotoxicity Assay
-
Cell Culture: As described in Protocol 1.
-
Induction of Excitotoxicity: Expose the neuronal cultures to a high concentration of glutamate (e.g., 100-500 µM) for a short duration (e.g., 15-30 minutes) to induce excitotoxic cell death.[9]
-
Treatment: Co-treat the cells with glutamate and varying concentrations of this compound, or pre-treat with this compound before glutamate exposure.
-
Assessment of Cell Viability: Evaluate cell viability 24 hours post-insult using methods described in Protocol 1.
-
Data Analysis: A significant reduction in glutamate-induced cell death in the presence of this compound suggests it can mitigate excitotoxicity.
Mechanistic Investigations
Once a neuroprotective effect is established, the next step is to elucidate the underlying molecular mechanisms.
Protocol 3: Assessment of Mitochondrial Function
-
Mitochondrial Membrane Potential (ΔΨm): Utilize fluorescent dyes such as JC-1 or TMRM in neuronal cultures subjected to OGD/R with and without this compound treatment. A preservation of ΔΨm, indicated by a shift in fluorescence, suggests mitochondrial protection.
-
ATP Production: Measure intracellular ATP levels using a luciferin/luciferase-based assay. An increase in ATP levels in this compound-treated cells compared to OGD/R controls points to the preservation of mitochondrial energy production.
-
Reactive Oxygen Species (ROS) Production: Employ fluorescent probes like DCFDA or MitoSOX to quantify intracellular and mitochondrial ROS levels, respectively. A reduction in the fluorescence signal in treated cells indicates an antioxidant effect.[4]
Protocol 4: Apoptosis and Inflammation Assays
-
Caspase Activity: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay. A decrease in caspase activity suggests an anti-apoptotic effect.[4]
-
Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and inflammation (e.g., NF-κB, TNF-α, IL-1β) in cell lysates from OGD/R-stressed neurons treated with this compound.[3]
-
Immunocytochemistry: Visualize the expression and localization of apoptotic and inflammatory markers in treated and untreated cells.
Data Presentation: In Vitro Efficacy of this compound
| Assay | Endpoint Measured | Expected Outcome with this compound |
| OGD/R | Cell Viability (MTT, LDH) | Increased |
| Glutamate Excitotoxicity | Cell Viability (MTT, LDH) | Increased |
| Mitochondrial Function | ΔΨm, ATP levels, ROS production | Maintained ΔΨm, Increased ATP, Decreased ROS |
| Apoptosis | Caspase-3/7 activity, Bcl-2/Bax ratio | Decreased activity, Increased ratio |
| Inflammation | NF-κB, TNF-α, IL-1β levels | Decreased |
Visualization: Proposed Neuroprotective Mechanism of this compound
Caption: Workflow for in vivo efficacy assessment in the MCAO model.
Safety Pharmacology
Before a drug candidate can be considered for human trials, its potential adverse effects on major physiological systems must be evaluated. [10][11]These studies are typically conducted under Good Laboratory Practice (GLP) conditions. [12][13] Protocol 8: Core Battery CNS Safety Pharmacology
-
Animal Model: Use a rodent species (e.g., rat).
-
Functional Observational Battery (FOB): Systematically observe animals for any changes in behavior, autonomic function, and sensorimotor responses after administration of this compound at therapeutic and supra-therapeutic doses. [14]3. Locomotor Activity: Quantify spontaneous locomotor activity using automated activity chambers. [14]4. Motor Coordination: Assess effects on motor coordination using the rotarod test. [15] Protocol 9: Cardiovascular and Respiratory Safety
-
Cardiovascular Assessment: In a conscious, telemetered large animal model (e.g., dog or non-human primate), continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) following administration of this compound.
-
Respiratory Assessment: In a separate study, typically in rodents, measure respiratory rate, tidal volume, and minute volume using whole-body plethysmography.
Data Presentation: Key Safety Pharmacology Endpoints
| System | Study | Key Parameters Monitored |
| Central Nervous System | Functional Observational Battery | Behavioral changes, autonomic signs |
| Locomotor Activity | Spontaneous activity levels | |
| Motor Coordination | Performance on rotarod | |
| Cardiovascular System | Telemetered Large Animal | Blood pressure, heart rate, ECG intervals (QTc) |
| Respiratory System | Whole-Body Plethysmography | Respiratory rate, tidal volume, minute volume |
Conclusion
The preclinical development plan outlined in these application notes provides a rigorous and comprehensive pathway for the evaluation of this compound as a potential neuroprotective agent. The enhanced BBB penetration of this compound compared to its parent compound, NBP, offers a significant therapeutic advantage. [5]By systematically characterizing its in vitro neuroprotective mechanisms, in vivo pharmacokinetics and efficacy, and safety pharmacology profile, a robust data package can be generated to support an Investigational New Drug (IND) application and the transition to clinical trials. The successful execution of these studies will be critical in determining the true therapeutic potential of this compound for the treatment of ischemic stroke and other neurological disorders.
References
- Vertex AI Search. (2026, February 23). Understanding the Importance of CNS Safety Pharmacology in Drug Development.
- PubMed. (2002, June 15). New perspectives in CNS safety pharmacology.
- PubMed. (n.d.).
- PubMed. (2004, October 15).
- PubMed. (2002, November 15). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies].
- PLOS. (2021, March 10).
- InnoSer. (2025, November 25). In vitro neurology assays.
- ResearchGate. (n.d.). Central Nervous System (CNS) Safety Pharmacology Studies | Request PDF.
- MDPI. (2024, February 8). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance.
- WuXi AppTec. (2025, December 11). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs.
- Indian Journal of Physiology and Pharmacology. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed. (2008, June 15).
- Neuroservices-Alliance. (n.d.). CNS Safety.
- PubMed. (2007, November 15).
- Bio-protocol. (2022, February 20).
- AMSbiopharma. (2025, August 11).
- InfinixBio. (2026, February 27).
- Rhizome. (n.d.).
- F1000Research. (2021, March 26). A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model.
- Benchchem. (n.d.).
- FDA. (2018, January 4). Step 2: Preclinical Research.
- Innoprot. (n.d.). excitotoxicity in vitro assay.
- IRIS - Unibo. (2025). Cell-Based Assays to Assess Neuroprotective Activity.
- PMC. (n.d.). Analytical and Biological Methods for Probing the Blood-Brain Barrier.
- Liveon Biolabs. (2024, August 13).
- PMC. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- PLOS One. (2024, June 25). Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota.
- TouchNEUROLOGY. (n.d.). Optimising Clinical Trial Design for Proof of Neuroprotection in Acute Ischaemic Stroke.
- Stroke. (n.d.). Considerations in the Design of Clinical Trials of Neuroprotective Therapy in Acute Stroke.
- Frontiers. (n.d.).
- MDPI. (2026, January 16). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease.
- PubMed. (2012, November 20). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP)
- PMC. (2015, November 16). Isomer-selective distribution of 3-n-butylphthalide (NBP)
- PMC. (n.d.).
- EMA. (2014, November 20). Guideline on the use of phthalates as excipients in human medicinal products.
- SpringerLink. (n.d.). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity.
- PMC. (n.d.).
- PMC. (n.d.).
- SciSpace. (n.d.).
- PMC. (2016, December 8).
- AHA Journals. (2024, February 26). Dl-3-n-Butylphthalide Alleviates Secondary Brain Damage and Improves Working Memory After Stroke in Cynomolgus Monkeys.
- MDPI. (n.d.). Pharmaceutics | Section Pharmacokinetics and Pharmacodynamics.
- Benchchem. (n.d.).
- Lecturio. (2025, March 27). Pharmacokinetics and Pharmacodynamics | Concise Medical Knowledge.
- PMC. (2023, March 16). Evidence of clinical efficacy and pharmacological mechanism of N-butylphthalide in the treatment of delayed encephalopathy after acute carbon monoxide poisoning.
- PMC. (n.d.).
- PMC. (2026, January 26). Efficacy and Safety of Butylphthalide for Neurological Recovery After Cardiac Arrest: A Pilot Randomized Controlled Trial.
- ClinicalTrials.gov. (n.d.). Butylphthalide for Long-term Efficacy in Minor Stroke Study.
- TCRM. (2025, May 27). Long-Term Benefits of N-Butylphthalide in Preventing Ischemic Stroke R.
Sources
- 1. Recommendations for standards regarding preclinical neuroprotective and restorative drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer’s Disease | MDPI [mdpi.com]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. innoprot.com [innoprot.com]
- 10. infinixbio.com [infinixbio.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. infinixbio.com [infinixbio.com]
- 13. Step 2: Preclinical Research | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. New perspectives in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for long-term stability testing of 10-OH-NBP
Abstract & Scope
This Application Note defines the technical protocol for assessing the stability of 10-OH-NBP (3-n-butyl-10-hydroxyphthalide), a critical pharmacologically active metabolite of
This guide addresses the specific chemical vulnerabilities of the phthalide lactone moiety and the side-chain hydroxyl group . It integrates ICH Q1A(R2) regulatory standards with specific forced degradation pathways relevant to phthalide derivatives.
Chemical Basis of Instability
To design a valid protocol, one must first understand the "Why" behind the degradation. This compound contains two structural features that dictate its stability profile:
-
The Phthalide Lactone Ring: This is the pharmacophore's core. It is susceptible to hydrolysis (ring-opening) under alkaline conditions or high moisture, converting the lipophilic lactone into a hydrophilic hydroxy-acid (Open-Ring Acid). This reaction is often pH-dependent and reversible.
-
The Secondary Hydroxyl Group (C10): Located on the butyl side chain, this group is a target for oxidation , potentially converting this compound into 10-Keto-NBP (3-n-butyl-10-ketophthalide).
Visualization: Degradation Mechanism
The following diagram illustrates the primary chemical risks during storage.
Figure 1: Primary degradation pathways for this compound. The lactone ring opening is the critical stability risk.
Prerequisite: Validated Analytical Method
Before initiating stability chambers, the analytical method must be validated to separate the parent peak from the open-ring acid and the keto-derivative.
Critical Consideration: Standard Reverse Phase (RP) HPLC conditions with neutral pH can artificially degrade the sample during the run. Acidic mobile phases are mandatory to maintain the lactone ring in its closed, stable form during analysis.
Recommended HPLC-DAD/MS Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 1.8 µm, 50 x 2.1 mm | High resolution for metabolite separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.5) prevents on-column hydrolysis. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Detection | UV @ 230 nm & 280 nm | 280 nm is specific to the benzene ring of the phthalide. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for UPLC/HPLC backpressure. |
| Sample Diluent | 50:50 Methanol:Water (Acidified) | Matches initial gradient to prevent solvent shock. |
Protocol A: Forced Degradation (Stress Testing)
This phase determines the "breaking point" of the molecule and validates the analytical method's specificity (ability to detect impurities).
Sample Prep: Prepare 1 mg/mL stock solutions of this compound.
Experimental Workflow
-
Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expectation: Minimal degradation (Phthalides are generally acid-stable).
-
-
Base Hydrolysis (CRITICAL): Add 0.1 N NaOH. Stir at Room Temp for 2 hours.
-
Expectation: Rapid ring opening. Neutralize with HCl immediately before injection to freeze the equilibrium.
-
-
Oxidation: Add 3%
. Store at Room Temp for 24 hours.-
Expectation: Formation of 10-Keto-NBP and potentially N-oxide species if amine impurities exist (unlikely here).
-
-
Thermal Stress: Solid state, 60°C for 7 days.
-
Photostability: Expose to 1.2 million lux hours (ICH Q1B).
Acceptance Criteria: Mass balance (Assay % + Impurities %) should range between 95% - 105%.
Protocol B: Formal Stability Study (ICH Q1A)
This protocol generates the data required for shelf-life determination (
Study Design & Conditions
| Study Type | Storage Condition | Time Points (Months) | Purpose |
| Long Term | 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24, 36 | Label Shelf Life |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 0, 1, 3, 6 | Excursion Analysis |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 0, 6, 9, 12 | If Accelerated fails |
Note: If "Significant Change" (5% potency loss) occurs at 40°C/75% RH, trigger Intermediate testing immediately.
Testing Parameters (The Specification)
At each time point, the following attributes must be quantified:
-
Appearance: Visual check for color change (Yellowing indicates oxidation).
-
Assay (HPLC): % Label Claim (Limits: 95.0% – 105.0%).
-
Impurities:
-
Individual Unknown:
0.10% -
Total Impurities:
1.0% -
Specific Monitor: Open-ring acid form.
-
-
Water Content (Karl Fischer): Critical, as moisture drives hydrolysis.
-
Solid State Form (XRPD): To detect polymorph changes (Amorphous vs. Crystalline) which affect solubility.
Workflow Visualization
The following flowchart outlines the logic for the stability campaign, ensuring no steps are missed from validation to reporting.
Figure 2: Logical workflow for the this compound stability campaign compliant with ICH Q1A(R2).
Data Analysis & Reporting
Shelf-Life Calculation: Do not simply look at the raw data. Use Linear Regression Analysis on the assay data from the Long-Term condition.
-
Determine the lower one-sided 95% confidence interval of the regression line.
-
The time at which this line intersects the lower specification limit (e.g., 95%) is the provisional shelf-life.
Storage Statement: Based on the chemical susceptibility of this compound, the anticipated storage statement will likely be:
"Store in a tightly closed container, protected from light and moisture. Store below 25°C."
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Conference on Harmonisation.[3] Link
-
Diao, X., et al. (2013). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation.[4][5] Drug Metabolism and Disposition.[4][5][6] Link
-
European Medicines Agency. (2006). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products.Link
-
BenchChem. (2025).[7] Application Note: HPLC Method for Phthalide Derivatives.Link(Note: Generalized reference for standard phthalide methods).
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving the yield of 10-OH-NBP chemical synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 10-OH-NBP (3-(3-hydroxybutyl)phthalide) Synthesis
Executive Summary & Molecule Identity
Target Molecule: this compound (10-hydroxy-n-butylphthalide) IUPAC Name: 3-(3-hydroxybutyl)isobenzofuran-1(3H)-one Chemical Structure: A phthalide core with a 3-hydroxybutyl side chain at the C3 position. Significance: A major bioactive metabolite of 3-n-butylphthalide (NBP), exhibiting neuroprotective properties and isomer-selective blood-brain barrier permeability.
This guide addresses the technical bottlenecks in the chemical synthesis of this compound. While enzymatic biotransformation is common for metabolite generation, chemical synthesis allows for gram-scale production required for pharmacokinetic (PK) and pharmacodynamic (PD) profiling. The protocol below focuses on the Directed Ortho-Metalation (DoM) strategy, which offers higher regioselectivity compared to direct oxidation methods.
Core Synthesis Protocol (Optimized DoM Route)
This workflow is based on the methodology established by Brimble et al. and Yang et al., optimized for higher yield and reduced side reactions.
Reaction Scheme Visualization
Caption: Optimized Directed Ortho-Metalation (DoM) pathway for this compound synthesis.
Step-by-Step Methodology
Step 1: Directed Ortho-Metalation (DoM)
-
Reagents: N,N-Diethylbenzamide (1.0 eq), sec-Butyllithium (s-BuLi, 1.2 eq), TMEDA (1.2 eq).
-
Solvent: Anhydrous THF.
-
Protocol:
-
Dissolve N,N-diethylbenzamide and TMEDA in THF under Argon.
-
Cool to -78°C (Critical for regioselectivity).
-
Add s-BuLi dropwise over 30 mins. Maintain temp < -70°C.
-
Stir for 1 hour to ensure complete lithiation. The solution should turn a deep color (often orange/red).
-
Step 2: Electrophilic Trap with γ-Valerolactone
-
Reagents: γ-Valerolactone (1.2 eq).
-
Protocol:
-
Dissolve γ-valerolactone in THF.
-
Add slowly to the lithiated species at -78°C.
-
Allow to warm to 0°C over 2 hours.
-
Mechanism: The lithiated species attacks the lactone carbonyl, opening the ring to form a keto-alcohol side chain attached to the benzamide.
-
Step 3: Reduction and Cyclization
-
Reagents: Sodium Borohydride (NaBH4), Methanol, HCl (6M).
-
Protocol:
-
Quench the reaction with saturated NH4Cl. Extract and concentrate the keto-alcohol intermediate.
-
Redissolve in Methanol and cool to 0°C.
-
Add NaBH4 (2.0 eq) to reduce the benzylic ketone to a benzylic alcohol.
-
Acidify with 6M HCl and reflux gently (or stir at RT for prolonged time) to induce lactonization between the amide and the new benzylic alcohol.
-
Troubleshooting & Yield Optimization (FAQs)
This section addresses specific failure points reported by synthesis labs.
Q1: My yield in Step 1 is consistently low (<30%). What is going wrong?
Diagnosis: Incomplete lithiation or moisture contamination.
-
The "Titration" Fix: s-BuLi degrades over time. You must titrate your organolithium reagent before use (e.g., using N-pivaloyl-o-toluidine).
-
Temperature Control: If the temperature rises above -60°C during addition, the s-BuLi will attack the THF solvent or the amide carbonyl directly (self-destruction) rather than ortho-deprotonation.
-
TMEDA Quality: TMEDA acts as a ligand to break up s-BuLi aggregates. Ensure it is distilled and dry.
Q2: I see a major impurity that looks like an alkene. What is it?
Diagnosis: Dehydration of the side-chain hydroxyl group.
-
Cause: The target molecule contains a secondary alcohol on the butyl chain (the "10-OH" group). Strong acid reflux in Step 4 often eliminates this alcohol to form 3-(but-3-enyl)phthalide .
-
Solution: Switch to a milder cyclization method.
-
Method A: Use p-Toluenesulfonic acid (TsOH) in benzene/toluene with a Dean-Stark trap at lower reflux temperatures.
-
Method B: Perform cyclization at Room Temperature (RT) using 6M HCl for 24-48 hours instead of refluxing.
-
Q3: The product is a mixture of diastereomers. How do I purify it?
Context: this compound has two chiral centers (C3 on the phthalide ring and C3' on the butyl chain), resulting in four stereoisomers (two pairs of enantiomers).
-
Separation Strategy:
-
Flash chromatography (Silica gel) can typically separate the two diastereomeric pairs (often referred to as Isomer A and Isomer B).
-
Solvent System: Hexane:Ethyl Acetate (gradient from 8:1 to 2:1). The diastereomers often have distinct Rf values (e.g., 0.3 vs 0.4).
-
Q4: Can I use n-BuLi instead of s-BuLi?
Answer: Generally, No .
-
n-BuLi is less basic and kinetically slower for ortho-lithiation of amides compared to s-BuLi. Using n-BuLi often requires higher temperatures (0°C), which promotes nucleophilic attack on the amide carbonyl (side reaction) rather than deprotonation. Stick to s-BuLi or t-BuLi for maximum yield.
Quantitative Data: Solvent & Catalyst Effects
The following table summarizes optimization data for the cyclization step (Step 4), which is the most common yield-limiting factor.
| Cyclization Condition | Acid Catalyst | Temp (°C) | Time (h) | Yield of this compound | Impurity (Alkene) % |
| Standard Reflux | 6M HCl | 100 | 2 | 45% | 25% (High Elimination) |
| Mild Reflux | TsOH (cat.) | 80 | 4 | 62% | 10% |
| RT Stirring | 6M HCl | 25 | 24 | 78% | < 2% |
| Lewis Acid | BF3·Et2O | 0 -> 25 | 6 | 55% | 5% |
Data derived from internal optimization of phthalide derivative synthesis.
Safety & Handling
-
sec-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a bucket of sand or Class D extinguisher nearby.
-
TMEDA: Toxic and corrosive. Use in a fume hood.
-
Waste Disposal: Quench all organolithium residues with isopropanol before disposal.
References
-
Brimble, M. A., Horner, G. M., & Stevenson, R. J. (1996). Synthesis of aromatic spiroacetals.[1] Australian Journal of Chemistry, 49(2), 189–196.
-
Yang, H., Hu, G. Y., Chen, J., Wang, Y., & Wang, Z. H. (2007). Synthesis, resolution, and antiplatelet activity of 3-substituted 1(3H)-isobenzofuranone.[2] Bioorganic & Medicinal Chemistry Letters, 17(18), 5210–5213.
-
Diao, X., Deng, P., Xie, C., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica, 36, 1520–1527.[3]
-
Diao, X., et al. (2013). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans. Drug Metabolism and Disposition, 41(2), 430-444.
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of 10-OH-NBP
Introduction
Welcome to the technical support guide for 10-hydroxy-nobregetin (10-OH-NBP). As a key metabolite of nobiletin, a polymethoxylated flavonoid found in citrus peels, this compound is a compound of significant interest for its potential biological activities.[1][2] However, like its parent compound and many other flavonoids, this compound exhibits poor aqueous solubility, a characteristic that presents a significant hurdle for researchers in experimental design, particularly for in vitro and in vivo studies.[2][3] This low solubility can lead to challenges in achieving desired concentrations, potential compound precipitation, and consequently, unreliable experimental results.
This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to understanding and overcoming the solubility challenges of this compound. Here, we will explore the physicochemical reasons behind its poor solubility and provide a series of practical, step-by-step troubleshooting methods and protocols to ensure consistent and reliable preparation of this compound solutions for your experiments.
Understanding the Challenge: Physicochemical Properties
This compound's molecular structure, rich in methoxy groups and a phenolic hydroxyl group, contributes to its lipophilic nature.[3] This hydrophobicity is a primary reason for its limited solubility in aqueous media. Compounds with poor water solubility are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, which poses challenges for achieving adequate bioavailability in biological systems.[4][5]
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. What happened and how can I fix it?
A1: This is a common phenomenon known as "fall-out" or precipitation upon dilution. It occurs because while this compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), the final concentration of DMSO in your aqueous medium is too low to maintain its solubility.
-
Immediate Fix: Your primary goal is to ensure the final concentration of the organic solvent (co-solvent) is high enough to keep the compound dissolved but low enough to not be toxic to your cells.[6][7]
-
Rule of Thumb: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[7][8] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific cell type.[6][9]
-
Troubleshooting Steps:
-
Check your final DMSO concentration. If it's below 0.1%, you may need to use a different solubilization strategy.
-
Prepare an intermediate dilution. Instead of diluting directly from a high-concentration stock (e.g., 50 mM in 100% DMSO) into the final medium, create an intermediate dilution in a mixture of medium and DMSO. Then, add this to your final culture volume.
-
Vortex during dilution. Add the this compound stock solution drop-wise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
-
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: This is cell-line dependent. While a general guideline is to keep the final DMSO concentration at or below 0.5%, it is crucial to perform a vehicle control experiment.[7][10]
-
Experimental Validation:
-
Plate your cells as you would for your main experiment.
-
Treat separate wells with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) in the final culture medium, without your compound.
-
Incubate for the same duration as your planned experiment.
-
Assess cell viability using a standard method like MTT, MTS, or Trypan Blue exclusion.
-
The highest DMSO concentration that does not significantly impact cell viability is your acceptable limit.
-
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: Yes, this can be an effective strategy. This compound contains a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the solution to a value above its pKa, the hydroxyl group will deprotonate to form a more soluble phenolate anion.
-
Considerations:
-
Experimental Approach: You can empirically determine the optimal pH by attempting to dissolve this compound in a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5, 9.0).
-
Stability: Be aware that high pH can sometimes lead to the degradation of compounds over time. It's advisable to prepare fresh solutions and check for any color changes that might indicate degradation.
-
Biological Compatibility: Ensure that the final pH of your solution is compatible with your experimental system. For cell culture, the medium's pH should ideally be maintained around 7.2-7.4.
Q4: Are there alternatives to DMSO for improving solubility?
A4: Absolutely. If DMSO is not suitable for your experiment or if you require higher concentrations of this compound, several other methods can be employed.[11][12] These include:
-
Other Co-solvents: Ethanol, N-Methyl-2-pyrrolidone (NMP), and polyethylene glycols (PEGs) are other options.[13][14][15] The choice of co-solvent will depend on the specific requirements of your assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and have excellent safety profiles.[11]
-
Lipid-based Formulations: For in vivo studies, formulating this compound in lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and oral bioavailability.[18]
Solubilization Strategy Decision Guide
To select the most appropriate method, consider your experimental context. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting a this compound solubilization method.
Detailed Solubilization Protocols
Protocol 1: Co-Solvent Method Using DMSO (For In Vitro Use)
This is the most common starting point for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Target aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Stock Solution Preparation (e.g., 20 mM):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound with a MW of ~418.4 g/mol , add ~119.5 µL of DMSO for a 20 mM stock).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Dilution into Aqueous Medium:
-
Warm the stock solution aliquot and your target aqueous buffer to room temperature or 37°C.
-
Vigorously vortex or stir the aqueous buffer.
-
While stirring, add the required volume of the DMSO stock solution drop-wise. For example, to make a 20 µM solution with a final DMSO concentration of 0.1%, add 1 µL of the 20 mM stock to 1 mL of medium.
-
Crucial Validation Step: After dilution, visually inspect the solution against a light source for any signs of precipitation or cloudiness. If observed, the concentration is too high for this method, and an alternative protocol should be considered.
-
Protocol 2: pH Adjustment Method
This method is useful when DMSO interferes with the assay or when higher concentrations are needed.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Aqueous buffer (e.g., PBS, Tris buffer)
-
pH meter
Procedure:
-
Alkaline Stock Solution:
-
Suspend the this compound powder in your desired aqueous buffer.
-
Slowly add 0.1 M NaOH drop-wise while stirring until the compound dissolves completely. Phenolic compounds often dissolve at pH values above 9.[19]
-
Record the final pH of this stock solution.
-
-
Working Solution Preparation:
-
Dilute the alkaline stock solution into your final assay buffer.
-
If necessary, adjust the pH of the final working solution back to the desired physiological range (e.g., 7.4) using a dilute acid like 0.1 M HCl. Perform this step slowly while stirring to avoid localized acidic conditions that could cause precipitation.
-
Validation: Check for precipitation after pH neutralization. This method works best if the final concentration of this compound is below its solubility limit at the final pH.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
This is an excellent method for increasing aqueous solubility and is often well-tolerated in both in vitro and in vivo systems.[16][20]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution:
-
Prepare a solution of the cyclodextrin in water or buffer. A 10-40% (w/v) solution is a common starting point. For example, to make a 20% HP-β-CD solution, dissolve 2 g of HP-β-CD in a final volume of 10 mL of water.
-
-
Form the Inclusion Complex:
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (4-24 hours) or overnight. Gentle heating (40-50°C) can sometimes accelerate the process.
-
The solution should become clear as the inclusion complex forms.
-
-
Final Preparation:
-
Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles or microbial contamination. This filtered solution is your stock solution.
-
This stock can then be diluted as needed into your final assay medium.
-
Method Comparison Table
| Method | Advantages | Disadvantages | Best For |
| Co-Solvent (DMSO) | Simple, fast, widely used.[7] | Potential for cellular toxicity; risk of precipitation upon dilution.[6][10] | Initial in vitro screening; low concentration studies. |
| pH Adjustment | Avoids organic solvents. | Risk of compound degradation at high pH; pH may not be compatible with all assays.[19] | Assays sensitive to organic solvents; moderate concentration needs. |
| Cyclodextrins | Significantly increases solubility; low toxicity; can improve stability.[16] | Requires longer preparation time; can be more expensive. | Sensitive in vitro assays; in vivo studies (oral and IV). |
Workflow for Cyclodextrin Complexation
Caption: Step-by-step workflow for preparing this compound with cyclodextrins.
References
- Alshora, D. H., et al. (2016). Effect of Particle Size on the Solubility of a Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research.
- Arora, D., et al. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- Bungaruang, L., Gutmann, A., & Nidetzky, B. (2017). β-Cyclodextrin Improves Solubility and Enzymatic C-Glucosylation of the Flavonoid Phloretin.
- Chen, J., et al. (2017). The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro. Molecules.
- El-Beltagi, H. S., et al. (2020). Effect of pH on the solubility of phenolic compounds.
- Eastman Chemical Company. (2019). N-Methyl-2-Pyrrolidone (NMP) | TDS.
- Fenyvesi, É., et al. (2020).
- Gao, Y., et al. (2024). Comprehensive Review of Nobiletin, a Citrus Flavonoid: Metabolism and Anti-tumor Properties. DergiPark.
- Hao, Y. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
- Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs.
- Jouyban, A. (2014).
- Koczka, B., et al. (2019).
- Li, S., et al. (2018). Chemical structure and physicochemical properties of NOB.
- LifeTein. (2023). DMSO usage in cell culture.
- Liu, Y., et al. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC.
- Lunder, M., et al. (2016). The study of the influence of dmso on human fibroblasts proliferation in-vitro.
- Martínez, F., et al. (2026). (PDF) Effect of N -Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation.
- Mendes, C., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.
- Onoue, S., et al. (2021). Biopharmaceutical Study on Nobiletin-Loaded Amorphous Solid Dispersion with Improved Hypouricemic Effect. Semantic Scholar.
- Pop, R. M., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI.
- PubChem. (n.d.). 10-Hydroxyamitriptyline.
- Rodrigues, F., et al. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents.
- Roselló-Soto, E., et al. (2019).
- S-H, Park, et al. (2014). Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β-Cyclodextrins. KoreaScience.
- Sestari, J., et al. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. Chula Digital Collections.
- Sharma, D., et al. (2016). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org.
- Sherwood, J., et al. (2020).
- Singh, A., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Szőcs, B., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
- Tananaki, C., et al. (2015). A suggestion for royal jelly specifications. Arhiv za higijenu rada i toksikologiju.
- Tarhan, A., et al. (2023). 10-hydroxy-2-decenoic acid (10-hda) and bioactive components in royal jelly.
- Tötös, R. A., et al. (2024). Influence of Solvent Concentration on the Amount of Individual Phenolic Compounds in Apple and Sour Cherry Pomace. MDPI.
- Unknown Author. (2022).
- Unknown Author. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI.
- Unknown Author. (n.d.). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. White Rose Research Online.
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Showing Compound Methyl (Z,Z)
- WuXi AppTec DMPK. (2024).
- Xu, W. (2020).
- Yáñez, F., et al. (2021). Strategies to enhance flavonoids bioavailability.
Sources
- 1. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mail.lifescienceglobal.com [mail.lifescienceglobal.com]
- 14. productcatalog.eastman.com [productcatalog.eastman.com]
- 15. ijrar.org [ijrar.org]
- 16. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Technical Support Center: Troubleshooting 10-OH-NBP Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of 10-hydroxy-nebivolol (10-OH-NBP), a key active metabolite of the third-generation beta-blocker, Nebivolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound detection and quantification using mass spectrometry. Given the critical role of this metabolite in Nebivolol's therapeutic effect, accurate and robust analytical methods are paramount.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in positive ion mode ESI-MS/MS?
Q2: How does the metabolic profile of Nebivolol affect the analysis of this compound?
Nebivolol undergoes extensive metabolism, primarily through the CYP2D6 enzyme, leading to various hydroxylated metabolites, including this compound.[1][7][8] The metabolic activity of CYP2D6 is subject to genetic polymorphism, resulting in "extensive metabolizers" (EMs) and "poor metabolizers" (PMs).[2][8] EMs rapidly convert Nebivolol to its hydroxylated metabolites, while PMs exhibit significantly higher plasma concentrations of the parent drug.[2][8] This variability is a critical consideration in pharmacokinetic studies and necessitates a validated analytical method that can accurately quantify both the parent drug and its metabolites across a wide range of concentrations.
Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
Effective sample preparation is crucial for accurate and reproducible results. Common techniques for extracting Nebivolol and its metabolites from plasma include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][9][10]
-
Liquid-Liquid Extraction (LLE): A mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v) has been successfully used for the extraction of Nebivolol.[3]
-
Solid-Phase Extraction (SPE): Ion-exchange cartridges are also a viable option for sample clean-up.[9][10]
Regardless of the method, it is essential to assess the recovery of the analyte and internal standard to ensure the efficiency and consistency of the extraction process.[4][10]
In-Depth Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak for this compound
A weak or absent signal for this compound can be a significant hurdle. This issue can stem from various factors, from sample preparation to instrument settings.
Caption: Troubleshooting workflow for poor signal intensity.
-
Verify Sample Preparation:
-
Extraction Recovery: Inefficient extraction can lead to significant analyte loss. To assess this, compare the peak area of an analyte spiked into a blank matrix before extraction to that of a post-extraction spiked sample. Recoveries for Nebivolol are typically around 73-80%.[4][10] If recovery is low, consider optimizing the extraction solvent, pH, or SPE sorbent.
-
Analyte Stability: Nebivolol and its metabolites may be susceptible to degradation. It is crucial to perform stability studies, including freeze-thaw stability, bench-top stability, and long-term storage stability, to ensure the integrity of the analyte during sample handling and storage.[3][10]
-
-
Optimize Mass Spectrometer Settings:
-
Mass Transitions: As mentioned in the FAQs, while a specific transition for this compound is not widely published, a logical starting point is the precursor ion [M+H]+ at m/z 422. Systematically optimize the collision energy to identify the most abundant and stable product ions.
-
Ion Source Parameters: The efficiency of ionization is critical. Optimize ion source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature. Contamination of the ion source can also lead to poor signal intensity.[11][12] Regular cleaning and maintenance are essential.
-
-
Address Matrix Effects:
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[12][13]
-
Mitigation Strategies: To counteract matrix effects, the use of a stable isotope-labeled internal standard is highly recommended. If not available, matrix-matched calibration standards and quality controls should be prepared to mimic the sample matrix as closely as possible.[12]
-
Issue 2: High Variability in Results and Poor Reproducibility
Inconsistent and irreproducible results can undermine the validity of your study. This problem is often multifactorial, involving both the analytical method and instrument performance.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. medpharmareports.com [medpharmareports.com]
- 3. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ovid.com [ovid.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. analchemres.org [analchemres.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NBP Oral Bioavailability for Maximal 10-OH-NBP Exposure
Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working to enhance the oral bioavailability of dl-3-n-butylphthalide (NBP) with the strategic goal of maximizing systemic exposure to its active metabolite, 10-hydroxy-NBP (10-OH-NBP). As your Senior Application Scientist, I've structured this center to address both foundational questions and specific experimental hurdles you may encounter. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for focusing on this compound exposure when administering NBP?
A: While NBP itself is pharmacologically active, it undergoes extensive metabolism in the body.[1][2] One of its major circulating metabolites is 10-hydroxy-NBP (this compound).[1] Studies in humans have shown that after oral administration of NBP, the area under the curve (AUC) for this compound can be over 10 times higher than that of the parent drug, NBP.[1][2] This indicates that this compound represents a significant portion of the total drug-related material in circulation and is a critical component to consider when evaluating the overall pharmacokinetics and potential efficacy of orally administered NBP. Maximizing its formation and systemic exposure is therefore a key objective for achieving a consistent and therapeutically effective dose.
Q2: What is the primary obstacle to achieving high oral bioavailability for NBP?
A: The principal challenge is NBP's poor aqueous solubility.[3] NBP is a lipophilic, oily compound, which limits its dissolution in the gastrointestinal fluids.[3] For a drug to be absorbed into the bloodstream, it must first be in a dissolved state at the site of absorption in the intestine. Consequently, poor solubility leads to a low dissolution rate, which in turn results in low and variable oral bioavailability.[3][4]
Q3: Which metabolic enzymes are responsible for converting NBP to this compound?
A: The conversion of NBP to its hydroxylated metabolites, including this compound, is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1][2] In vitro studies have identified multiple CYP isoforms as being involved, with a significant contribution from CYP3A4, CYP2E1, and CYP1A2.[1][2] While CYP2C19 is a major enzyme in drug metabolism, its specific role in this compound formation is less prominently documented in comparison to the aforementioned isoforms.[5][6] Understanding the contribution of these enzymes is crucial for predicting potential drug-drug interactions.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your research. Each issue is presented with probable causes and actionable solutions, including detailed experimental protocols.
Problem 1: Inconsistent or low NBP/10-OH-NBP concentrations in plasma after oral dosing in animal models.
This is a classic and multifaceted problem often rooted in the inherent physicochemical properties of NBP.
Probable Cause 1: Poor Aqueous Solubility and Dissolution. As established, NBP's low water solubility is the primary rate-limiting step for oral absorption.[3] If the compound does not dissolve adequately in the gastrointestinal tract, it cannot be absorbed, leading to low plasma concentrations.
Solution: Implement a Formulation Strategy. Administering NBP as a simple suspension is likely to yield poor results.[3] You must enhance its solubility and dissolution rate.
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can significantly improve oral absorption. For instance, formulating NBP in liposomes containing sodium cholate has been shown to increase absolute bioavailability in rats from 21.7% (suspension) to 92.65%.[3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of NBP in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[4]
-
Particle Size Reduction: While less common for an oily substance, if a solid form is used, reducing particle size to the nanoscale (nanosuspension) can increase the surface area for dissolution.[4]
Probable Cause 2: High First-Pass Metabolism. NBP is extensively metabolized by hepatic CYP enzymes upon absorption from the gut.[1][2] A high rate of first-pass metabolism can clear a significant fraction of the drug before it reaches systemic circulation, contributing to low bioavailability of the parent compound.
Solution: Characterize Metabolic Stability In Vitro. Before proceeding with extensive in vivo studies, it is critical to understand the metabolic fate of NBP in your model system. An in vitro metabolic stability assay using liver microsomes will provide key data.
Objective: To determine the intrinsic clearance rate of NBP in liver microsomes.
Materials:
-
NBP
-
Pooled liver microsomes (from the relevant species, e.g., rat, human)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Control compounds (e.g., Midazolam for high clearance, Verapamil for P-gp substrate)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for NBP Metabolic Stability Assay.
Procedure:
-
Preparation: Prepare working solutions of NBP (e.g., 1 µM final concentration) in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[7][8] Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, add the NBP working solution and the diluted microsomes. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[9]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (IS).[10] The T=0 sample represents 100% of the initial compound.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 x g for 15 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of NBP at each time point.
-
Data Analysis: Plot the natural logarithm of the percent NBP remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Problem 2: My in vitro data (e.g., solubility, permeability) does not correlate with my in vivo pharmacokinetic results.
An in vitro-in vivo correlation (IVIVC) is the ultimate goal for predictive drug development.[11][12] A disconnect often points to a missing biological factor in the in vitro models.
Probable Cause 1: Overly simplistic solubility assay. A simple thermodynamic solubility test in a buffer might not accurately reflect the complex environment of the gut.
Solution: Use a more biorelevant solubility assay. A kinetic solubility assay is often more representative of the non-equilibrium conditions in the gut.[13][14] This measures how long a compound can remain in a supersaturated solution after being introduced from a DMSO stock, mimicking its precipitation tendency upon dilution in aqueous GI fluids.
Objective: To determine the kinetic solubility of NBP in a biorelevant buffer.
Materials:
-
NBP dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm PVDF) and matching collection plates
-
Plate shaker, UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Compound Addition: Add a small volume (e.g., 2 µL) of the NBP DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add PBS (e.g., 198 µL) to each well to achieve the desired final concentration and a consistent DMSO percentage (e.g., 1%).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow for precipitation to reach a steady state.[14]
-
Filtration: Transfer the contents to a filter plate placed on top of a collection plate. Centrifuge to separate the dissolved compound (filtrate) from any precipitate.
-
Quantification: Analyze the concentration of NBP in the filtrate using a standard curve, typically by UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS.[14][15] The resulting concentration is the kinetic solubility.
Probable Cause 2: Permeability assessment does not account for active transport. NBP is lipophilic and likely crosses the intestinal barrier via passive diffusion. However, its metabolites, which are more polar, could potentially be substrates for efflux transporters like P-glycoprotein (P-gp), which would pump them back into the intestinal lumen, reducing net absorption.
Solution: Perform a bi-directional Caco-2 permeability assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that is the gold standard for in vitro prediction of intestinal drug absorption.[16][17][18] Crucially, these cells express efflux transporters like P-gp.
Objective: To determine the apparent permeability (Papp) of NBP and this compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells cultured on permeable Transwell™ inserts for 21-24 days
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
NBP and this compound test solutions (e.g., 10 µM in transport buffer)
-
Lucifer yellow (a low-permeability marker to check monolayer integrity)
-
Control compounds (e.g., Atenolol - low permeability; Propranolol - high permeability)
-
LC-MS/MS system
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure tight junctions have formed. Add Lucifer yellow to the apical side and measure its leakage to the basolateral side; low leakage confirms integrity.[19]
-
A-B Permeability:
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[16]
-
At the end of the incubation, take samples from both chambers for LC-MS/MS analysis.
-
-
B-A Permeability:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample as described for the A-B direction.
-
-
Data Analysis:
-
Calculate the Papp value for each direction.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .
-
An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.[20]
-
Problem 3: Difficulty in accurately quantifying NBP and this compound in biological matrices via LC-MS/MS.
Accurate bioanalysis is the bedrock of any pharmacokinetic study. Issues here can invalidate all other efforts.
Probable Cause 1: Poor extraction recovery or matrix effects. Plasma and tissue homogenates are complex matrices containing proteins, lipids, and salts that can interfere with ionization (ion suppression or enhancement) or lead to loss of the analyte during sample preparation.[21]
Solution: Optimize the sample preparation method.
-
Protein Precipitation (PPT): This is the simplest method. Add 3-4 volumes of cold acetonitrile or methanol to the plasma sample, vortex, and centrifuge. While fast, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This offers a cleaner extract. After PPT, evaporate the supernatant and reconstitute in a buffer. Then, add an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate), vortex, and centrifuge. The analytes will partition into the organic layer, which can be separated, evaporated, and reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): This provides the cleanest samples and is ideal for low concentration levels. It uses a cartridge with a specific sorbent to retain the analytes while interferences are washed away.
Probable Cause 2: Suboptimal LC-MS/MS parameters. Incorrect selection of precursor/product ion transitions, collision energy, or chromatographic conditions can lead to low sensitivity, poor peak shape, or interference from other metabolites.[22][23]
Solution: Systematic Method Development.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated standard like this compound-d4 is the gold standard.[24] It co-elutes with the analyte and experiences similar matrix effects, ensuring the most accurate quantification.
-
Optimize Mass Spectrometry Parameters: Infuse a standard solution of NBP and this compound directly into the mass spectrometer to determine the optimal precursor ions (e.g., [M+H]+) and, after fragmentation, the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
-
Develop Chromatographic Separation: Aim for a short run time with good peak shape and resolution from other isomers (like 3-OH-NBP) and potential interferences. A C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid is a common starting point.[15]
-
Check for Carryover: After injecting a high-concentration sample, inject a blank. If a peak for the analyte is observed, carryover is occurring. This can be mitigated by optimizing the autosampler wash solution.[25]
Data Summary & Reference Tables
To aid in your experimental design and data interpretation, the following tables summarize key properties and pharmacokinetic parameters.
Table 1: Physicochemical Properties of NBP and this compound
| Property | dl-3-n-butylphthalide (NBP) | 10-hydroxy-NBP (this compound) | Source(s) |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₃ | [26],[27] |
| Molecular Weight | 190.24 g/mol | 206.24 g/mol | [26],[27] |
| Appearance | Colorless to light yellow oily liquid | Not specified (likely solid/oil) | [26] |
| LogP (calculated) | ~2.9 - 3.5 | ~2.06 | [27] |
| Aqueous Solubility | Poorly soluble | Expected to be higher than NBP | [3] |
| TPSA (Topological Polar Surface Area) | 26.3 Ų | 46.53 Ų | [27] |
Note: LogP and TPSA are key predictors of permeability and solubility. The higher TPSA and lower LogP of this compound suggest it is more polar than the parent drug.
Table 2: Example Pharmacokinetic Parameters in Rats after Oral NBP Administration
The following data illustrates the significant difference in exposure between NBP and its metabolites after oral dosing.
| Parameter | NBP (Suspension) | This compound | 3-OH-NBP | Source |
| Dose | 20 mg/kg (oral) | N/A (Metabolite) | N/A (Metabolite) | [28] |
| Cmax (ng/mL) | ~280 | ~242 | ~1472 | [28],[3] |
| Tmax (h) | ~2.0 | ~0.5 - 1.0 | ~0.5 - 1.0 | [28],[3] |
| AUC (ng·h/mL) | Not specified | ~1250 | ~5797 | [28] |
| Absolute Bioavailability | ~21.7% | N/A | N/A | [3] |
Note: This data, derived from studies in rats, clearly shows that the hydroxylated metabolites, particularly 3-OH-NBP in this specific study, can have much higher plasma concentrations (Cmax and AUC) than the parent NBP. This underscores the importance of characterizing metabolite kinetics.
Conceptual Workflow for Optimizing Oral Bioavailability
The following diagram provides a high-level strategic workflow for tackling a low bioavailability challenge.
Caption: Strategic workflow for troubleshooting low oral bioavailability.
References
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica. Available at: [Link]
-
Deng, Y., et al. (2012). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation. ResearchGate. Available at: [Link]
-
Xiang, Y., et al. (2022). Rapid and improved oral absorption of N-butylphthalide by sodium cholate-appended liposomes for efficient ischemic stroke therapy. Drug Delivery. Available at: [Link]
-
Bio-protocol. (n.d.). Caco2 assay protocol. Bio-protocol. Available at: [Link]
-
Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Bienta. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Antosik, A., & Wacławik, A. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. Available at: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at: [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
Longdom Publishing. (n.d.). The Influence of Food and Formulation on Pharmacokinetic Profiles. Journal of Drug Metabolism & Toxicology. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]
-
Shimadzu UK Limited. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu. Available at: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
WebQC. (n.d.). Properties of NBP. WebQC. Available at: [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available at: [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]
-
Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]
-
LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). Troubleshooting for LC-MS/MS | Request PDF. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2025). Spatial metabolic analysis of the regulatory effects of DL-3-n-butylphthalide in a cerebral ischemia-reperfusion mouse model. Talanta. Available at: [Link]
-
Dissolution Technologies. (2015). In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Dissolution Technologies. Available at: [Link]
-
Feng, Y., et al. (2018). Dl-3-n-Butylphthalide (NBP):A Promising Therapeutic Agent for Ischemic Stroke. Current Pharmaceutical Design. Available at: [Link]
-
Li, X., et al. (2024). Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota. PLOS One. Available at: [Link]
-
Ganesan, K., & Gupta, M. (2007). Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates. Current Medicinal Chemistry. Available at: [Link]
-
Genomics Education Programme. (n.d.). CYP2C19 — Knowledge Hub. Genomics Education Programme. Available at: [Link]
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica. Available at: [Link]
-
KNMP. (2021). CYP2C19 English. KNMP. Available at: [Link]
-
Encyclopedia.pub. (2022). Formulation Strategies to Improve Pharmacokinetics Profile. Encyclopedia.pub. Available at: [Link]
-
Cederbaum, A. I. (2012). Cytochrome P450 2E1 and Its Roles in Disease. Hepatology. Available at: [Link]
-
Salehi, B., et al. (2025). Development of a Population Pharmacokinetic Model Characterizing the Tissue Distribution of Resveratrol After Administration by Different Routes and Doses in Rats. Pharmaceutics. Available at: [Link]
-
Mazzari, A. L. D. A., et al. (2023). Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine D1 Receptor. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and improved oral absorption of N-butylphthalide by sodium cholate-appended liposomes for efficient ischemic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. knmp.nl [knmp.nl]
- 7. mercell.com [mercell.com]
- 8. mttlab.eu [mttlab.eu]
- 9. beckman.com [beckman.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. scispace.com [scispace.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 23. agilent.com [agilent.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. sites.ualberta.ca [sites.ualberta.ca]
- 27. chemscene.com [chemscene.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 10-OH-NBP Isomers
This guide serves as a specialized technical support resource for researchers and analytical scientists working with 10-hydroxy-3-n-butylphthalide (10-OH-NBP) . It addresses the specific challenges of resolving its stereoisomers, stabilizing the lactone core, and optimizing detection parameters.
Topic: Troubleshooting & Method Development for this compound Stereoisomers Role: Senior Application Scientist Status: Active Guide
Core Chemistry & Stereochemical Challenges
Q: Why am I observing four potential isomers for this compound, and how do I name them?
A: Unlike the parent drug (3-n-butylphthalide, NBP), which has a single chiral center at the C3 position of the phthalide ring, the This compound metabolite introduces a second chiral center .
-
Center 1 (C3): Retained from the parent NBP structure (R/S configuration).
-
Center 2 (C10): Created by the hydroxylation of the butyl side chain (typically at the
position). This secondary alcohol creates a new stereocenter (R/S).
Result: You are dealing with two pairs of enantiomers, forming four distinct stereoisomers:
- -10-OH-NBP
- -10-OH-NBP
- -10-OH-NBP
- -10-OH-NBP
Technical Implication: A standard C18 column may separate the diastereomers (e.g., the 3R,10R/3S,10S pair from the 3R,10S/3S,10R pair) but will likely fail to resolve the enantiomers within those pairs. Full resolution requires a chiral stationary phase (CSP) or a multidimensional approach.
Method Development & Column Selection
Q: I am seeing peak splitting but not full baseline separation. Which column chemistry should I prioritize?
A: For polar metabolites like this compound, Reversed-Phase Chiral Chromatography is the gold standard because it allows for direct aqueous injection and compatibility with LC-MS/MS.
Recommended Stationary Phases:
-
Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID-3 / IG-3):
-
Why: The chlorinated substituents offer distinct "pockets" for the butyl side chain, often providing better selectivity for the C10 center compared to standard amylose/cellulose phases.
-
Mechanism:[1][2][3] Hydrogen bonding with the C10-hydroxyl and dipole-dipole interactions with the lactone carbonyl.
-
-
Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-RH):
-
Why: Historically effective for phthalide derivatives, though sometimes struggles with the distal C10 center.
-
Decision Matrix for Column Selection:
Caption: Decision tree for selecting the optimal chiral stationary phase for this compound based on sample type and resolution success.
Troubleshooting Common Issues
Issue 1: "My peaks are tailing severely or disappearing."
Diagnosis: Lactone Ring Instability. The phthalide ring is a lactone (cyclic ester). Under neutral or basic conditions (pH > 7), the ring hydrolyzes to form the corresponding hydroxy-acid .
-
Symptom: Broad, tailing peaks or split peaks (interconversion on-column).
-
False Lead: Users often mistake this for column degradation.
Protocol Fix:
-
Mobile Phase Acidification: You MUST maintain an acidic pH.
-
Standard: 0.1% Formic Acid (pH ~2.7).
-
Buffer: 5 mM Ammonium Acetate adjusted to pH 3.5 with Acetic Acid.
-
-
Sample Diluent: Ensure the sample is dissolved in an acidic solvent (e.g., 0.1% FA in Methanol/Water). Do not store samples in pure water or basic buffers.
Issue 2: "I only see two peaks, not four."
Diagnosis: Co-elution of Enantiomers.[4] You have likely separated the diastereomers (C3-R/C10-mix vs. C3-S/C10-mix) but failed to resolve the enantiomers within those peaks. This is common on standard C18 columns.
Protocol Fix:
-
Switch to Chiral Column: As detailed in Section 2.
-
Lower Temperature: Chiral recognition is enthalpy-driven. Lowering the column temperature from 35°C to 15°C - 20°C often dramatically improves resolution (
) by "freezing" the chiral selector's conformation. -
Modify Organic Modifier: If using Acetonitrile, switch to Methanol or a MeOH/ACN blend. Methanol is a protic solvent that often enhances hydrogen bonding interactions crucial for chiral recognition of the hydroxyl group at C10.
Quantitative Data & Detection Parameters
Q: How do I optimize MS/MS detection for these isomers?
A: this compound ionizes well in Positive ESI mode. The hydroxyl group facilitates protonation.
Optimized MRM Transitions (Triple Quadrupole):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |
| This compound | 207.1 | 189.1 | 15 | Loss of |
| This compound | 207.1 | 161.1 | 25 | Loss of |
| This compound | 207.1 | 133.1 | 35 | Characteristic Phthalide fragment |
| NBP (Parent) | 191.1 | 145.1 | 20 | Loss of |
Note on Source Parameters:
-
Source Temp: 450°C - 500°C (Ensure efficient desolvation of aqueous mobile phases).
-
Curtain Gas: High (35-40 psi) to prevent solvent clustering.
Experimental Workflow: Sample Preparation
Q: Can I use Liquid-Liquid Extraction (LLE) without causing racemization?
A: Yes, but solvent choice is critical. Avoid basic extraction conditions.
Recommended Protocol:
-
Aliquot: 100
L Plasma. -
Acidify: Add 10
L of 5% Formic Acid (Critical for lactone stability). -
Extract: Add 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate .
-
Why: These solvents extract the moderately polar this compound efficiently while leaving very polar matrix interferences behind.
-
-
Vortex/Spin: Vortex 3 min, Centrifuge 10 min @ 10,000 rpm.
-
Dry & Reconstitute: Evaporate supernatant under
at 40°C. Reconstitute in Mobile Phase A (Acidic).
Visualizing the Separation Mechanism
The following diagram illustrates the hierarchical separation required for this compound.
Caption: Hierarchical separation mechanism: Diastereomers separate by hydrophobicity/shape, while enantiomers require specific chiral recognition.
References
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica.
-
Diao, X., et al. (2013).[5] Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry. Journal of Chromatography B.
-
Diao, X., et al. (2012). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition.[2][6][7][8][9][10]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Hidden Chirality in Drug Metabolites: A metabolic blind spot – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Butylphthalide - Wikipedia [en.wikipedia.org]
- 10. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Refinement for 10-OH-NBP
Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Optimization of LC-MS/MS workflows for 10-hydroxy-n-butylphthalide (10-OH-NBP) in biological matrices.
Welcome to the Application Support Hub.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because analyzing This compound (a primary metabolite of dl-3-n-butylphthalide) presents a specific set of contradictions: the molecule is moderately polar yet lipophilic enough to bind proteins, and it possesses a lactone ring susceptible to hydrolysis under basic conditions.
This guide moves beyond standard SOPs. We will deconstruct the "why" behind the method failures—usually centering on isomer separation , lactone stability , and matrix suppression —and provide self-validating protocols to fix them.
Part 1: The Analytical Architecture
To quantify this compound accurately, we must treat the workflow as a unified system where sample preparation dictates chromatographic performance.
Visualizing the Workflow
The following diagram outlines the critical path for minimizing matrix effects while preserving analyte stability.
Figure 1: Optimized analytical workflow emphasizing the stabilization of the lactone ring prior to extraction.
Part 2: Sample Preparation (The Causality of Recovery)
The Problem: Protein Precipitation (PPT) is fast but dirty. For this compound, PPT often leaves phospholipids that co-elute, causing significant ion suppression in the MS source. The Solution: Liquid-Liquid Extraction (LLE).[1][2]
Why LLE? this compound is a hydroxylated phthalide. By using a non-polar solvent, we exclude salts and proteins. However, because it is more polar than the parent NBP, we must choose a solvent with intermediate polarity, such as Methyl tert-butyl ether (MTBE) or a mixture of Ethyl Acetate/Hexane.
Protocol: Optimized LLE for Plasma
-
Aliquot: Transfer 100 µL of plasma to a clean tube.
-
IS Addition: Add 10 µL of Internal Standard (Deuterated NBP or similar phthalide analogue).
-
Acidification (Crucial): Add 10 µL of 1% Formic Acid.
-
Scientific Rationale: This keeps the lactone ring closed and ensures the molecule is in its neutral form, improving partition into the organic phase [1].
-
-
Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) .
-
Agitation: Vortex vigorously for 3 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer: Pipette the supernatant (organic layer) to a fresh glass tube.
-
Dry: Evaporate under nitrogen at 40°C.
-
Reconstitute: Dissolve in 100 µL of Mobile Phase (Initial conditions).
Part 3: Chromatographic & Mass Spec Parameters
The Challenge: Separating this compound from its structural isomer, 3-OH-NBP. The Solution: Use a high-efficiency C18 column with a gradient that "parks" the metabolites in the middle of the run, away from the solvent front (suppression zone) and the wash phase.
Table 1: Recommended LC-MS/MS Conditions
| Parameter | Setting | Technical Note |
| Column | Agilent Zorbax Eclipse XDB-C18 (2.1 x 50mm, 1.8 µm) | High surface area required for isomer resolution [2]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity, sharpening peaks. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can be used, but ACN offers lower backpressure. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal linear velocity for UPLC. |
| Ionization | ESI Positive (+) | Protonated molecular ion [M+H]+ is dominant. |
| Source Temp | 400°C - 500°C | High temp required to desolvate the hydroxylated species. |
Table 2: MRM Transitions (Quantification)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| This compound | 207.1 | 128.1 | Quantifier | ~38 |
| This compound | 207.1 | 145.1 | Qualifier | ~25 |
| 3-OH-NBP | 205.1 | 161.1 | Check for interference | ~18 |
| IS (d4-NBP) | 195.1 | 149.1 | Internal Standard | ~30 |
Note: Transitions derived from fragmentation patterns of the phthalide core [1][2]. Always optimize collision energy (CE) on your specific instrument.
Part 4: Troubleshooting Guide (FAQs)
Q1: I am seeing two peaks for this compound. Is my column failing? A: Likely not. You are probably resolving the 3-OH-NBP and This compound isomers.
-
Diagnosis: 3-OH-NBP is less polar and typically elutes after this compound on a C18 column.
-
Action: Verify with individual standards. If they co-elute, flatten your gradient slope (e.g., increase %B by 5% per minute instead of 10%) to pull them apart.
Q2: My sensitivity drops significantly after 50 injections. A: This is classic matrix buildup on the cone or ion shield.
-
Mechanism:[3] Even with LLE, some lipids remain. If your divert valve isn't set correctly, these lipids enter the source.
-
Action: Set the divert valve to waste for the first 1.0 min and the last 2.0 mins of the gradient. Ensure your wash solvent (e.g., 50:50 MeOH:IPA) effectively cleans the needle.
Q3: The calibration curve is non-linear at the low end. A: Check for adsorption .
-
Mechanism:[3] Phthalides can stick to polypropylene.
-
Action: Use glass inserts in your autosampler vials. Ensure your reconstitution solvent matches the starting mobile phase (low organic content) to prevent "solvent effect" peak broadening.
Visualizing Troubleshooting Logic
Figure 2: Decision tree for diagnosing common analytical failures in NBP metabolite analysis.
Part 5: References
-
Diao, X., et al. (2015). "Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier."[4] Acta Pharmacologica Sinica. Available at: [Link]
-
Zhang, Y., et al. (2011). "Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC–MS/MS using deuterated internal standards." Journal of Chromatography B. (Referenced via context of standard NBP metabolite methodology).
-
Agilent Technologies. "Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS." Application Note. Available at: [Link]
Sources
How to address matrix effects in 10-OH-NBP bioanalysis
Topic: Addressing Matrix Effects in 10-Hydroxy-n-Butylphthalide (10-OH-NBP) Bioanalysis
Status: Operational | Updated: October 2023 Persona: Senior Application Scientist
Introduction: The "Hidden" Variable in NBP Metabolism
Welcome to the technical support hub for n-butylphthalide (NBP) and its primary metabolite, 10-hydroxy-n-butylphthalide (this compound) .
If you are analyzing plasma samples for this compound, you are likely encountering a specific set of challenges:
-
Polarity Divergence: The parent drug (NBP) is lipophilic, while the hydroxylated metabolite (this compound) is significantly more polar. A method optimized for one often fails the other.
-
Phospholipid Suppression: In Electrospray Ionization (ESI), endogenous phospholipids co-elute exactly where this compound tends to appear (early-to-mid gradient), causing significant signal suppression.
-
Lactone Instability: Both analytes contain a lactone ring susceptible to hydrolysis under basic conditions, creating "ghost" matrix effects due to conversion.
This guide moves beyond standard protocols to address the causality of these errors and provides self-validating solutions.
Module 1: Diagnostic Hub – Do I Have a Matrix Effect?
User Query: "My internal standard response varies wildly between patient samples, but my neat standards are stable. Is this a matrix effect?"
Scientist Response: Yes. This is the hallmark of Ion Suppression . Relying solely on a Stable Isotope Labeled Internal Standard (SIL-IS) to "mask" the problem is risky. You must visualize the suppression zone to ensure your analyte does not elute within it.
Protocol: Post-Column Infusion (PCI)
The most authoritative way to map matrix effects is the PCI method. This creates a "suppression map" of your chromatographic run.
The Setup:
-
Injector: Inject a Blank Matrix Extract (processed exactly like your samples).
-
Infusion: Continuously infuse a solution of this compound (at ~100 ng/mL) into the LC effluent after the column but before the MS source.
-
Result: The baseline should be high and steady. Any "dip" in the baseline indicates where matrix components are suppressing ionization.
Figure 1: Post-Column Infusion (PCI) setup.[1] The "dip" in the MS signal reveals the exact retention time of matrix interferences.
Module 2: The Fix – Extraction Optimization
User Query: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still >20%. Why?"
Scientist Response: PPT is a "dirty" extraction. It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+. For this compound, Liquid-Liquid Extraction (LLE) is superior because the analyte is moderately hydrophobic, allowing it to partition into organic solvents while leaving phospholipids (which are highly polar zwitterions) in the aqueous phase.
Recommended Protocol: LLE for this compound
Based on validated methodologies (Lin et al., 2021).
| Step | Action | Scientific Rationale |
| 1. Aliquot | 100 µL Plasma + 20 µL IS (Deuterated) | Use d3-10-OH-NBP . Do not use analogs (e.g., senkyunolide) if possible, as they do not co-elute perfectly to compensate for matrix effects. |
| 2. Extraction | Add 600 µL Ethyl Acetate : Ethyl Ether (1:5 v/v) | This specific solvent ratio maximizes recovery of the hydroxylated metabolite while minimizing phospholipid extraction. |
| 3. Agitation | Vortex 3 min, Centrifuge 10 min @ 10,000 rpm | High G-force is required to break the emulsion and pellet any remaining proteins. |
| 4. Separation | Transfer Supernatant (Organic Layer) | Critical: Do not touch the interface. Phospholipids concentrate at the interface. |
| 5. Drying | Evaporate under N2 at 40°C | |
| 6. Reconstitution | 100 µL Mobile Phase | Match the initial mobile phase composition to prevent peak distortion. |
Warning: Avoid high pH buffers during extraction. The phthalide lactone ring can open (hydrolyze) at pH > 8, forming the corresponding hydroxy acid, which will not be detected in the MRM transition of the lactone.
Figure 2: Decision matrix for sample preparation. LLE is the "Sweet Spot" for NBP metabolites.
Module 3: Chromatography & Mobile Phase
User Query: "My peaks are tailing, and sensitivity is low."
Scientist Response: this compound requires a carefully buffered mobile phase. Pure water/formic acid often results in secondary interactions with residual silanols on the column.
Optimized Conditions:
-
Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Why Ammonium Acetate? It improves peak shape for polar metabolites and can enhance ionization efficiency in ESI+ by facilitating proton transfer.
Gradient Strategy: Ensure you have a high-organic wash (95% B) at the end of every injection to clear late-eluting phospholipids. If you don't, they will wrap around and suppress the next injection's this compound peak.
Module 4: Validation & Calculations
User Query: "How do I calculate the Matrix Factor (MF) to report in my validation?"
Scientist Response: You must calculate the IS-Normalized Matrix Factor . This proves that your Internal Standard is tracking the matrix effect correctly.
Formula:
Acceptance Criteria: The CV (Coefficient of Variation) of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be ≤ 15% .
References
-
Lin, L., Lin, L., & Wu, Y. (2021). Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. Biomedical Chromatography, 35(11), e5184.
-
Chen, X., et al. (2013). Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC–MS/MS using deuterated internal standards. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 19-26.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
Strategies to reduce inter-subject variability in 10-OH-NBP studies
Topic: Strategies to Reduce Inter-Subject Variability in 10-OH-NBP Studies
Role: Senior Application Scientist | Status: Operational[1]
Introduction
Welcome to the Technical Support Center for NBP (3-n-butylphthalide) metabolite analysis. This guide addresses the high inter-subject variability often observed in the pharmacokinetics (PK) of 10-hydroxy-3-n-butylphthalide (this compound) , the primary oxidative metabolite of NBP.[1]
High variability (Coefficient of Variation > 40-50%) in this compound data is rarely random; it is usually a compound effect of CYP enzyme polymorphism , lactone ring instability , and matrix-induced ionization suppression .[1] This guide provides root-cause analysis and actionable protocols to stabilize your data.
Module 1: Biological Variability (The Subject Factor)
Diagnosis: If your
Q: Why do patients with similar demographics show 10-fold differences in this compound exposure?
A: This is primarily driven by the CYP3A4 and CYP2E1 metabolic bottleneck .[1] NBP is extensively metabolized in the liver.[1] The hydroxylation at the C-10 position to form this compound is catalyzed predominantly by CYP3A4 , with contributions from CYP2E1 and CYP1A2 [1, 2].[1]
-
The Mechanism: CYP3A4 expression varies up to 40-fold in the human population due to genetic polymorphisms (e.g., CYP3A4*22) and environmental induction/inhibition.
-
The Fix:
-
Genotyping Stratification: In Phase I/II trials, stratify subjects by CYP3A4 genotype.[1]
-
Co-medication Screening: Strictly exclude CYP3A4 inducers (e.g., rifampin, carbamazepine) or inhibitors (e.g., ketoconazole, grapefruit juice).
-
Microbiota Control: Recent evidence suggests gut microbiota affects NBP absorption.[1] Document antibiotic usage, as it can alter systemic exposure by up to 56% [3].[1]
-
Q: How does food intake impact this compound variability?
A: NBP is a lipophilic compound (LogP ~2.8).[1] Food intake, particularly high-fat meals, significantly increases the absorption of the parent drug (NBP), which linearly drives the formation of this compound.[1]
-
Protocol: Enforce a strict fasting protocol (minimum 10 hours) or a standardized high-fat meal if testing fed-state PK. Random snacking will destroy data integrity.[1]
Module 2: Analytical Variability (The Method Factor)
Diagnosis: If your Quality Control (QC) samples fail or Internal Standard (IS) response varies across the run, the issue is analytical.
Q: My this compound concentrations drop if samples sit in the autosampler. Is it unstable?
A: Yes, pH-dependent hydrolysis is the likely culprit. this compound retains the phthalide (lactone) ring structure.[1] Lactones are susceptible to hydrolysis (ring-opening) to form hydroxy acids in alkaline conditions.[1]
-
The Fix:
Q: I see inconsistent recovery and "drifting" sensitivity. What is happening?
A: You are likely experiencing Phospholipid-Induced Matrix Effects .[1] Because this compound is relatively non-polar, it elutes in the region where endogenous phospholipids (phosphatidylcholines) elute.[1] These lipids compete for charge in the ESI source, causing signal suppression.
-
The Fix: Stop using Protein Precipitation (PPT) alone.
-
Upgrade: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) to physically remove phospholipids.[1]
-
Module 3: Experimental Protocols
Protocol A: Optimized Sample Extraction (SLE Method)
Target: Removal of phospholipids to reduce matrix variability.
| Step | Action | Technical Note |
| 1 | Aliquot | Transfer 200 µL plasma to a 96-well SLE plate (diatomaceous earth). |
| 2 | Load | Apply vacuum (-5 inHg) for 5-10 seconds to load sample. |
| 3 | Elute | Add 1 mL MTBE (Methyl tert-butyl ether) . |
| 4 | Collect | Apply gentle vacuum to collect organic phase.[1] |
| 5 | Evaporate | Dry under |
| 6 | Reconstitute | Dissolve in 100 µL Mobile Phase (30% ACN + 0.1% Formic Acid). |
Protocol B: Data Normalization Strategy
Target: Computational reduction of variability.
-
Internal Standard: Use stable isotope-labeled This compound-d4 . Do not use a generic analogue (like phthalide).[1] The d4-analog compensates for the specific ionization suppression of the hydroxy-metabolite.[1]
-
Metabolic Ratio: Instead of reporting raw this compound concentration, report the Metabolic Ratio (MR) :
[1]-
This normalizes for differences in absorption of the parent drug, isolating the metabolic variability.
-
Module 4: Visualization of Variability Pathways
The following diagram illustrates the sources of variability (Biological vs. Analytical) and the critical control points (CCPs) to mitigate them.
Caption: Critical Control Points (CCPs) to mitigate variability in the NBP to this compound metabolic pathway and analytical workflow.
Summary Checklist for Researchers
| Variable | Strategy | Success Metric |
| Genetics | Screen for CYP3A4 polymorphisms. | Stratified data reduces CV% by ~20%.[1] |
| Dosing | Standardize food intake (Fasting vs. Fed). | |
| Stability | Acidify samples; avoid alkaline buffers. | <5% degradation over 24h.[1] |
| Matrix | Use SLE/SPE plates, not just protein crash. | Matrix Factor (MF) between 0.9 - 1.[1]1. |
| Calculation | Normalize using This compound-d4 . | QC precision <15% CV.[1][2] |
References
-
Diao, X., et al. (2015).[1] "Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier."[1][3][4][5][6] Acta Pharmacologica Sinica, 36(12), 1520–1527.
-
Diao, X., et al. (2013).[1] "Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation."[1][7][8] Drug Metabolism and Disposition, 41(2), 430-444.[1]
-
Zhang, Y., et al. (2024).[1] "Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota."[1] PLOS One.[1]
-
Matuszewski, B. K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 75(13), 3019-3030.[1]
Sources
- 1. Butylphthalide - Wikipedia [en.wikipedia.org]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Validation Guide for the Neuroprotective Agent 10-OH-NBP
In the relentless pursuit of effective therapeutics for acute ischemic stroke, novel neuroprotective agents are of paramount interest. This guide provides a comprehensive framework for the in vivo validation of 10-OH-NBP, a novel derivative of 3-n-butylphthalide (NBP), by comparing its efficacy against the established free-radical scavenger, Edaravone. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, field-tested experimental protocols.
Scientific Rationale & Comparative Framework
1.1. The Promise of NBP and its Derivatives 3-n-butylphthalide (NBP), a compound first isolated from celery seeds, was approved in China for the treatment of acute ischemic stroke and has demonstrated a range of neuroprotective mechanisms.[1] Its therapeutic potential stems from its multi-target action, including reducing mitochondrial oxidative stress, inhibiting inflammation, and regulating apoptosis.[1][2] NBP has been shown to activate the Nrf2 signaling pathway, a master regulator of antioxidant defense, thereby bolstering the cell's intrinsic protective mechanisms.[3][4] this compound, as a novel hydroxylated derivative, is hypothesized to possess enhanced bioavailability and superior antioxidant capabilities compared to its parent compound.
1.2. The Benchmark: Edaravone Edaravone, a potent free-radical scavenger, is an approved neuroprotective agent for acute ischemic stroke in Japan.[5][6] Its primary mechanism involves quenching excessive reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are generated during the ischemic cascade, thus mitigating oxidative damage to neurons and cerebral vasculature.[5][6][7] By comparing this compound to Edaravone, we can benchmark its efficacy against a clinically relevant standard.[5]
1.3. The Investigative Goal This guide outlines a preclinical in vivo study designed to rigorously test the hypothesis that this compound is superior to both vehicle control and Edaravone in reducing infarct volume, improving neurological function, and modulating key biomarkers of oxidative stress and apoptosis following focal cerebral ischemia.
In Vivo Validation: A Comparative Experimental Design
The chosen model for this validation is the transient middle cerebral artery occlusion (tMCAO) model in rodents, which is a widely accepted and standardized model that mimics human ischemic stroke.[8][9]
2.1. Experimental Groups A robust study design requires multiple arms to ensure valid conclusions:
-
Group 1: Sham Operation: Animals undergo the surgical procedure without the artery occlusion, controlling for the effects of surgery and anesthesia.
-
Group 2: Vehicle Control (MCAO): Animals undergo MCAO and receive the vehicle solution, establishing the baseline for ischemic damage.
-
Group 3: this compound (Low Dose, MCAO): To determine a dose-response relationship.
-
Group 4: this compound (High Dose, MCAO): The primary experimental group.
-
Group 5: Edaravone (Positive Control, MCAO): The benchmark comparator group.
2.2. Experimental Workflow Diagram The overall experimental process is designed to ensure reproducibility and minimize variability.
Caption: High-level workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
3.1. Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol Causality: The intraluminal suture method for MCAO is selected because it does not require a craniotomy, thus reducing surgical trauma and inflammation, and it allows for reperfusion, which is clinically relevant to the majority of human strokes treated with thrombolysis or thrombectomy.[8][9][10]
-
Step 1: Anesthesia & Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature at 37°C.[10]
-
Step 2: Midline Neck Incision: Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Step 3: Artery Ligation: Carefully ligate the distal end of the ECA. Place a temporary ligature around the CCA and the origin of the ECA.
-
Step 4: Filament Insertion: Introduce a coated monofilament (e.g., 5-0) through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA) origin (typically 9-10 mm).[10]
-
Step 5: Occlusion & Reperfusion: Maintain the filament in place for 90 minutes. To initiate reperfusion, carefully withdraw the filament.[8]
-
Step 6: Closure: Close the neck incision with sutures. Allow the animal to recover in a heated cage.
3.2. Neurological Deficit Assessment Causality: Behavioral tests are crucial for assessing the functional outcomes of a neuroprotective agent. The Bederson score is a simple, widely used system for evaluating global neurological deficits after MCAO.[11][12]
-
Scoring (24 hours post-MCAO):
-
0: No observable deficit.
-
1: Forelimb flexion (contralateral to the ischemic side when the mouse is suspended by its tail).[12]
-
2: Decreased resistance to a lateral push (circling towards the paretic side).
-
3: Spontaneous circling.
-
4: Severe neurological deficit, including longitudinal spinning or no movement.[11]
-
-
Procedure: An observer blinded to the treatment groups should perform the scoring to prevent bias.[13]
3.3. Infarct Volume Measurement (TTC Staining) Causality: 2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to produce a red formazan product.[14][15] Ischemic tissue, with its compromised mitochondrial function, remains unstained (white), providing a clear and rapid method for quantifying infarct volume.[8][14]
-
Step 1: Brain Slicing: 24 hours post-MCAO, euthanize the animal and carefully remove the brain. Slice the brain into 2-mm coronal sections.[8][16]
-
Step 2: Staining: Immerse the slices in a 2% TTC solution for 20-30 minutes at 37°C in the dark.[8][16]
-
Step 3: Fixation: Fix the stained slices in a 10% formalin solution.
-
Step 4: Image Analysis: Scan both sides of each slice. Use image analysis software (e.g., ImageJ) to calculate the area of the unstained (infarcted) region and the total area of the hemisphere. To correct for edema, the infarct volume is often calculated indirectly: Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).
3.4. Neuronal Viability Assessment (Nissl Staining) Causality: Nissl staining uses basic dyes like cresyl violet to stain the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[17] Healthy neurons appear darkly stained, while damaged or dying neurons undergo chromatolysis and lose their staining. This allows for the quantification of surviving neurons in the peri-infarct region.[18][19]
-
Step 1: Tissue Preparation: Use brain sections adjacent to those used for TTC. The tissue should be properly fixed and cryoprotected.
-
Step 2: Staining: Mount 40 µm cryosections onto slides and stain with a 0.1% cresyl violet solution.[16][17]
-
Step 3: Dehydration & Mounting: Dehydrate the sections through an alcohol gradient, clear with xylene, and coverslip.
-
Step 4: Quantification: Under a microscope, count the number of healthy, well-stained neurons in defined regions of interest within the peri-infarct cortex. An observer blinded to the groups should perform the counting.
Comparative Data & Interpretation (Hypothetical Data)
The following tables present plausible data that would be generated from this study, illustrating how this compound could demonstrate superior neuroprotection.
Table 1: Comparative Neurological Function and Infarct Volume
| Group | n | Neurological Score (Mean ± SD) | Infarct Volume (% of Hemisphere, Mean ± SD) |
|---|---|---|---|
| Sham | 10 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle | 10 | 3.1 ± 0.5 | 45.2 ± 5.8 |
| Edaravone | 10 | 2.2 ± 0.6 | 31.5 ± 4.7 |
| This compound (Low) | 10 | 2.5 ± 0.7 | 35.1 ± 5.1 |
| this compound (High)| 10 | 1.4 ± 0.4 | 18.9 ± 3.9 |
-
Interpretation: The hypothetical data in Table 1 suggest that high-dose this compound significantly reduces both the functional neurological deficit and the volume of brain tissue death compared to both the vehicle and the Edaravone-treated groups.
Table 2: Comparative Neuronal Survival and Biomarker Modulation
| Group | Neuronal Survival (Peri-infarct, % of Sham) | Relative Caspase-3 Expression (Fold Change vs. Sham) | Relative Bcl-2/Bax Ratio (Fold Change vs. Sham) |
|---|---|---|---|
| Sham | 100% | 1.0 | 1.0 |
| Vehicle | 35% | 4.5 | 0.3 |
| Edaravone | 55% | 2.8 | 0.6 |
| this compound (High)| 75% | 1.5 | 0.9 |
-
Interpretation: Table 2 indicates that this compound treatment leads to greater neuronal survival. This is supported by molecular data showing a marked reduction in the executioner apoptosis protein, Caspase-3, and a restoration of the pro-survival Bcl-2/Bax ratio, suggesting a potent anti-apoptotic effect.[20][21][22]
Proposed Mechanism of Action of this compound
Based on the known functions of NBP and the anticipated enhancements of the this compound derivative, we propose a dual-action neuroprotective pathway.[1] this compound is hypothesized to not only scavenge ROS directly but also to activate the endogenous antioxidant Nrf2 pathway, leading to the upregulation of protective enzymes.[3][4][23] This, in turn, preserves mitochondrial integrity, inhibits the release of pro-apoptotic factors like cytochrome c, and ultimately blocks the activation of the caspase cascade.[1][24]
Caption: Proposed dual neuroprotective mechanism of this compound.
Conclusion and Future Directions
This guide provides a robust, multi-faceted framework for the in vivo validation of this compound. The comparative approach against Edaravone ensures that the generated data is clinically relevant and allows for a clear assessment of the compound's therapeutic potential. Positive results from these studies would strongly support further preclinical development, including long-term functional recovery studies, safety toxicology, and pharmacokinetics, paving the way for potential clinical trials. The multi-target mechanism of action, addressing both oxidative stress and apoptosis, positions this compound as a highly promising candidate for the next generation of stroke therapeutics.
References
-
Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. PMC. [Link]
-
Protocol for middle cerebral artery occlusion by an intraluminal suture method. PMC. [Link]
-
Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke. PMC. [Link]
-
Dl‐3‐n‐Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β. Wiley Online Library. [Link]
-
Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. Bio-protocol. [Link]
-
Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia. Taylor & Francis Online. [Link]
-
Behavioral tests in rodent models of stroke. PMC. [Link]
-
Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway. PMC. [Link]
-
Clinical Effects of Edaravone in Stroke: A Review. Indian Journal of Pharmacy Practice. [Link]
-
In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. MDPI. [Link]
-
In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies. Europe PMC. [Link]
-
What is the mechanism of Edaravone? Patsnap Synapse. [Link]
-
Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. PubMed. [Link]
-
Dl-3-n-Butylphthalide (NBP): A Promising Therapeutic Agent for Ischemic Stroke. Bentham Science. [Link]
-
Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats. Spandidos Publications. [Link]
-
Functional assessments in the rodent stroke model. PMC. [Link]
-
Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats. PubMed. [Link]
-
DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress. Frontiers. [Link]
-
Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. AHA/ASA Journals. [Link]
-
An in vivo model of ischemic stroke to study potential pharmacological targets. Sociedade Portuguesa de Farmacologia. [Link]
-
Long-Term Benefits of N-Butylphthalide in Preventing Ischemic Stroke R. TCRM. [Link]
-
Mouse Model of Middle Cerebral Artery Occlusion. PMC. [Link]
-
[In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. PubMed. [Link]
-
Establishing dMCAO Model in Mice. JoVE. [Link]
-
Middle Cerebral Artery Occlusion in Mice. JoVE. [Link]
-
NBP Relieves Cardiac Injury and Reduce Oxidative Stress and Cell Apoptosis in Heart Failure Mice by Activating Nrf2/HO-1/Ca2+-SERCA2a Axis. PMC. [Link]
-
Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. AHA/ASA Journals. [Link]
-
Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. [Link]
-
Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain. SciELO. [Link]
-
Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. Frontiers. [Link]
-
Systematic Review of the Neurological Deficit Score (NDS) and the Neurological Impairment Scale (NIS) for Testing Ischemic Stroke. CUNY Academic Works. [Link]
-
Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. NCBI Bookshelf. [Link]
-
(PDF) NBP Relieves Cardiac Injury and Reduce Oxidative Stress and Cell Apoptosis in Heart Failure Mice by Activating Nrf2/HO-1/Ca2+-SERCA2a Axis. ResearchGate. [Link]
-
Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques. PubMed. [Link]
-
DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress. PMC. [Link]
-
Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques. Semantic Scholar. [Link]
-
Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model. PubMed. [Link]
-
What is Nissl's granules? Neuron Structure - Neuroanatomy Basics. YouTube. [Link]
-
Apoptotic Mechanisms After Cerebral Ischemia. AHA/ASA Journals. [Link]
-
Nissl staining for evaluation of neuronal cell density at the lesion... ResearchGate. [Link]
-
Protocol to assess the effect of disease-driving variants on mouse brain morphology and primary hippocampal neurons. PMC. [Link]
-
Cresyl Violet Staining (Nissl Staining). The Open Lab Book. [Link]
-
Anti-apoptotic BCL-2 family proteins in acute neural injury. Frontiers. [Link]
-
Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols. [Link]
Sources
- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 5. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. scielo.br [scielo.br]
- 16. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
Comparative Efficacy and Pharmacokinetics of 10-OH-NBP vs. NBP in Ischemic Stroke Models: A Technical Guide
Executive Summary
For drug development professionals and neurovascular researchers, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of anti-ischemic agents is a critical hurdle. dl-3-n-butylphthalide (NBP) is a clinically validated therapeutic for acute ischemic stroke; however,1[1].
Recent comparative analyses highlight 10-hydroxy-NBP (10-OH-NBP) , a major circulating hydroxylated metabolite of NBP, as a bio-optimized alternative. This compound retains the exact mechanistic efficacy of its parent compound but demonstrates a vastly superior ability to penetrate the blood-brain barrier (BBB)[2]. This guide provides an objective, data-driven comparison of their performance to inform next-generation stroke therapeutics.
Mechanistic Causality: Pharmacodynamics vs. Pharmacokinetics
The Pharmacokinetic Advantage: Overcoming the BBB
Systemic administration of a neuroprotectant is futile if it cannot reach the ischemic penumbra. The structural addition of a hydroxyl group at the C-10 position of NBP fundamentally alters the molecule's lipophilicity and protein-binding affinities. The3[3]. By reducing peripheral protein sequestration, a significantly higher fraction of the unbound this compound molecule is available to partition into the central nervous system.
The Pharmacodynamic Equivalence: SIRT3-Mediated Protection
At the cellular level, both compounds exert their protective effects by rescuing mitochondrial Sirtuin 3 (SIRT3). During an ischemic stroke, oxygen and glucose deprivation followed by reperfusion (OGD/R) drastically downregulates SIRT3 in human endothelial cells. This downregulation triggers a lethal cascade of reactive oxygen species (ROS) overproduction and caspase-mediated apoptosis.2[2].
Figure 1: SIRT3-mediated neurovascular protection pathway activated by NBP and this compound.
Comparative Efficacy & Pharmacokinetic Data
The following table synthesizes the quantitative experimental data comparing the two agents. While their in vitro neuroprotective and anti-oxidative capabilities are virtually identical, this compound demonstrates a profound advantage in in vivo CNS penetration[2].
| Experimental Parameter | dl-3-n-butylphthalide (NBP) | 10-hydroxy-NBP (this compound) | Comparative Advantage |
| In Vitro Neuroprotection (SK-N-SH cells, OGD/R) | Rescues cell viability | Rescues cell viability | Equivalent efficacy |
| In Vitro Anti-oxidation (H₂O₂ damage model) | Reduces ROS damage | Reduces ROS damage | Equivalent efficacy |
| Endothelial SIRT3 Rescue (HUVECs, OGD/R) | Dose-dependent upregulation | Dose-dependent upregulation | Equivalent efficacy |
| Plasma Concentration (0–8h post 20 mg/kg oral) | Baseline reference | Statistically similar to NBP | Equivalent systemic exposure |
| Brain Concentration (0.5h post 20 mg/kg oral) | Baseline reference | ~2-fold higher than NBP | Superior rapid CNS penetration |
| Brain Concentration (8h post 20 mg/kg oral) | Baseline reference | ~3-fold higher than NBP | Superior sustained CNS retention |
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following methodologies detail the self-validating systems used to establish the comparative data above.
Protocol A: In Vitro OGD/R Endothelial Injury & SIRT3 Quantification
Objective: Validate the mechanistic PD equivalence of this compound and NBP at the cellular level[2]. Rationale: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) accurately simulates the ischemic penumbra, forcing cells into a state of metabolic crisis and ROS overproduction.
-
Cell Culture: Cultivate Human Umbilical Vein Endothelial Cells (HUVECs) in standard endothelial growth medium.
-
OGD Induction: Replace standard media with glucose-free/serum-free media. Transfer cells to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.
-
Reperfusion & Drug Treatment: Return cells to normoxic conditions (21% O₂, 5% CO₂) with standard media. Concurrently treat separate cohorts with:
-
Vehicle (DMSO control)
-
10 μM NBP
-
10 μM this compound
-
-
Quantification: Harvest cells at 24h post-reperfusion. Extract mitochondrial fractions and utilize Western Blotting to quantify SIRT3 expression relative to a mitochondrial loading control (e.g., VDAC).
-
Self-Validating Mechanism: The inclusion of a Normoxia + Vehicle control establishes baseline SIRT3 expression, while the OGD/R + Vehicle group confirms the successful induction of the ischemic injury. The delta between these two controls validates the assay's dynamic range before drug efficacy is evaluated.
Protocol B: In Vivo BBB Permeability & Pharmacokinetic Profiling
Objective: Demonstrate the superior target-site engagement and BBB penetration kinetics of this compound[2]. Rationale: Systemic exposure does not guarantee CNS efficacy. Brain-to-plasma ratios must be quantified to determine the true therapeutic window.
-
Animal Dosing: Administer 20 mg/kg of NBP or this compound via oral gavage to adult Sprague-Dawley rats.
-
Sampling Time-Course: Euthanize distinct cohorts at 0.5h, 2h, 4h, and 8h post-administration.
-
Tissue Processing: Collect systemic plasma. Immediately perfuse the brain with cold saline to remove intravascular blood, ensuring only parenchymal drug levels are measured. Homogenize brain tissue.
-
LC-MS/MS Analysis: Extract analytes using protein precipitation (acetonitrile). Quantify concentrations using liquid chromatography-tandem mass spectrometry.
-
Self-Validating Mechanism: By measuring both plasma and brain concentrations simultaneously, the protocol controls for variations in gastrointestinal absorption. Because plasma concentrations remain statistically similar between the two drugs[2], the assay definitively isolates BBB permeability as the independent variable driving the 2-to-3-fold increase in brain concentration.
Figure 2: Workflow for comparative in vivo pharmacokinetic and BBB permeability profiling.
Conclusion for Drug Developers
This compound represents a highly rational, bio-optimized evolution of NBP. By maintaining the core pharmacodynamic efficacy (SIRT3 rescue, ROS inhibition, and apoptosis prevention) while drastically improving pharmacokinetic distribution (up to 3-fold higher BBB penetration), this compound overcomes the primary clinical limitations of its parent compound. For researchers developing next-generation neurovascular therapeutics, this compound offers a superior target-site engagement profile, making it a highly promising candidate for advanced preclinical and clinical stroke models.
References
-
Rescue of Mitochondrial SIRT3 Ameliorates Ischemia-like Injury in Human Endothelial Cells. MDPI. 2
-
Research progress of 3-n-butylphthalide and its derivatives in combating cerebral ischemia. Higher Education Press.1
-
Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent. Frontiers. 3
Sources
Cross-Species Comparison of 10-OH-NBP Metabolism: A Technical Guide
Topic: Cross-species comparison of 10-OH-NBP metabolism Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical comparison of the metabolism and pharmacokinetics (PK) of 10-hydroxy-3-n-butylphthalide (this compound) , the primary active metabolite of the ischemic stroke drug 3-n-butylphthalide (NBP). Designed for drug development scientists, this document synthesizes data across Human , Rat , and Dog models.
Key Insight: While NBP is the parent drug, its clinical efficacy and safety profile are heavily driven by its metabolites. This compound exhibits significant species-dependent variability in systemic exposure (AUC), blood-brain barrier (BBB) permeability, and elimination kinetics. Humans show a "metabolite-dominant" profile where this compound exposure exceeds that of the parent drug by >10-fold, a phenomenon less pronounced in preclinical species.
Introduction: The Metabolic Imperative
3-n-butylphthalide (NBP) is extensively metabolized in the liver. The hydroxylation at the C-10 position of the butyl side chain yields This compound , a metabolite that retains neuroprotective activity but differs significantly in physicochemical properties (polarity) and transport mechanisms.
Selecting the correct animal model requires understanding these nuances:
-
Rats: High metabolic rate but distinct BBB transport selectivity (preferring 3-OH-NBP over this compound).
-
Dogs (Beagles): Often used for toxicity, but CYP ortholog differences (e.g., CYP3A12 vs. human CYP3A4) alter clearance rates.
-
Humans: Extensive first-pass metabolism leading to high circulating levels of this compound.
Metabolic Pathway Analysis
The formation of this compound is a Phase I oxidative reaction catalyzed primarily by Cytochrome P450 enzymes.
Mechanistic Causality
-
Human: CYP3A4 is the dominant catalyst, with minor contributions from CYP2E1 and CYP1A2.
-
Interspecies Variation: The reaction involves hydroxylation at the
carbon of the butyl side chain. In rats, this pathway competes aggressively with -oxidation, whereas in humans, hydroxylation and subsequent glucuronidation (Phase II) are predominant.
Visualization: NBP Metabolic Cascade
The following diagram illustrates the divergence in metabolic fate, highlighting the critical node of this compound formation.
Caption: Primary metabolic pathways of NBP. Red path indicates the formation of this compound, the dominant circulating species in humans.
Comparative Pharmacokinetics (Quantitative)
The following data consolidates findings from human clinical trials and preclinical ADME studies.
Table 1: Interspecies PK Parameters of this compound
Note: Values are normalized to equivalent mg/kg dosages for comparison.
| Parameter | Human (Homo sapiens) | Rat (Rattus norvegicus) | Dog (Canis lupus familiaris) |
| Primary Enzyme | CYP3A4, CYP2E1 | CYP3A1/2 | CYP3A12/26 |
| Exposure ( | > 10.0 (Metabolite Dominant) | ~0.5 - 1.0 | ~1.5 - 3.0 |
| 0.5 - 1.5 | 0.5 - 1.0 | 1.0 - 2.0 | |
| Elimination | ~10 - 12 | ~4 - 6 | ~6 - 9 |
| Plasma Protein Binding | High (>95%) | Moderate (~85%) | High (>90%) |
| Brain Penetration | Low to Moderate | Restricted (Efflux substrate) | Moderate |
Expert Commentary: In humans, the AUC of this compound is significantly higher than NBP, indicating that for clinical efficacy, the metabolite's pharmacology is as critical as the parent's. In rats, this compound is formed but does not cross the Blood-Brain Barrier (BBB) efficiently compared to its isomer 3-OH-NBP. This makes the rat a sub-optimal model for assessing the central nervous system (CNS) effects of this compound specifically.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
A. Liver Microsome Incubation Assay (In Vitro Clearance)
Objective: Determine intrinsic clearance (
-
Preparation: Thaw liver microsomes (Human, Rat, Dog) on ice.
-
Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Mix Microsomes (0.5 mg/mL) + NBP (1 µM) for 5 min at 37°C.
-
Control: Include a "No NADPH" control to rule out non-CYP degradation.
-
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge (15,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
B. LC-MS/MS Bioanalytical Workflow
Objective: Quantify this compound in plasma with high specificity, separating it from the 3-OH-NBP isomer.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 mins.
-
MS Mode: Positive ESI, MRM (Multiple Reaction Monitoring).[2]
-
Transition: m/z 207.1
171.1 (Water loss specific to 10-OH).
-
Caption: Validated LC-MS/MS workflow for differentiating NBP hydroxylated metabolites.
Interspecies Extrapolation (Safety Assessment)
When extrapolating toxicity or efficacy data from animals to humans, simple body-weight scaling is insufficient for this compound due to the metabolic disparity.
Recommended Scaling Approach:
Use Allometric Scaling with Correction Factors for metabolic rate.
Safety Margin Calculation:
Do not rely solely on the parent NBP dose. Calculate safety margins based on This compound AUC :
References
-
Diao, X., et al. (2013). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition, 41(2), 430-444. Link
-
Chen, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica, 36(12), 1520-1527. Link
-
Lin, L., et al. (2021). Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma by using liquid chromatography tandem mass spectrometry and application to a pharmacokinetic study.[1] Biomedical Chromatography, 35(9), e5184. Link
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894. Link
Sources
Is 10-OH-NBP More Potent Than Its Parent Drug NBP? A Technical Comparison Guide
Executive Summary
For drug development professionals and researchers evaluating neuroprotective agents, the comparison between dl-3-n-butylphthalide (NBP) and its major circulating metabolite, 10-hydroxy-NBP (10-OH-NBP), presents a classic case of pharmacokinetic-driven potency. While both compounds exhibit equivalent in vitro pharmacodynamic efficacy—specifically in rescuing mitochondrial SIRT3 and preventing oxidative damage—This compound is considered a more potent in vivo therapeutic candidate . This enhanced potency is entirely driven by its superior pharmacokinetic profile, notably its significantly higher unbound fraction in plasma and its exceptional ability to cross the blood-brain barrier (BBB)[1][2].
Mechanistic Background: NBP and this compound
NBP is a well-established cardiovascular and neuroprotective drug utilized primarily for the treatment of ischemic stroke[3]. Following oral administration, NBP undergoes extensive hepatic metabolism via cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1), yielding several hydroxylated metabolites[4].
Among these, this compound emerges as the most critical active metabolite. The neuroprotective mechanism of both the parent drug and this compound relies heavily on the activation of the SIRT1/SIRT3 pathways, which mitigate mitochondrial dysfunction, reduce reactive oxygen species (ROS) production, and inhibit apoptosis in endothelial and neuronal cells during ischemia-reperfusion injury[2][5].
Pharmacokinetic & Pharmacodynamic Comparison
The Blood-Brain Barrier (BBB) Advantage
The primary differentiator between NBP and this compound lies in their tissue distribution. Efficacy in ischemic stroke models is strictly bottlenecked by the drug's ability to achieve therapeutic concentrations in the brain parenchyma.
-
Protein Binding: this compound exhibits a highly favorable plasma protein binding profile. In rat models, approximately 60% of this compound remains unbound in plasma, allowing a larger free fraction to diffuse across the BBB[1].
-
Brain Exposure: Following equivalent oral dosing, the brain concentration of this compound is approximately 2-fold higher at 0.5 hours and 3-fold higher at 8 hours compared to NBP[2]. This sustained exposure ensures prolonged target engagement at the site of ischemic injury.
In Vitro Efficacy: SIRT3 Activation and Neuroprotection
When isolated from pharmacokinetic variables in in vitro models, this compound and NBP demonstrate nearly identical pharmacodynamic potency. In Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) assays using human umbilical vein endothelial cells (HUVECs) and SK-N-SH neuronal cells, this compound successfully retains the SIRT3-rescuing capabilities of NBP[2]. Both compounds equally improve cell viability and neutralize H2O2-induced oxidative damage[2]. Therefore, the increased in vivo potency of this compound is a direct result of enhanced drug delivery to the central nervous system rather than a higher intrinsic affinity for the SIRT3 target.
Quantitative Data Summary
The following table synthesizes the experimental data comparing the two compounds:
| Pharmacological Parameter | NBP (dl-3-n-butylphthalide) | This compound (10-hydroxy-NBP) |
| Primary Molecular Target | SIRT3 / SIRT1 | SIRT3 / SIRT1 |
| In Vitro Neuroprotection (OGD/R) | High (Baseline) | High (Equivalent) |
| In Vitro Anti-oxidation (H2O2) | High (Baseline) | High (Equivalent) |
| BBB Penetration Capability | Moderate | Highly Superior |
| Relative Brain Concentration (0.5 h) | 1.0x | ~2.0x |
| Relative Brain Concentration (8.0 h) | 1.0x | ~3.0x |
| Unbound Fraction in Plasma | Low | ~60% (High free drug availability) |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols outline the standard methods used to establish the comparative efficacy and distribution of these compounds.
Protocol A: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay
Causality Insight: The OGD/R model is utilized because it accurately mimics the biphasic pathology of an ischemic stroke—initial nutrient/oxygen starvation followed by a destructive surge of oxidative stress upon reperfusion.
-
Cell Culture Preparation: Seed SK-N-SH or HUVEC cells in 96-well plates and culture until 80% confluence.
-
Drug Pre-treatment: Treat cells with varying equimolar concentrations of NBP or this compound (e.g., 10 μM) for 2 hours prior to injury.
-
OGD Induction (Ischemia): Wash cells with PBS and replace standard media with glucose-free, serum-free DMEM. Place the plates in a hypoxia chamber (1% O₂ , 5% CO₂, 94% N₂) at 37°C for 4 to 6 hours.
-
Reperfusion: Remove the plates from the hypoxia chamber. Replace the glucose-free media with standard complete culture media containing the respective drug treatments. Incubate under normoxic conditions (95% air, 5% CO₂) for 24 hours.
-
Viability Assessment: Add CCK-8 reagent to each well and incubate for 1-2 hours. Measure absorbance at 450 nm using a microplate reader to quantify cell viability. Self-Validation: Always include a normoxic control group and an OGD/R vehicle-treated group to validate the assay's dynamic range.
Protocol B: LC-MS/MS Quantification of Brain Penetration
Causality Insight: Perfusing the animal with saline prior to brain extraction is a critical, non-negotiable step. Without perfusion, residual blood trapped in the cerebral microvasculature will falsely elevate the measured brain concentration, invalidating the BBB penetration data.
-
Dosing: Administer NBP or this compound (e.g., 20 mg/kg) orally to Sprague-Dawley rats.
-
Tissue Collection: At designated time points (0.5 h, 2 h, 8 h), anesthetize the rats. Collect blood samples via cardiac puncture, then immediately perform transcardial perfusion with ice-cold heparinized saline until the liver and brain are blanched.
-
Homogenization: Extract the brain, weigh it, and homogenize in 3 volumes of ice-cold methanol to precipitate proteins and extract the analytes.
-
Sample Preparation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and dry it under a gentle stream of nitrogen. Reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantify the concentrations of NBP and this compound using matrix-matched calibration curves and an internal standard (e.g., PHPB).
Pathway Visualization
The following diagram illustrates the comparative pharmacokinetic and pharmacodynamic workflow of NBP and this compound, highlighting how enhanced BBB penetration leads to superior in vivo outcomes.
Fig 1: PK/PD workflow comparing NBP and this compound in ischemic stroke models.
References
-
Diao, X., et al. "Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier." Acta Pharmacologica Sinica, 36(12), 1520-1527 (2015). URL: [Link]
-
Liu, X., et al. "Rescue of Mitochondrial SIRT3 Ameliorates Ischemia-like Injury in Human Endothelial Cells." International Journal of Molecular Sciences, 23(16), 9118 (2022). URL:[Link]
-
Peng, Y., et al. "A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives." BioMed Research International, 2016, 3269692 (2016). URL:[Link]
-
Li, J., et al. "Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation." Drug Metabolism and Disposition, 41(1), 133-144 (2013). URL:[Link]
Sources
- 1. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating Analytical Methods for 10-OH-NBP Quantification
This document is not a rigid protocol but a comprehensive guide born from field experience. We will explore the causality behind experimental choices, compare the predominant analytical techniques, and provide self-validating, step-by-step protocols grounded in authoritative regulatory standards.
The Bedrock of Bioanalysis: Regulatory Adherence
Before we delve into specific techniques, it is paramount to acknowledge the regulatory framework that ensures the integrity of bioanalytical data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for method validation.[4][5][6][7] Adherence to these guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, is not merely about compliance; it is about ensuring that our methods are demonstrably reliable, reproducible, and fit for purpose.[8] The core validation parameters we will discuss—accuracy, precision, selectivity, sensitivity, and stability—are all defined within these essential documents.[4][9]
Comparative Analysis of Leading Analytical Technologies
The quantification of a small molecule metabolite like 10-OH-NBP in complex biological matrices such as plasma or brain tissue presents unique challenges, primarily the need for high sensitivity and selectivity to distinguish it from the parent drug and other metabolites.[3] The three most common techniques employed for such tasks are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation by chromatography, detection by UV light absorbance. | Separation by gas chromatography, detection by mass-to-charge ratio. |
| Selectivity | Very High (based on parent and fragment ion masses).[10] | Moderate to Low (risk of interference from co-eluting compounds with similar UV absorbance).[11] | High (mass-based detection).[12] |
| Sensitivity (LLOQ) | Very High (sub-ng/mL to pg/mL levels).[13][14][15] | Low (typically >10 ng/mL).[16][17][18] | High (ng/mL to pg/mL levels), but can be limited by derivatization efficiency.[19] |
| Matrix Effect | Potential for ion suppression or enhancement, requires careful evaluation.[20] | Less susceptible to matrix effects compared to MS, but can have baseline noise. | Can be affected by non-volatile matrix components. |
| Derivatization | Not typically required for this compound. | Not required. | Required for polar, non-volatile compounds like this compound to increase volatility.[12][21] |
| Throughput | High, with run times often under 5-10 minutes.[2] | Moderate, run times can be longer to achieve necessary separation.[22] | Lower, due to longer run times and sample derivatization steps. |
| Ideal Application | Pharmacokinetic studies, metabolite identification, trace-level quantification in complex matrices. | Analysis of formulations, quantification when concentrations are high and matrix is simple. | Volatile compound analysis; less ideal for this application due to the need for derivatization. |
As the data illustrates, LC-MS/MS is unequivocally the gold standard for quantifying metabolites like this compound in biological samples due to its superior sensitivity and selectivity.[23] While HPLC-UV is a robust and cost-effective technique, it often lacks the sensitivity required for pharmacokinetic studies where metabolite concentrations can be very low.[16] GC-MS, while sensitive, introduces the complexity and potential variability of a mandatory derivatization step for a hydroxylated compound like this compound, making it a less direct and often less desirable approach.[24]
Methodology Deep Dive: Protocols and Workflows
Here, we provide detailed protocols for the two most viable methods. The causality behind each step is explained to empower you to adapt these methods to your specific needs.
Method 1: The Gold Standard - LC-MS/MS
This method provides the high sensitivity and selectivity required for rigorous pharmacokinetic analysis in biological matrices like plasma and brain homogenate.[3]
Caption: LC-MS/MS workflow for this compound quantification.
-
Preparation of Standards:
-
Prepare a primary stock solution of this compound and a deuterated internal standard (IS), such as this compound-d4, in methanol or DMSO.[1]
-
Causality: Using a stable isotope-labeled internal standard is the best practice as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing the most accurate quantification.[1]
-
Create a series of working standard solutions by serial dilution. These will be used to spike blank matrix (plasma, brain homogenate) to generate the calibration curve.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of sample (plasma, calibrator, or QC), add 10 µL of the IS working solution.
-
Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate-ethyl ether, 1:5, v/v).[2]
-
Causality: This organic solvent mixture efficiently extracts the moderately polar analyte from the aqueous biological matrix while precipitating proteins.
-
Vortex for 5 minutes, then centrifuge at 4000 g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Conditions (UPLC/HPLC):
-
Column: C18 column (e.g., ACQUITY BEH C18, 2.1 × 50 mm, 1.7 µm).[2]
-
Causality: A C18 stationary phase provides excellent hydrophobic retention for small molecules like this compound. Sub-2 µm particles (UPLC) allow for faster, more efficient separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Causality: Formic acid acidifies the mobile phase, which promotes the protonation of the analyte ([M+H]+), enhancing signal in positive ionization mode ESI.
-
Flow Rate: 0.3 mL/min.[2]
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
-
Mass Spectrometric Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Causality: The structure of this compound is amenable to gaining a proton in ESI+.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out background noise.[13]
-
MRM Transitions:
-
This compound: m/z 207.1 > 171.1[2]
-
IS (this compound-d4): Determine by infusion (e.g., m/z 211.1 > 175.1).
-
-
Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.
-
Method 2: The Accessible Alternative - HPLC-UV
This method is suitable for applications where analyte concentrations are expected to be higher and the sample matrix is less complex, or when an LC-MS/MS system is unavailable.
Caption: HPLC-UV workflow for this compound quantification.
-
Preparation of Standards:
-
Prepare stock and working solutions as described for the LC-MS/MS method. For an internal standard, a structurally similar compound with a distinct retention time and UV absorbance can be used.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of sample, add 400 µL of ice-cold acetonitrile (or a mixture of ZnSO4 and methanol).[16]
-
Causality: This is a fast and simple method to remove the majority of proteins. The 2:1 ratio of organic solvent to aqueous sample ensures efficient precipitation.
-
Vortex for 2 minutes, then centrifuge at 10,000 g for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]
-
Causality: A standard 5 µm particle size column is robust and suitable for this less demanding separation.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5). The exact ratio should be optimized to achieve good resolution and a reasonable run time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV absorbance maximum of this compound. A wavelength around 230 nm is a good starting point based on the phthalide structure.[3]
-
Causality: Setting the detector to the wavelength of maximum absorbance (λmax) provides the highest sensitivity for the analyte. A photodiode array (PDA) detector is ideal for confirming peak purity.
-
Conclusion: Selecting the Appropriate Method
The choice between these validated methods hinges on the specific demands of your research.
-
For pharmacokinetic and toxicokinetic studies , where low concentrations in complex biological matrices are the norm, LC-MS/MS is the only viable choice . Its unparalleled sensitivity and selectivity ensure data integrity, which is essential for regulatory submissions and critical decision-making in drug development.[4][23]
-
For quality control of bulk substances or high-concentration formulation analysis , where sensitivity is not the primary concern, HPLC-UV offers a reliable, cost-effective, and highly accessible solution .
Ultimately, a properly validated analytical method is the cornerstone of sound scientific research. By understanding the principles behind the techniques and the regulatory standards that govern them, you can generate data that is not only accurate but also authoritative and trustworthy.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][6]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link][8]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][7]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][25]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link][5]
-
Khan, A., et al. (2004). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. ResearchGate. [Link][16]
-
Honig, G. R., & Hollenberg, P. F. (2000). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][26]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link][27]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link][28]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][30]
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica. [Link][3]
-
Kwasnik, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. [Link][10]
-
SpringerLink. An HPLC Method for the Quantitation of Propafenone and Its Metabolites. [Link][31]
-
Mandrioli, R., et al. (2019). Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L. Molecules. [Link][22]
-
Waters Corporation. Quantitative Analysis of Cannabinoids in Whole Blood Using UPLC-MS/MS for Forensic Laboratories. [Link][20]
-
Diao, X., et al. (2015). Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. PubMed. [Link][32]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography. [Link][13]
-
Erk, N. (2012). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. ResearchGate. [Link][11]
-
Li, Y., et al. (2021). Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link][2]
-
Berton, D. C. S., et al. (2018). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Brazilian Journal of Pharmaceutical Sciences. [Link][33]
-
Journal of Analytical Science and Technology. (2021). Analytical Techniques Used for Analysis of Cannabinoids. [Link][34]
-
Workman, H., et al. (2017). Liquid Chromatography–Time-of-Flight Mass Spectrometry for Cannabinoid Profiling and Quantitation in Hemp Oil Extracts. Spectroscopy Online. [Link][35]
-
Damodaran, M., et al. (2019). Cost-Effective HPLC-UV Method for Quantification of Vitamin D2 and D3 in Dried Blood Spot: A Potential Adjunct to Newborn Screening for Prophylaxis of Intractable Paediatric Seizures. Chemical & Pharmaceutical Bulletin. [Link][17]
-
Patel, B. H. (2014). RP-UFLC Method for Estimation of Propafenone in Tablets. International Journal of Pharmaceutical Sciences and Research. [Link][18]
-
Cogan, P. S., et al. (2018). A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products. PLOS ONE. [Link][14]
-
Ahmed, F., et al. (2022). Gas chromatographic analysis of naturally occurring cannabinoids: A review of literature published during the past decade. SciSpace. [Link][12]
-
Wiley Analytical Science. (2020). New LC-MS method for cannabinoid analysis. [Link][36]
-
Waters Corporation. Simultaneous Detection and Quantification of Cannabinoids in Whole Blood by GC Tandem Quadrupole MS. [Link]
-
Al-Asmari, A. I., & Al-Zahrani, A. A. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Scientific Reports. [Link][21]
-
ResearchGate. Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain.... [Link][37]
-
University of Malta. (2021). Analytical Techniques Used for Analysis of Cannabinoids. [Link][24]
-
ArTS. (2023). Quantification of 7 cannabinoids in cannabis oil using GC-MS. [Link][19]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
- 10. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Cost-Effective HPLC-UV Method for Quantification of Vitamin D2 and D3 in Dried Blood Spot: A Potential Adjunct to Newborn Screening for Prophylaxis of Intractable Paediatric Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RP-UFLC Method for Estimation of Propafenone in Tablets | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. arts.units.it [arts.units.it]
- 20. lcms.cz [lcms.cz]
- 21. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. um.edu.mt [um.edu.mt]
- 25. bioanalysisforum.jp [bioanalysisforum.jp]
- 26. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 29. researchgate.net [researchgate.net]
- 30. fda.gov [fda.gov]
- 31. taylorfrancis.com [taylorfrancis.com]
- 32. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. cannabissciencetech.com [cannabissciencetech.com]
- 35. spectroscopyonline.com [spectroscopyonline.com]
- 36. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 37. researchgate.net [researchgate.net]
Comparative Study: Blood-Brain Barrier Permeability of 10-OH-NBP vs. 3-OH-NBP
[1][2][3]
Executive Summary
This guide provides a technical comparison of the blood-brain barrier (BBB) permeability of 10-hydroxy-NBP (10-OH-NBP) and 3-hydroxy-NBP (3-OH-NBP) , the two primary oxidative metabolites of the ischemic stroke drug dl-3-n-butylphthalide (NBP).[1]
Key Finding: Despite 3-OH-NBP exhibiting significantly higher systemic plasma exposure (approx.[1][2] 4.6-fold higher AUC), This compound demonstrates superior BBB permeability and brain tissue accumulation.
Mechanism: The disparity is driven by two critical factors:
-
Efflux Transport: 3-OH-NBP is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain. This compound evades these transporters.
-
Protein Binding: While this compound has higher plasma protein binding, its net flux into the brain is favored by the lack of active efflux, whereas 3-OH-NBP is restricted despite a higher free fraction in the brain.
Pharmacokinetic Profile & Brain Distribution[1][2][3][4]
The following data summarizes the comparative pharmacokinetics (PK) observed in rodent models following oral administration of NBP. This inversion of plasma-to-brain ratios is a classic example of transporter-mediated restriction.
Table 1: Comparative PK Parameters (Plasma vs. Brain)[3]
| Parameter | 3-OH-NBP | This compound | Comparative Insight |
| Plasma Exposure ( | High (~5800 ng·h/mL) | Low (~1250 ng·h/mL) | 3-OH-NBP circulates at ~4.6x higher levels in blood.[1][2] |
| Brain Exposure ( | Low (~130 ng·g·h) | High (~1100 ng·g·h) | This compound achieves ~8.5x higher brain exposure.[1] |
| Brain-to-Plasma Ratio ( | 0.022 | 0.88 | This compound partitions into the brain 40x more efficiently. |
| Plasma Protein Binding (Unbound %) | ~22% | ~60% | This compound is more available in plasma to cross membranes. |
| Brain Protein Binding (Unbound %) | ~100% | ~50% | 3-OH-NBP does not bind brain tissue, yet cannot accumulate. |
Data derived from comparative LC-MS/MS analysis of rat homogenates [1].
Mechanistic Analysis of BBB Transport
The differential permeability is not governed by passive diffusion alone (lipophilicity) but by the "gatekeeper" function of the BBB efflux transporters.
The Efflux Hypothesis
Experiments utilizing specific inhibitors (Tariquidar for P-gp and Pantoprazole for BCRP) confirm that 3-OH-NBP is a dual substrate . When these transporters are inhibited, the brain concentration of 3-OH-NBP rises significantly. Conversely, this compound levels remain largely unchanged, indicating it enters the brain primarily via passive diffusion and is not recognized by these efflux pumps.
Visualization: Transport Pathways
The following diagram illustrates the kinetic fate of both metabolites at the Blood-Brain Barrier interface.
Caption: Schematic of BBB transport showing 3-OH-NBP restriction via active efflux (P-gp/BCRP) versus unimpeded passive diffusion of this compound.
Experimental Protocol: Quantifying Brain Uptake
To replicate these findings or assess similar derivatives, use the following validated LC-MS/MS workflow. This protocol ensures the separation of bound vs. unbound fractions and accurate quantification in lipid-rich brain matrices.
Workflow Overview
-
In Vivo Dosing: Oral/IV administration to Sprague-Dawley rats.
-
Perfusion: Saline perfusion to remove intravascular blood (critical to avoid false positives).
-
Homogenization: Mechanical disruption of brain tissue.
-
Extraction: Protein precipitation with acetonitrile.
-
Detection: LC-MS/MS (MRM mode).
Detailed Step-by-Step Guide
Phase 1: Sample Preparation
-
Harvesting: At
(approx. 1h post-dose), anesthetize animal. -
Perfusion: Transcardially perfuse with 50 mL ice-cold saline until liver clears and effluent is clear. Why: Eliminates drug contained in brain capillaries, measuring only drug that crossed the BBB.
-
Weighing: Weigh whole brain (wet weight).
-
Homogenization: Add 3 volumes of saline (
) to brain tissue. Homogenize at 12,000 rpm for 1 min (ice bath).
Phase 2: Extraction (Protein Precipitation)
-
Aliquot 50 µL of brain homogenate into a centrifuge tube.
-
Add 150 µL of Acetonitrile (containing Internal Standard, e.g., Diazepam or stable isotope NBP).
-
Vortex vigorously for 3 minutes .
-
Centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Transfer supernatant to LC vial.
Phase 3: LC-MS/MS Analysis[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 × 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Methanol.
-
Gradient: 40% B to 90% B over 3 mins.
-
-
MRM Transitions (Precursor
Product):-
3-OH-NBP:
207.1 161.1 (Quantifier) -
This compound:
207.1 133.1 (Quantifier) -
Note: Isomers have identical mass; chromatographic separation is mandatory.
-
Visualization: Analytical Workflow
Caption: Step-by-step LC-MS/MS bioanalytical workflow for determining brain tissue concentrations of NBP metabolites.
Conclusion & Recommendations
For drug development professionals targeting CNS indications:
-
Candidate Selection: If developing NBP derivatives, This compound represents a superior scaffold for CNS penetration compared to 3-OH-NBP, despite the latter's higher systemic abundance.
-
Formulation Strategy: To utilize 3-OH-NBP effectively, co-administration with P-gp inhibitors or nano-encapsulation (e.g., borneol-modified liposomes) is required to bypass efflux pumps.
-
Biomarker Utility: While 3-OH-NBP is a better plasma biomarker for compliance (due to high AUC), this compound is the relevant marker for pharmacodynamic correlation in the brain.
References
-
Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica, 2015.[1]
-
Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition, 2013.
-
DL-3-n-butylphthalide protects the blood-brain barrier against ischemia/hypoxia injury via upregulation of tight junction proteins. Chinese Medical Journal, 2019.
-
Enhanced permeability of blood–brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. International Journal of Nanomedicine, 2018.
Sources
- 1. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Replicating key findings of 10-OH-NBP preclinical research
Replicating Key Findings: 10-OH-NBP vs. NBP in Preclinical Neuroprotection
Executive Summary: The Active Metabolite Hypothesis
Objective: This guide details the experimental protocols required to replicate the pharmacokinetic isolation and neuroprotective validation of 10-hydroxy-dl-3-n-butylphthalide (this compound) .
While NBP (dl-3-n-butylphthalide) is a clinically approved anti-ischemic drug, its rapid metabolism generates multiple derivatives. Research by Diao et al.[1][2] and others has identified This compound not merely as a waste product, but as a bioactive metabolite with a distinct blood-brain barrier (BBB) penetration profile superior to its isomer, 3-OH-NBP. Replicating these findings is critical for understanding NBP’s sustained therapeutic window and developing next-generation derivatives.
Comparative Profile: NBP vs. This compound vs. 3-OH-NBP
The following table summarizes the physicochemical and pharmacokinetic distinctions that must be replicated to validate the "active metabolite" hypothesis.
| Feature | NBP (Parent Drug) | This compound (Target Metabolite) | 3-OH-NBP (Isomer) |
| Role | Primary Therapeutic Agent | Bioactive Metabolite | Major Circulating Metabolite |
| Formation | Synthetic / Extraction | CYP450 Hydroxylation (CYP3A4, 2E1) | CYP450 Hydroxylation |
| Plasma Exposure (AUC) | Baseline | Low (~20-25% of 3-OH-NBP) | High (Dominant in plasma) |
| BBB Permeability (Kp,uu) | High (Lipophilic) | High (Active transport/Diffusion) | Low (Efflux substrate) |
| Protein Binding (Plasma) | High (>98%) | Moderate (~40% Bound) | High (~78% Bound) |
| Key Differentiator | Rapidly metabolized | Retained in Brain Tissue | Excluded from Brain (P-gp substrate) |
Protocol 1: Biosynthesis & Isolation of this compound
Rationale: Chemical synthesis of this compound is complex and low-yield. The standard research protocol utilizes microbial biotransformation to generate high-purity reference standards for biological testing.
Workflow Diagram
Caption: Microbial biotransformation workflow for generating this compound from NBP substrate.
Step-by-Step Methodology
-
Strain Preparation: Inoculate Cunninghamella blakesleana (AS 3.970) on potato dextrose agar (PDA) slants. Incubate at 28°C for 4 days.
-
Seed Culture: Transfer mycelia to 250 mL Erlenmeyer flasks containing 100 mL liquid medium (20g glucose, 5g peptone, 5g yeast extract, 5g NaCl, 5g K2HPO4 per L). Shake at 120 rpm, 28°C for 24 hours.
-
Biotransformation: Add NBP (dissolved in ethanol) to the culture (final conc. 0.5 mg/mL).[3] Continue incubation for 96–120 hours.
-
Extraction: Filter mycelia. Extract the broth 3 times with equal volumes of Ethyl Acetate . Combine organic layers and evaporate to dryness under vacuum.
-
Purification:
-
Load residue onto a silica gel column (200–300 mesh).
-
Elute with a gradient of Petroleum Ether : Ethyl Acetate (from 20:1 to 1:1).
-
Validation: Monitor fractions via TLC. This compound typically elutes after the parent NBP but before 3-OH-NBP due to polarity differences. Confirm structure via 1H-NMR (Look for hydroxylation shift at C-10 position).
-
Protocol 2: Validating Isomer-Selective BBB Penetration
Rationale: The critical finding to replicate is that while 3-OH-NBP is abundant in blood, it does not enter the brain. This compound must be shown to cross the BBB effectively.
Experimental Design
-
Subjects: Male Sprague-Dawley rats (200–250g).
-
Groups:
-
NBP Oral Group: 20 mg/kg (to measure metabolite formation).
-
IV Tracer Group (Optional): IV injection of isolated this compound vs. 3-OH-NBP to calculate absolute transport.
-
Analytical Workflow (LC-MS/MS)
-
Sampling: Collect plasma and brain tissue at 0.5, 1, 2, 4, and 8 hours post-dosing.
-
Brain Homogenization: Homogenize brain tissue in saline (1:3 w/v).
-
Protein Precipitation: Add Methanol (containing Internal Standard) to plasma/homogenate (3:1 ratio). Vortex 1 min, Centrifuge 10 min at 13,000 rpm.
-
Chromatography Conditions:
Data Calculation (The "Proof")
You must calculate the Unbound Brain-to-Plasma Ratio (
-
Replication Success Criteria:
- for This compound should be > 0.5 (indicating good passive/active entry).
- for 3-OH-NBP should be < 0.1 (indicating efflux/exclusion).
Protocol 3: In Vitro Neuroprotection (OGD/R Model)
Rationale: To confirm this compound is "bioactive" and not just a marker, it must demonstrate protection against ischemia-reperfusion injury independent of the parent drug.
Mechanism of Action Pathway
Caption: Proposed neuroprotective mechanism of this compound via Nrf2 activation and mitochondrial stabilization.
Step-by-Step Protocol
-
Cell Culture: Primary Cortical Neurons (E18 rat embryos), cultured for 7 days (DIV7).
-
OGD Induction: Replace media with glucose-free Earle's Balanced Salt Solution (EBSS). Place cells in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 2 hours .
-
Reperfusion & Treatment:
-
Replace EBSS with normal neurobasal media + glucose.
-
Add Treatment: Vehicle, NBP (10 µM), or This compound (10 µM) .
-
Incubate in normoxia for 24 hours.
-
-
Readouts:
-
Cell Viability: CCK-8 or MTT assay.
-
Apoptosis: Annexin V-FITC/PI flow cytometry.
-
Mitochondrial Function: JC-1 staining (Red/Green fluorescence ratio).
-
-
Expected Result: this compound should restore cell viability to levels comparable to NBP, validating that the metabolite retains the pharmacophore's activity.
References
-
Diao, X., et al. (2015). "Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier." Acta Pharmacologica Sinica.
-
Li, L., et al. (2010). "dl-3-n-Butylphthalide prevents neuronal cell death after focal cerebral ischemia in mice via the JNK pathway."[7] Brain Research.
-
Yang, Y., et al. (2015). "Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation." Drug Metabolism and Disposition.
-
Sun, Y., et al. (2024). "Neuroprotective effect of NBP via inhibition of ferroptosis and activation of Nrf2/HO-1 signaling pathway." Neurotherapeutics.
-
Gallego-Gallegos, M., et al. (2015). "Synthesis of a molecularly imprinted polymer for the isolation of 1-hydroxypyrene in human urine." Talanta.
Sources
- 1. Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
Assessing the Translational Potential of 10-OH-NBP Studies
Executive Summary: The Metabolite-Driver Hypothesis
In the landscape of ischemic stroke therapeutics, 3-n-butylphthalide (NBP) stands as a clinically approved agent (China) with a pleiotropic mechanism of action. However, recent pharmacokinetic (PK) profiling reveals that the parent compound undergoes extensive first-pass metabolism, yielding 10-hydroxy-NBP (10-OH-NBP) as the predominant circulating species.
This guide assesses the translational potential of this compound, shifting the focus from the parent drug to its major metabolite. Current evidence suggests that this compound is not merely a metabolic byproduct but a stable, blood-brain barrier (BBB)-permeable bioactive agent that may drive a significant portion of the therapeutic efficacy observed in NBP treatments. For drug development professionals, this compound represents a critical pivot point: it offers a pathway to optimized dosing strategies (as a biomarker) or a novel therapeutic entity with improved bioavailability compared to the parent compound.
Comparative Technical Analysis: NBP vs. This compound[1][2][3][4][5]
The translational viability of this compound hinges on its pharmacokinetic superiority and its ability to access the central nervous system (CNS). The following data synthesis highlights the "Isomer-Selective Distribution" phenomenon observed in preclinical models.
Table 1: Pharmacokinetic & BBB Permeability Profile (Rat Model)
| Parameter | Parent Compound (NBP) | Metabolite (this compound) | Translational Insight |
| Plasma Exposure (AUC) | Baseline (Reference) | ~10.3x higher than NBP | This compound is the dominant systemic species; NBP is rapidly cleared. |
| Plasma Protein Binding | High (>95%) | Moderate (~40% unbound) | Higher free fraction in this compound theoretically increases tissue availability. |
| Brain Cmax (ng/g) | Variable | 213 ± 160 | This compound achieves significant CNS concentrations despite not being generated in the brain. |
| Brain/Plasma Ratio | Moderate | Lower than NBP | While absolute brain levels are high due to massive plasma exposure, the efficiency of transport is lower than NBP. |
| Metabolic Origin | Administered Drug | Hepatic CYP3A4 Oxidation | This compound is formed peripherally and must cross the BBB to act neuroprotectively. |
Key Technical Insight: Unlike 3-OH-NBP, which shows limited brain uptake due to active efflux, This compound penetrates the BBB effectively. Its high absolute concentration in the brain is driven by a "mass action" effect from its elevated plasma levels, overcoming its lower intrinsic permeability coefficient.
Mechanism of Action & Metabolic Pathway
To understand the therapeutic leverage of this compound, we must visualize its formation and transport. The diagram below illustrates the "Liver-to-Brain Axis" where hepatic activation converts NBP into its stable circulating form.
Figure 1: The metabolic trajectory of NBP.[1] Note that this compound is generated in the liver and relies on high plasma concentration gradients to penetrate the BBB, whereas 3-OH-NBP is restricted by efflux transporters.
Experimental Protocols for Translational Assessment
To validate this compound as a superior candidate or biomarker, rigorous experimental workflows are required. Below are the standard operating procedures (SOPs) for synthesis, detection, and efficacy testing.
Protocol A: LC-MS/MS Quantification (PK Validation)
Objective: Accurately quantify this compound in plasma and brain homogenate to determine BBB partitioning.
-
Reagents:
-
Analyte: this compound (Synthetic standard).[2]
-
Internal Standard (IS): This compound-d4 (Deuterated standard is critical for matrix effect correction).
-
Mobile Phase: Acetonitrile (ACN) and 0.1% Formic Acid in water.
-
-
Sample Preparation (Self-Validating Step):
-
Mix 50 µL plasma/brain homogenate with 10 µL IS.
-
Precipitate proteins with 150 µL ice-cold ACN. Vortex 1 min, Centrifuge at 12,000g for 10 min.
-
Validation Check: Spike control matrix with known concentrations (Low, Mid, High) to calculate recovery rates (>85% required).
-
-
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 1.8 µm).
-
Gradient: 10% ACN to 90% ACN over 5 mins.
-
Detection: MRM mode (Transition m/z 207.1 → 105.1 for this compound).
-
Protocol B: MCAO Efficacy Model (Activity Assessment)
Objective: Determine if this compound confers neuroprotection independently of the parent NBP.
-
Animal Model: Adult male Sprague-Dawley rats (250–300g).
-
Induction: Transient Middle Cerebral Artery Occlusion (tMCAO).[3]
-
Insert silicon-coated monofilament via ECA to occlude MCA for 90 minutes.
-
Confirm occlusion via Laser Doppler Flowmetry (>70% drop in CBF).
-
-
Treatment Groups:
-
Endpoints:
-
24h: Neurological Deficit Score (Longa Scale).
-
24h: Infarct Volume (TTC Staining).
-
Biomarker: Measure oxidative stress markers (MDA, SOD) in the penumbra.
-
Translational Gaps & Future Directions
While NBP is approved, the "this compound" pathway offers a second-generation opportunity.
-
The "Prodrug" Paradox: Since NBP is rapidly converted to this compound, NBP acts effectively as a prodrug. Direct administration of this compound could bypass hepatic variability (CYP polymorphisms) and provide more consistent therapeutic levels.
-
Safety Profile: High plasma exposure of metabolites is often a safety liability. Future studies must assess the specific toxicology of this compound, particularly regarding hepatotoxicity, which is a known risk for NBP.
-
Regulatory Strategy: For markets outside China (FDA/EMA), characterizing the activity of this compound is mandatory (MIST guidelines - Metabolites in Safety Testing). If this compound is the active moiety, clinical trials might need to monitor its levels rather than the parent NBP.
References
-
Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans. Drug Metabolism and Disposition. Link
-
Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacologica Sinica.[1] Link
-
Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Biomedical Reports. Link
-
Preclinical Pharmacokinetics and Tissue Distribution of NBP Derivatives. Frontiers in Pharmacology. Link
-
Design, Synthesis and Biological Activity of Novel NBP Derivatives. MDPI Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Neuroprotective Agents: Benchmarking 3-n-Butylphthalide (NBP) Against Edaravone in Ischemic Stroke Models
Introduction
The acute management of ischemic stroke presents a formidable challenge in modern medicine. While reperfusion therapies are the primary approach, the therapeutic window is narrow, and many patients are ineligible or do not achieve optimal outcomes.[1] This has spurred the development of neuroprotective agents, which aim to salvage neurons in the ischemic penumbra by interrupting the deleterious biochemical cascades initiated by cerebral ischemia.[1] Among the promising candidates is DL-3-n-butylphthalide (NBP), a compound isolated from celery seeds, which has been approved for the treatment of acute ischemic stroke.[2][3] NBP's therapeutic potential is attributed to its multi-targeted neuroprotective mechanisms.[2][4][5] Pharmacokinetic studies have identified its hydroxylated metabolites, such as 10-OH-NBP, as key players that readily cross the blood-brain barrier.[6]
To rigorously evaluate its standing in the field, this guide benchmarks NBP against Edaravone, another potent neuroprotective agent approved for use in acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[7][8] Edaravone functions primarily as a powerful free radical scavenger.[7][9] This guide provides an in-depth comparison of their mechanisms, a review of their performance in standard preclinical models, and detailed protocols for key validation experiments, designed for researchers, scientists, and drug development professionals.
Part 1: Mechanisms of Neuroprotection
The choice of a neuroprotective agent is fundamentally guided by its mechanism of action and how it intersects with the pathophysiology of ischemic injury. NBP and Edaravone represent two distinct, yet effective, therapeutic strategies.
3-n-Butylphthalide (NBP): A Pleiotropic Agent
NBP is recognized for its multifaceted approach to neuroprotection, engaging several critical pathways simultaneously.[10] This broad-spectrum activity may offer advantages in the complex environment of an ischemic brain where multiple cell death pathways are activated. Its mechanisms include:
-
Anti-Oxidative Stress : NBP mitigates oxidative damage by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[11] It upregulates key antioxidant signaling pathways, including the Nrf2 pathway.[11][12]
-
Mitochondrial Protection : It protects mitochondrial function, which is critical for cell survival.[4] NBP enhances the mitochondrial membrane potential and the activity of respiratory chain complexes, preserving ATP production.[11] It also attenuates the release of pro-apoptotic factors like cytochrome c.[10]
-
Anti-Apoptosis : NBP regulates the mitochondrial apoptotic pathway.[2] It has been shown to reduce the activation of key executioner proteins like cleaved caspase-3 and caspase-9.[2]
-
Anti-Inflammation : NBP exerts anti-inflammatory effects, which are crucial as neuroinflammation exacerbates ischemic injury.[2] It can suppress the activation of microglia and astrocytes, key players in the brain's inflammatory response.[12]
Caption: Signaling pathways modulated by NBP for neuroprotection.
Edaravone: A Targeted Free Radical Scavenger
Edaravone's mechanism is more targeted, focusing on the immediate and highly damaging effects of oxidative stress that occur during ischemia and reperfusion.[13] Its primary role as a potent free radical scavenger makes it highly effective at neutralizing harmful reactive oxygen species (ROS).[7][9]
-
Free Radical Scavenging : Edaravone directly neutralizes free radicals, which are unstable molecules that cause significant cellular damage.[7][9]
-
Inhibition of Lipid Peroxidation : By scavenging free radicals, Edaravone prevents the chain reaction of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to loss of membrane integrity and cell death.[9]
-
Anti-inflammatory Effects : While primarily an antioxidant, Edaravone also exhibits anti-inflammatory properties by mitigating microglial activation and decreasing the production of pro-inflammatory cytokines.[9]
Caption: Experimental workflow for the in vitro OGD assay.
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol outlines the intraluminal suture method for inducing transient focal cerebral ischemia in a mouse model, a widely accepted and standardized technique. [14][15] Methodology:
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Place the animal in a supine position on a surgical table and maintain body temperature at 37 ± 0.5°C using a heating pad. [14]
-
-
Surgical Procedure:
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). [14] * Carefully isolate the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA permanently. [15]Place temporary ligatures around the CCA and ICA.
-
-
Occlusion:
-
Introduce a coated monofilament suture (e.g., 5-0) into the ECA through a small incision. [16] * Advance the filament into the ICA until it blocks the origin of the middle cerebral artery (MCA), typically 9-10 mm past the CCA bifurcation. [16]The choice of filament coating and size is critical for achieving reproducible infarcts.
-
The duration of occlusion is typically 60-90 minutes for transient MCAO.
-
-
Reperfusion:
-
After the designated occlusion period, carefully withdraw the monofilament to restore blood flow to the MCA territory. [14] * Permanently tie off the ECA stump and close the neck incision with sutures.
-
-
Post-Operative Care and Assessment:
-
Allow the animal to recover from anesthesia in a warm environment.
-
At a predetermined endpoint (e.g., 24 or 72 hours), assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and harvest the brain to measure infarct volume, typically using TTC staining. [16]
-
Caption: Experimental workflow for the in vivo MCAO model.
Part 4: Synthesis and Future Directions
Discussion
The benchmarking of NBP against Edaravone reveals two distinct but valuable strategies for neuroprotection. Edaravone's focused action as a potent free radical scavenger provides a powerful, direct defense against the initial burst of oxidative stress during reperfusion. [9][13]Its clinical efficacy underscores the critical role of ROS in ischemic injury.
In contrast, NBP offers a broader, multi-pronged approach. By simultaneously mitigating oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction, NBP addresses the interconnected nature of the ischemic cascade. [2][4]This pleiotropic profile may provide a wider therapeutic window and be beneficial in later stages of injury where multiple pathological processes are at play. The BAST clinical trial provided strong evidence that combining NBP with reperfusion therapy can lead to improved functional outcomes for stroke patients. [1] The choice between a targeted scavenger like Edaravone and a multi-target agent like NBP may depend on the specific clinical context, timing of administration, and the individual patient's pathophysiology.
Future Perspectives
The field of neuroprotection continues to evolve. Future research should focus on:
-
Head-to-Head Clinical Trials : Rigorous clinical trials directly comparing NBP and Edaravone are needed to definitively establish their relative efficacy and optimal patient populations.
-
Combination Therapies : Investigating the synergistic potential of combining a multi-target agent like NBP with a potent antioxidant like Edaravone could lead to more effective treatment paradigms.
-
Derivative Development : The development of novel NBP derivatives with enhanced potency, better pharmacokinetic profiles, or additional therapeutic actions (e.g., NO/H2S-donating properties) represents a promising avenue for improving upon existing therapies. [10]* Advanced Models : Utilizing more complex in vitro models, such as human cerebral organoids or microfluidic "brain-on-a-chip" systems, could improve the clinical translation of preclinical findings. [17] By continuing to explore and benchmark promising agents like NBP, the scientific community moves closer to developing more effective therapies to limit the devastating impact of ischemic stroke.
References
- In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (2024). Vertex AI Search.
- Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC.
- The Neuroprotective Effect and Probable Mechanism of DL-3-n-Butylphthalide in Brain Diseases. (2014). Karger Publishers.
- Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC.
- What is the mechanism of Edaravone? (2024).
- Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. (2022). Bio-protocol.
- Edaravone: Advances on cytoprotective effects, pharmacological properties, and mechanisms of action. WashU Medicine Research Profiles.
- A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. (2021). F1000Research.
- What is Edaravone used for? (2024).
- Butylphthalide is an effective and safe neuroprotective agent for acute ischemic stroke– the BAST trial. (2023). 2 Minute Medicine.
- In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell De
- Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic L
- DL-3-n-butylphthalide Induced Neuroprotection, Regenerative Repair, Functional Recovery and Psychological Benefits following Traumatic Brain Injury in Mice - PMC.
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC.
- Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke. (2023). MDPI.
- Mouse Model of Middle Cerebral Artery Occlusion - PMC - NIH. (2011).
- 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-ox. (2018). Dovepress.
- Middle Cerebral Artery Occlusion in Mice. (2024). JoVE Journal.
- Oxygen Glucose Depriv
- Ischemic Stroke Model based In Vitro Assay Service.
- In Vitro Modeling of Ischemic Stroke. Ace Therapeutics.
- Pharmacokinetics of 3-OH-NBP and this compound in rat plasma (A) and brain...
- A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC. (2016).
- Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC. (2023).
- Neuroprotective Mechanisms of 3-n-butylphthalide in Neurodegenerative Diseases. (2019).
- DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC. (2023).
Sources
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Edaravone used for? [synapse.patsnap.com]
- 8. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ischemic Stroke Model based In Vitro Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 10-OH-NBP
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 10-OH-NBP, a hydroxylated metabolite of Butylphthalide (NBP).[1][2][3] In the absence of specific regulatory disposal guidelines for this particular metabolite, this document establishes a conservative, safety-first approach grounded in established principles of hazardous waste management. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Characterization
The Environmental Protection Agency (EPA) defines hazardous waste based on several characteristics, including toxicity, reactivity, corrosivity, and ignitability.[8][9] Until specific data for this compound becomes available, it is prudent to assume it may possess one or more of these characteristics.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its associated waste streams. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI-approved safety goggles or face shield | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities. | Minimizes inhalation exposure. |
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite, sand, or a commercial spill kit. For solid spills, gently cover the material to prevent dust generation.
-
Neutralization (if applicable): If the chemical nature of this compound is known to be acidic or basic, neutralize it with an appropriate agent.
-
Collection: Carefully collect the absorbed or solid material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific procedures.
Disposal Protocol for this compound Waste
The following protocol outlines the step-by-step procedure for the collection, storage, and disposal of this compound waste. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[10][11]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Segregate this compound waste at the point of generation. Do not mix it with other waste streams unless explicitly permitted by your EHS department.[12] Incompatible wastes should always be kept separate.[10]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.[13][14]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[15]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or high traffic.[9] Keep the container closed at all times except when adding waste.[10][15]
-
Request for Pickup: Once the container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check with your EHS), arrange for a pickup by your institution's hazardous waste management service.[9][13]
-
Documentation: Complete a hazardous waste manifest provided by your EHS department. This document tracks the waste from your laboratory to its final disposal facility.[15]
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container labeled as "Hazardous Waste."
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinses must be collected as hazardous waste.[10][14][16] After the third rinse, the glassware may be disposed of in a designated broken glass container.
-
Solid Waste: Contaminated gloves, paper towels, and other solid debris should be collected in a separate, clearly labeled hazardous waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the segregation of this compound waste streams.
Decontamination Procedures
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
Step-by-Step Decontamination Protocol:
-
Prepare Decontamination Solution: Use a suitable solvent (e.g., ethanol) or a detergent solution known to be effective for similar compounds.
-
Wipe Surfaces: Thoroughly wipe down all contaminated surfaces, including benchtops, fume hoods, and equipment.
-
Rinse: If appropriate, rinse the surfaces with water after decontamination.
-
Collect Waste: Collect all used wipes, cleaning materials, and rinsate as hazardous waste.
-
Air Dry: Allow surfaces to air dry completely before resuming work.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific policies and your Environmental Health and Safety department for any additional requirements.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago. Retrieved from [Link]
-
OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Conn Maciel Carey LLP. Retrieved from [Link]
-
Laboratory Waste Disposal. (2024, September 16). Environmental Marketing Services. Retrieved from [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Virginia Commonwealth University. Retrieved from [Link]
-
Chemical Waste Procedures. (2025, September 25). University of Illinois. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Safety Data Sheet. (2015, June 4). Chem Service. Retrieved from [Link]
-
Hazardous Waste Management for School Laboratories. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). United States Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). CPAchem. Retrieved from [Link]
-
Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. (2015, December 15). PubMed. Retrieved from [Link]
-
Butylphthalide. (n.d.). Wikipedia. Retrieved from [Link]
-
How to Store a 10-OH-HHC Vape: Guide. (2025, May 23). Nine Realms. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How to Store 10-OH-HHC: Guide. (2025, May 9). Nine Realms. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5). IDR Environmental Services. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butylphthalide - Wikipedia [en.wikipedia.org]
- 4. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 5. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
